(1-Chloroethyl)benzene
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-chloroethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLWADFFABIGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870747 | |
| Record name | (1-Chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672-65-1 | |
| Record name | 1-Phenylethyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenylethyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (1-chloroethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1-Chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-chloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1-CHLOROETHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234V97K06A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(1-Chloroethyl)benzene CAS number 672-65-1 properties
An In-depth Technical Guide to (1-Chloroethyl)benzene (CAS 672-65-1)
Authored by a Senior Application Scientist
Introduction
This compound, registered under CAS number 672-65-1, is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in a multitude of synthetic organic chemistry applications.[1] Structurally characterized by a benzene ring attached to a chloroethyl group, this compound's reactivity is dominated by the benzylic chloride moiety, making it a versatile precursor for pharmaceuticals, dyes, fragrances, and specialized polymers.[1] Presented as a colorless to light yellow liquid, its utility in drug development and material science stems from its ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the 1-phenylethyl group into more complex molecular architectures.[1][2]
This guide provides a comprehensive technical overview of this compound, synthesizing critical data on its physicochemical properties, synthesis and purification protocols, spectroscopic identity, and core applications. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for its safe and effective handling and utilization in a laboratory setting.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are crucial for its application in controlled chemical reactions and for establishing appropriate storage and handling protocols. This compound is a flammable liquid that is insoluble in water but demonstrates good solubility in common organic solvents like ethanol, ether, and acetone.[1][3]
Molecular Structure
The structural arrangement of this compound is foundational to its chemical behavior.
Caption: Molecular structure of this compound.
Data Summary Table
The following table consolidates the key quantitative properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 672-65-1 | [1] |
| Molecular Formula | C₈H₉Cl | [1][4] |
| Molecular Weight | 140.61 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [1][3][6] |
| Boiling Point | 195 °C at 760 mmHg84-94 °C at 20-25 mmHg | [7][8] |
| Density | 1.0631 g/cm³ at 20°C | [3][9] |
| Refractive Index (n²⁵/D) | 1.5250 - 1.528 | [1][3] |
| Flash Point | 44 °C | [7][10] |
| Vapor Pressure | 1.17 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, acetone | [1][3] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH-Cl), a doublet for the methyl (CH₃) protons, and a complex multiplet in the aromatic region for the phenyl protons.
-
¹³C NMR : The carbon spectrum provides distinct signals for the methyl and methine carbons of the ethyl chain, as well as for the carbons of the benzene ring.[11]
-
-
Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of 140.61 g/mol and provides a characteristic fragmentation pattern useful for identification.[4]
-
Infrared (IR) Spectroscopy : IR spectra exhibit characteristic absorption bands corresponding to C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Cl bond.
Authoritative spectral data can be found in databases such as the SDBS (AIST Spectral DB).[7]
Synthesis, Purification, and Reactivity
Synthesis Protocol: Free-Radical Chlorination of Ethylbenzene
A common and effective laboratory-scale synthesis involves the side-chain chlorination of ethylbenzene, initiated by ultraviolet light.[8] The causality behind this choice is that UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals, which then selectively abstract a benzylic hydrogen from ethylbenzene. The resulting benzylic radical is stabilized by resonance with the phenyl ring, favoring substitution at this position over others.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
Setup : To a 250 mL round-bottom flask, add 101.5 g (0.5 mol) of ethylbenzene. Equip the flask with a reflux condenser, a thermometer, and a gas inlet tube (bubbler).[8]
-
Initiation : Heat the ethylbenzene to 70°C. Position a quartz UV lamp approximately 30 cm from the flask to initiate the radical reaction.[8]
-
Chlorination : Introduce dry chlorine gas through the bubbler. The rate of addition must be carefully controlled to maintain a faint green color in the liquid; an intense green indicates an excess of chlorine, which can lead to the formation of polychlorinated byproducts.[8]
-
Reaction Monitoring : Continue the chlorine addition until the theoretical mass required for monochlorination (approximately 15.8 g) has been introduced.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with water to remove any dissolved HCl.[8]
-
Drying : Separate the organic layer and dry it over anhydrous calcium chloride.[8]
Purification Protocol: Vacuum Distillation
This compound is thermally labile and can decompose upon heating at atmospheric pressure.[8] Therefore, purification must be performed via vacuum distillation. This technique lowers the boiling point, allowing the compound to distill at a temperature that does not induce degradation.
Detailed Steps:
-
Setup : Assemble a standard vacuum distillation apparatus.
-
Distillation : Filter the dried crude product into the distillation flask. Apply vacuum and gently heat the flask.
-
Fraction Collection : Collect the product fraction boiling at 84-94°C under a reduced pressure of 20-25 mmHg.[8] This fraction primarily contains this compound, with small amounts of the isomeric (2-chloroethyl)benzene.[8]
Core Reactivity
The synthetic utility of this compound is primarily derived from the reactivity of its benzylic chloride group.
-
Nucleophilic Substitution : The chlorine atom is a good leaving group, and the adjacent phenyl ring stabilizes the resulting carbocation intermediate (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway). This facilitates substitution reactions with a wide range of nucleophiles, making it a key building block.[1][12]
-
Elimination Reactions : Under basic conditions, it can undergo elimination reactions to form styrene.[8]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a critical starting material or intermediate.[1]
-
Pharmaceutical Synthesis : It is used as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The 1-phenylethyl moiety it provides is a common structural motif in many drug molecules.[1]
-
Polymer Chemistry : The reactive benzylic chloride allows it to function as an initiator in living cationic polymerization processes. Related bifunctional initiators, such as 1,4-bisthis compound, are used to synthesize well-defined ABA triblock copolymers with precise control over molecular architecture.[2]
-
Fine Chemical and Agrochemical Synthesis : It serves as an intermediate in the production of dyes, fragrances, and pesticides.[1][13] Its ability to undergo substitution reactions allows for the straightforward attachment of the phenylethyl scaffold to other molecules.[1]
Safety, Handling, and Disposal
This compound is a hazardous chemical that requires strict safety protocols.
Hazard Identification
-
Flammability : It is a flammable liquid and vapor, with a flash point of 44°C.[7][10] Keep away from heat, sparks, open flames, and other ignition sources.[1][7]
-
Health Hazards : The compound is irritating to the eyes, skin, and respiratory system.[1][6][10]
-
Reactivity Hazards : It is incompatible with strong oxidizing agents.[6]
Handling and Personal Protective Equipment (PPE)
-
Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][10]
-
Personal Protective Equipment :
-
Gloves : Wear suitable chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[10]
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.[1]
-
Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate cartridge (e.g., OV/AG/P99).[10]
-
-
Static Discharge : Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[1][7] Use non-sparking tools and ground/bond containers and receiving equipment.[1][7]
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere, as the compound can be air-sensitive.[1][7]
-
Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10] Contaminated packaging should be disposed of as unused product. Do not let the product enter drains.[10]
References
- 1. Page loading... [guidechem.com]
- 2. 1,4-Bisthis compound|40959-74-8 [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ((1R)-1-Chloroethyl)benzene | C8H9Cl | CID 642190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | 672-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. prepchem.com [prepchem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. capotchem.com [capotchem.com]
- 11. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 12. CAS 20001-65-4: Benzene, 1-chloro-4-(1-chloroethyl)- [cymitquimica.com]
- 13. Buy 2,4-Dichloro-1-(1-chloroethyl)benzene | 60907-89-3 [smolecule.com]
Synonyms for (1-Chloroethyl)benzene like alpha-phenylethyl chloride
An In-depth Technical Guide to (1-Chloroethyl)benzene: Synthesis, Reactivity, and Applications in Modern Drug Development
This guide provides a comprehensive technical overview of this compound, a pivotal reagent and intermediate in organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, characteristic reactivity, and critical applications, with an emphasis on its role in the pharmaceutical industry. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the practicing scientist.
Nomenclature and Structural Identification
This compound is a monochlorinated aromatic hydrocarbon. Accurate identification is crucial for regulatory compliance, safety, and experimental reproducibility. The compound is systematically named under IUPAC nomenclature as 1-chloroethylbenzene [1]. However, it is widely known by several common and historical synonyms which frequently appear in literature and chemical catalogs.
Understanding these synonyms is essential for any researcher conducting literature reviews or sourcing reagents.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value | Source(s) |
| Primary IUPAC Name | 1-chloroethylbenzene | [1] |
| Common Synonyms | α-Phenylethyl chloride, 1-Phenylethyl chloride, α-Methylbenzyl chloride, 1-Phenyl-1-chloroethane | [1][2][3][4] |
| CAS Registry Number | 672-65-1 | [1][5] |
| Molecular Formula | C₈H₉Cl | [1][2][5] |
| SMILES | CC(Cl)C1=CC=CC=C1 | [1] |
| InChIKey | GTLWADFFABIGAE-UHFFFAOYSA-N | [1] |
It is critical to distinguish this compound (alpha-chloro isomer) from its structural isomer, (2-Chloroethyl)benzene (beta-chloro isomer, CAS 622-24-2), as their reactivity and synthetic applications differ significantly[6][7]. The position of the chlorine atom on the ethyl side-chain dictates its chemical behavior, a topic explored in Section 4.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its handling, purification, and characterization. This compound is a colorless to light yellow liquid with a characteristic aromatic odor[4][5]. It is flammable and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 140.61 g/mol | [1][2][8] |
| Appearance | Colorless to light yellow liquid | [5][9] |
| Density | 1.0631 g/cm³ (at 20°C) | [9] |
| Boiling Point | 85-90 °C at reduced pressure (e.g., 20-33 mmHg) | [10][11] |
| Refractive Index | ~1.526 (at 25°C) | [5][9] |
| Solubility | Insoluble in water; soluble in common organic solvents (ethanol, ether, benzene) | [5][9] |
| Vapor Pressure | 1.17 mmHg at 25°C | [5][9] |
Spectroscopic data is the cornerstone of structural verification. The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl (CH₃) protons, alongside multiplets for the aromatic protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum provides signals for the two aliphatic carbons and the distinct aromatic carbons[12].
-
Mass Spectrometry (EI-MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, which can be referenced against spectral databases like the NIST WebBook[13].
Synthesis and Purification
The most common laboratory and industrial synthesis of this compound is through the free-radical chlorination of ethylbenzene. This method is valued for its directness and use of readily available starting materials.
Synthesis Workflow: Free-Radical Chlorination of Ethylbenzene
The underlying principle of this synthesis is the selective halogenation of the benzylic position, which is activated towards free-radical attack due to the resonance stabilization of the resulting benzylic radical.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established preparative organic chemistry methods[10].
Materials:
-
Ethylbenzene (0.5 mol)
-
Dry Chlorine Gas
-
Anhydrous Calcium Chloride
-
250 mL round-bottom flask, reflux condenser, thermometer, gas bubbler
-
Quartz UV lamp
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the flask with the condenser, thermometer, and gas inlet. Place 101.5 g (0.5 mol) of ethylbenzene into the flask.
-
Initiation: Heat the reaction mixture to 70°C. Position the quartz lamp approximately 30 cm from the flask to initiate the reaction.
-
Chlorination: Introduce a slow, steady stream of dry chlorine gas into the heated ethylbenzene. The rate should be controlled such that the liquid maintains a faint green color under UV illumination. An intense green color indicates an excess of chlorine, which can lead to undesired polychlorinated byproducts[10].
-
Monitoring: Continue the reaction until the theoretical mass of chlorine (e.g., for monochlorination) has been added.
-
Quenching & Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash thoroughly with water to remove any dissolved HCl.
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride.
-
Purification: Filter off the drying agent. The crude product is purified by vacuum distillation. Collect the fraction boiling between 84-94°C at 20-25 mmHg[10]. This fraction primarily contains this compound, though it may have small amounts of the (2-chloro-ethyl)benzene isomer. The typical yield is around 90%[10].
Trustworthiness: This protocol is self-validating. The progress can be monitored by GC analysis of aliquots. The final product purity must be confirmed by GC-MS and NMR to ensure the correct isomer has been synthesized and to quantify any residual starting material or byproducts.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of the C-Cl bond at the benzylic position. This position is activated for both nucleophilic substitution and elimination reactions.
-
Nucleophilic Substitution: The benzylic carbocation that forms upon departure of the chloride ion is resonance-stabilized by the adjacent benzene ring. This makes this compound highly susceptible to Sₙ1 reactions with a wide range of nucleophiles. It can also undergo Sₙ2 reactions. This reactivity is the foundation of its use as an intermediate, allowing for the introduction of various functional groups (e.g., -OH, -OR, -CN, -NHR) at the benzylic position[5].
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo E2 elimination to form styrene. This is a common decomposition pathway, especially at elevated temperatures[10].
Caption: Key reaction pathways for this compound.
Applications in Drug Development and Industry
This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals[4][5][14]. Its ability to act as a phenylethylating agent is its most significant feature.
Role in Pharmaceutical Synthesis
A notable example of its application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). In a key step of the BHC Company's synthesis of Ibuprofen , 1-(4-isobutylphenyl)ethanol is carbonylated under pressure with a palladium catalyst in the presence of HCl. The reaction is presumed to proceed through an intermediate this compound derivative, which is then carbonylated to form the final product[15]. This highlights the compound's role in constructing the propanoic acid side-chain of the final active pharmaceutical ingredient (API).
While this compound is a key intermediate, it's important for researchers to correctly identify the required isomer. For instance, the synthesis of Fingolimod, a drug for multiple sclerosis, utilizes the isomer (2-Chloroethyl)benzene as a precursor, not this compound[6]. This underscores the importance of precise structural knowledge in drug design and synthesis.
Other Industrial Uses
Beyond pharmaceuticals, this compound serves as an intermediate in the production of:
-
Agrochemicals: As a precursor for various pesticides[14].
-
Dyes and Fragrances: Used to introduce the phenylethyl moiety into larger molecules[5].
-
Polymer Chemistry: As a source for styrene production via dehydrochlorination[10].
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
Table 3: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Liquid | GHS02 | Danger | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H315: Causes skin irritation |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage |
| Respiratory Sensitization | GHS08 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
| Data sourced from PubChem and Sigma-Aldrich[1]. |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[16].
-
Store in a tightly sealed container in a cool, dry, flammables-designated area.
-
Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[16][17].
Conclusion
This compound, also known as α-phenylethyl chloride, is a cornerstone intermediate in modern organic synthesis. Its value is derived from the unique reactivity of the benzylic chloride, which allows for its facile conversion into a variety of functionalized molecules. For researchers in drug development, a comprehensive understanding of its synthesis, purification, reactivity, and safe handling is not merely advantageous but essential. The protocols and data presented in this guide serve as a robust foundation for the effective and safe utilization of this versatile chemical building block in the pursuit of novel therapeutic agents and other advanced materials.
References
- 1. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 672-65-1 [chemicalbook.com]
- 3. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 4. CAS 672-65-1: 1-Phenylethyl chloride | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. innospk.com [innospk.com]
- 7. CAS 622-24-2: Phenylethyl chloride | CymitQuimica [cymitquimica.com]
- 8. (S)-(1-chloroethyl)benzene | C8H9Cl | CID 11521090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. prepchem.com [prepchem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 13. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 14. Page loading... [guidechem.com]
- 15. Ibuprofen - Wikipedia [en.wikipedia.org]
- 16. capotchem.com [capotchem.com]
- 17. file1.lookchem.com [file1.lookchem.com]
Physical properties of (1-Chloroethyl)benzene boiling point and density
An In-Depth Technical Guide to the Physical Properties of (1-Chloroethyl)benzene
For professionals in research, chemical synthesis, and pharmaceutical development, a precise understanding of the physical properties of reagents is fundamental to experimental design, process optimization, and safety. This compound (CAS No. 672-65-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] This guide provides a detailed examination of its boiling point and density, offering both established data and the experimental protocols required for their verification.
Compound Profile: this compound
This compound, also known as 1-Phenylethyl chloride or α-Methylbenzyl chloride, is a colorless to light-yellow liquid with the chemical formula C₈H₉Cl.[2][3][4] Its molecular structure, featuring a chlorine atom on the ethyl group attached to a benzene ring, makes it a reactive and versatile intermediate in organic synthesis.[2] Accurate knowledge of its physical constants is critical for procedures such as distillation-based purification, reaction temperature control, and ensuring safe handling and storage.[5][6]
Core Physical Properties: Boiling Point and Density
The boiling point and density are cornerstone physical properties that define the behavior of a liquid under various conditions. The values for this compound are summarized below.
| Physical Property | Reported Value | Conditions | Source(s) |
| Boiling Point | 195 °C | Atmospheric Pressure | [3][7][8] |
| 90 °C | 33 mmHg (Reduced Pressure) | [1][9][10] | |
| Density | 1.06 g/cm³ | 20 °C | [1][3][7][8] |
| Molecular Weight | 140.61 g/mol | - | [1][11] |
Boiling Point Analysis
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted on it, leading to a phase transition from liquid to gas.[12][13] The significant difference between the boiling point of this compound at atmospheric pressure (195 °C) and under reduced pressure (90 °C at 33 mmHg) highlights a critical consideration for its purification.[1][3][9] Distillation at atmospheric pressure may require temperatures high enough to risk decomposition of the compound. Therefore, vacuum distillation is often the preferred method for purifying such compounds, allowing boiling to occur at a lower, less destructive temperature.
Density Analysis
Density is the mass of a substance per unit volume and is an intrinsic property useful for identification and assessing purity.[14] The density of this compound is reported as 1.06 g/cm³ at 20°C, indicating it is slightly denser than water.[1][3] It is crucial to note that density is temperature-dependent; for most liquids, density decreases as temperature increases due to thermal expansion.[14] Therefore, any experimental determination of density must be accompanied by a precise temperature reading.
Experimental Determination Protocols
To ensure scientific integrity, reported physical constants should be verifiable. The following sections detail standardized, self-validating laboratory protocols for determining the boiling point and density of this compound.
Protocol: Boiling Point Determination (Microscale Capillary Method)
This method is ideal for determining the boiling point with a small amount of sample, a common scenario in research and development. The principle relies on matching the vapor pressure of the liquid with the external pressure.[12][15]
Methodology:
-
Preparation: Seal one end of a glass capillary tube by heating it in a flame.
-
Sample Setup: Place a few milliliters of this compound into a small test tube or fusion tube.[13] Invert the sealed capillary tube and place it (open end down) into the liquid.[12]
-
Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) to ensure uniform heat distribution.[12][16]
-
Observation & Measurement: Heat the apparatus slowly and gently.[12] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary's open end. This indicates the liquid's vapor pressure is overcoming the external pressure.
-
Boiling Point Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[12] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.
Caption: Experimental setup for microscale boiling point determination.
Protocol: Density Determination
This protocol uses standard laboratory equipment to determine density by directly measuring mass and volume.[14][17] For higher precision, a pycnometer would be used, but this method is sufficient for routine verification.
Methodology:
-
Mass of Container: Using an analytical balance, measure and record the mass of a clean, dry graduated cylinder (e.g., 10 mL or 25 mL).[17]
-
Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder. To minimize error, read the volume from the bottom of the meniscus.[17] Record the exact volume.
-
Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid and record this combined mass.[17]
-
Temperature Measurement: Immediately measure and record the temperature of the liquid.[14]
-
Calculation: Calculate the density using the formula: Density = (Mass of Liquid) / (Volume of Liquid) Where Mass of Liquid = (Combined Mass) - (Mass of Empty Container).
-
Validation: Repeat the measurement two more times and calculate the average density to improve accuracy and precision.[17]
Caption: Workflow for the experimental determination of density.
Safety and Handling Precautions
As a Senior Application Scientist, it is imperative to emphasize that technical execution must be paired with rigorous safety protocols. This compound is a flammable liquid and vapor.[3][6][11] It is also classified as a substance that causes skin irritation and serious eye irritation.[3][6][18]
-
Engineering Controls: Always handle this chemical in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[18]
-
Fire Safety: Keep away from sources of ignition, including open flames, sparks, and hot surfaces.[3] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Conclusion
The physical properties of this compound, specifically its boiling point of 195 °C at atmospheric pressure and its density of 1.06 g/cm³ at 20°C, are well-established.[3][7][8] Understanding the influence of pressure on the boiling point is key to its successful purification via vacuum distillation. The protocols provided herein offer a framework for the empirical validation of these properties, reinforcing the principles of scientific integrity and reproducibility essential in research and drug development. Adherence to strict safety measures is non-negotiable when handling this reactive and hazardous compound.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 672-65-1: 1-Phenylethyl chloride | CymitQuimica [cymitquimica.com]
- 3. This compound | 672-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 5. vernier.com [vernier.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. This compound CAS#: 672-65-1 [m.chemicalbook.com]
- 10. 672-65-1 this compound AKSci U237 [aksci.com]
- 11. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. capotchem.com [capotchem.com]
(1-Chloroethyl)benzene: A Comprehensive Technical Guide
An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate
Abstract
(1-Chloroethyl)benzene, a substituted aromatic hydrocarbon, is a pivotal intermediate in a multitude of synthetic organic reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly within the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols. All data is supported by authoritative sources to ensure scientific integrity.
Core Molecular and Physical Properties
This compound, also known as α-methylbenzyl chloride or 1-phenyl-1-chloroethane, is a colorless to light yellow liquid.[1][2] Its fundamental properties are crucial for its handling, application in synthesis, and analytical characterization.
Molecular Formula and Weight
The chemical structure of this compound consists of a benzene ring attached to an ethyl group, with a chlorine atom substituting one of the hydrogens on the α-carbon of the ethyl side chain.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for designing reaction conditions, purification procedures, and for ensuring safe handling.
| Property | Value | Source(s) |
| CAS Number | 672-65-1 | [1][3][7] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 85-90 °C at 2.6-33 mmHg | [1][8] |
| Density | 1.06 g/cm³ | [1][8] |
| Flash Point | 44 °C | [1][9] |
| Refractive Index | 1.526-1.528 | [5][8] |
| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene. | [5][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired purity, yield, and the available starting materials. A common and effective method is the direct chlorination of ethylbenzene.
Free Radical Chlorination of Ethylbenzene
This method involves the reaction of ethylbenzene with chlorine gas under the influence of ultraviolet (UV) light. The UV light initiates the formation of chlorine radicals, which then selectively abstract a benzylic hydrogen from the ethyl group, leading to the formation of the this compound radical, which then reacts with another molecule of chlorine.
2.1.1. Experimental Protocol:
-
Reaction Setup: To a 250 ml round-bottom flask equipped with a reflux condenser, thermometer, and a gas bubbler, add 101.5 g (0.5 mol) of ethylbenzene.[10]
-
Initiation: Heat the reaction mixture to 70°C and position a quartz lamp approximately 30 cm from the flask.[10]
-
Chlorination: Introduce dry chlorine gas (previously washed with concentrated sulfuric acid) into the heated ethylbenzene. The rate of chlorine introduction should be controlled to maintain a faint green color in the liquid when illuminated by the quartz lamp. An intense green color indicates an excess of chlorine, which can lead to the formation of polychlorinated byproducts.[10]
-
Reaction Monitoring: Continue the reaction until 15.8 g of chlorine has been consumed.
-
Workup: Cool the reaction mixture and wash it with water in a separatory funnel.
-
Purification: Dry the organic layer over anhydrous calcium chloride and then purify by vacuum distillation. Collect the fraction boiling at 84-94°C / 20-25 mmHg. This fraction primarily contains this compound with small amounts of (2-chloroethyl)benzene.[10]
The expected yield of the desired fraction is approximately 120 g (90% based on ethylbenzene).[10]
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the lability of the chlorine atom at the benzylic position. This makes it a versatile substrate for nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The benzylic carbocation intermediate that can be formed upon the departure of the chloride ion is stabilized by resonance with the adjacent benzene ring. This facilitates both SN1 and SN2 type reactions.
This reactivity is harnessed in various synthetic applications, where the chloro group is displaced by a wide range of nucleophiles, such as amines, alkoxides, and cyanide, to introduce new functional groups.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of numerous organic compounds, including active pharmaceutical ingredients (APIs).[5][9]
Intermediate in Pharmaceutical Synthesis
Its ability to undergo nucleophilic substitution makes it a valuable precursor for introducing the 1-phenylethyl moiety into larger molecules. One notable example is its role in some synthetic routes for the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The synthesis can proceed through the intermediacy of a this compound derivative.[11]
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this compound is also utilized in the synthesis of various pesticides and herbicides.[9] Its reactivity allows for the construction of complex molecular frameworks required for biological activity.
Use as a Solvent and in Chemical Synthesis
Beyond its role as an intermediate, this compound can also be employed as a solvent in certain organic reactions due to its ability to dissolve a variety of organic compounds.[5] It is also a starting material for the production of styrene.[10]
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[12][13] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine proton, and the methyl protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic side chain, as well as the C-Cl bond.[14]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.[15]
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can be used for both qualitative and quantitative analysis.[13]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is flammable and can form explosive mixtures with air.[5] It is irritating to the eyes, respiratory system, and skin.[2][5]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16]
-
Handling: Use only in a well-ventilated area and keep away from sources of ignition.[5][16]
-
Storage: Store in a flammable-liquids area in a tightly closed container.[5]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a chemical of significant industrial and academic importance. Its well-defined molecular and physical properties, coupled with its versatile reactivity, make it an indispensable tool in synthetic organic chemistry. A thorough understanding of its synthesis, handling, and analytical characterization is paramount for its safe and effective use in research and development, particularly in the pharmaceutical and agrochemical sectors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 4. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound | 672-65-1 [chemicalbook.com]
- 7. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. prepchem.com [prepchem.com]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 15. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 16. capotchem.com [capotchem.com]
An In-depth Technical Guide to the NMR Spectroscopic Analysis of (1-Chloroethyl)benzene
Introduction: The Imperative for Structural Verification
(1-Chloroethyl)benzene (CAS No. 672-65-1), a halogenated aromatic compound, serves as a critical intermediate in the synthesis of various pharmaceutical and specialty chemical products. Its chemical reactivity is largely dictated by the stereochemistry of the benzylic chloride and its influence on the phenyl ring. For researchers, scientists, and professionals in drug development, the unambiguous confirmation of its molecular structure is a foundational requirement for ensuring reaction specificity, product purity, and, ultimately, the safety and efficacy of the final product.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1] Its non-destructive nature and the wealth of information it provides regarding the chemical environment, connectivity, and stereochemistry of atoms make it an indispensable tool. This technical guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectroscopic data for this compound, providing not only the spectral data but also the underlying scientific principles that govern the observed chemical shifts and coupling patterns. We will delve into the expert interpretation of the spectra and provide a robust, field-proven protocol for data acquisition.
Theoretical Framework: Understanding the Spectral Signature
The NMR spectrum of this compound is a direct reflection of its molecular structure. The key features are the chiral center at the benzylic carbon (Cα) and the monosubstituted phenyl ring. The electronegativity of the chlorine atom and the magnetic anisotropy of the benzene ring are the dominant factors influencing the chemical shifts of the neighboring protons and carbons.
-
Electronegativity: The electron-withdrawing nature of the chlorine atom deshields the adjacent methine proton (Hα) and the carbon to which it is attached (Cα), causing their signals to appear at a higher chemical shift (downfield) compared to a non-halogenated analogue like ethylbenzene.[2]
-
Magnetic Anisotropy: The π-electron system of the benzene ring generates a powerful induced magnetic field. Protons directly attached to the ring (aryl protons) lie in the deshielding region of this field, resulting in their characteristic downfield chemical shifts (typically δ 7.0-8.0 ppm). Conversely, protons positioned above or below the plane of the ring would be shielded.[3]
-
Spin-Spin Coupling: The interaction of the magnetic moments of non-equivalent neighboring protons leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of neighboring protons and the dihedral angle between them.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The key signals arise from the ethyl side chain and the aromatic ring.
Data Summary: ¹H NMR of this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Methyl Protons (-CH₃) | ~1.85 | Doublet (d) | 3H | ~6.9 |
| Methine Proton (-CH) | ~5.09 | Quartet (q) | 1H | ~6.9 |
| Aromatic Protons (Ar-H) | ~7.25-7.40 | Multiplet (m) | 5H | - |
Data is synthesized from spectral databases and established NMR principles.[4][5]
Expert Interpretation:
-
The Ethyl Side Chain: The protons of the methyl group (-CH₃) are coupled to the single methine proton (-CH), resulting in a doublet signal as per the n+1 rule (1+1=2). The methine proton, in turn, is coupled to the three methyl protons, leading to a quartet (3+1=4). The shared coupling constant of approximately 6.9 Hz confirms their adjacency. The significant downfield shift of the methine proton to ~5.09 ppm is a direct consequence of the deshielding effect of the attached chlorine atom.
-
The Aromatic Region: The five protons on the monosubstituted benzene ring are chemically non-equivalent, though their signals often overlap to form a complex multiplet in the aromatic region (~7.25-7.40 ppm). At higher field strengths, this multiplet can sometimes be resolved to show the distinct signals for the ortho, meta, and para protons.[3]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Data Summary: ¹³C NMR of this compound
| Assignment | Chemical Shift (δ, ppm) |
| Methyl Carbon (-CH₃) | ~26.9 |
| Methine Carbon (-CH) | ~59.8 |
| Aromatic Carbons (ortho, meta) | ~126.5, ~128.8 |
| Aromatic Carbon (para) | ~128.9 |
| Aromatic Carbon (ipso) | ~142.5 |
Data is synthesized from spectral databases and established NMR principles.[6][7]
Expert Interpretation:
-
Aliphatic Carbons: The methyl carbon appears at a typical upfield chemical shift of ~26.9 ppm. The methine carbon, directly bonded to the electronegative chlorine, is significantly deshielded and appears at ~59.8 ppm.[2]
-
Aromatic Carbons: this compound has four distinct types of aromatic carbons due to symmetry. The ipso-carbon (the carbon attached to the chloroethyl group) is a quaternary carbon and often shows a weaker signal. Its chemical shift at ~142.5 ppm is influenced by the substituent effect. The ortho, meta, and para carbons appear in the characteristic aromatic region between 125-130 ppm.[8] Precise assignment of these peaks often requires advanced 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and reliability.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized residual solvent peak.[9]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]
-
The final solution height in the NMR tube should be approximately 4-5 cm to ensure it is within the active volume of the spectrometer's coils.[9]
-
-
Spectrometer Setup and Calibration:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the aromatic multiplet.[7]
-
The instrument's magnetic field must be shimmed on the sample to ensure homogeneity, resulting in sharp, symmetrical peaks.
-
The ¹H and ¹³C spectra should be calibrated using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or by setting the CDCl₃ carbon signal to 77.16 ppm in the ¹³C spectrum.[9]
-
-
¹H NMR Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of all carbon nuclei, including quaternary carbons.[7]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[7]
-
Visualizing Molecular Structure and NMR Data
The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments with their approximate chemical shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(672-65-1) 1H NMR [m.chemicalbook.com]
- 6. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. ((1R)-1-Chloroethyl)benzene | C8H9Cl | CID 642190 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectrum of (1-Chloroethyl)benzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (1-Chloroethyl)benzene
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, outlines a robust experimental protocol, and offers a detailed interpretation of the spectral data, grounded in established scientific principles. Our approach emphasizes the causality behind spectral features, ensuring a deep and practical understanding for unambiguous structural elucidation.
Introduction: The Role of NMR in Modern Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] For professionals in pharmaceutical and chemical research, mastering NMR interpretation is critical for verifying molecular structures, assessing purity, and understanding molecular dynamics. This compound (C₈H₉Cl), a substituted aromatic compound, serves as an excellent model for demonstrating the power of NMR in distinguishing between subtle differences in chemical environments, particularly between the aliphatic side chain and the aromatic ring system.[4][5]
Visualizing the Analyte: this compound
To facilitate a clear discussion of the NMR spectra, the unique proton and carbon environments of this compound are labeled in the diagram below. The chiral center at Cα renders the two ortho protons (H-2, H-6) and the two meta protons (H-3, H-5) diastereotopic, and thus chemically non-equivalent.
Caption: Structure of this compound with labeled atoms.
Section 1: Experimental Protocol for High-Resolution NMR
The acquisition of high-quality NMR spectra is foundational to accurate structural analysis. The following protocol describes a self-validating system for preparing and analyzing a sample of this compound.
Sample Preparation
The integrity of the NMR spectrum is directly dependent on meticulous sample preparation.[6] A homogenous solution free of particulate matter and paramagnetic impurities is essential for achieving sharp, well-resolved signals.[7]
-
Material Quantity : Weigh 5-25 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]
-
Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds.[6] The residual protium signal in CDCl₃ at ~7.26 ppm serves as a convenient secondary chemical shift reference.[6]
-
Internal Standard : For precise chemical shift calibration, add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.00 ppm, providing an absolute reference point.[9][10]
-
Homogenization and Transfer : Ensure the sample is fully dissolved in the vial. If any solid particles remain, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[7] This step is crucial as suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Labeling and Cleaning : Cap and label the NMR tube clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[11]
Data Acquisition Workflow
The following workflow outlines the key stages from sample preparation to the final processed spectrum, ensuring reproducibility and accuracy.
Caption: Standard workflow for NMR sample analysis.
Section 2: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.[12] For this compound, the spectrum is logically divided into two distinct regions: the aliphatic side chain and the aromatic ring.
Aliphatic Region (δ 1.5 - 5.5 ppm)
-
Methyl Protons (Hβ, -CH₃) : The three equivalent protons of the methyl group are expected to appear as a doublet around δ 1.8-2.1 ppm . This signal is split by the single adjacent methine proton (Hα) according to the n+1 rule (1+1=2 peaks).
-
Methine Proton (Hα, -CH(Cl)-) : The single methine proton is significantly deshielded by two electronegative groups: the adjacent chlorine atom and the phenyl ring. Its signal is therefore shifted downfield, appearing as a quartet around δ 5.0-5.3 ppm . The signal is split into a quartet by the three neighboring methyl protons (3+1=4 peaks).
The coupling constant (J), which represents the magnitude of the spin-spin splitting, will be identical for both the doublet and the quartet, typically in the range of 6.5-7.5 Hz. This reciprocal coupling is a definitive confirmation of the connectivity between these two groups.
Aromatic Region (δ 7.2 - 7.5 ppm)
The five protons on the benzene ring are deshielded by the aromatic ring current, causing them to resonate in the characteristic downfield region of δ 7.2-7.5 ppm.[13][14] The -(CH(Cl)CH₃) substituent has a weak electronic effect on the ring, meaning the chemical shifts of the ortho (H-2, H-6), meta (H-3, H-5), and para (H-4) protons are very similar. This similarity, combined with complex coupling patterns (ortho, meta, and para couplings), typically results in the signals overlapping to form a single, complex multiplet . While resolving individual signals may require a high-field spectrometer, the integration of this entire multiplet will correspond to five protons.
Section 3: Analysis of the ¹³C NMR Spectrum
Proton-decoupled ¹³C NMR spectra provide one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons.[15] The chemical shift of each signal is highly sensitive to the carbon's electronic environment.[16]
Aliphatic Carbons (δ 20 - 70 ppm)
-
Methyl Carbon (Cβ, -CH₃) : This carbon is in a typical alkane environment and is expected to resonate in the upfield region, around δ 25-30 ppm .
-
Methine Carbon (Cα, -CH(Cl)-) : This carbon is directly bonded to an electronegative chlorine atom, which strongly deshields it. Its signal will appear significantly downfield, around δ 60-65 ppm .
Aromatic Carbons (δ 125 - 145 ppm)
The carbons of the benzene ring resonate between δ 120-150 ppm.[17] Due to the substituent, the symmetry of the ring is broken, resulting in four distinct signals for the six aromatic carbons.
-
Ortho (C-2, C-6) and Meta (C-3, C-5) Carbons : These pairs of carbons are chemically equivalent and will produce two distinct signals around δ 126-129 ppm .
-
Para Carbon (C-4) : This carbon will have a chemical shift similar to the ortho and meta carbons, typically around δ 128-130 ppm .
-
Ipso Carbon (C-1) : The ipso-carbon, which is directly attached to the chloroethyl substituent, experiences a different electronic environment and is deshielded relative to the other protonated ring carbons. It is expected to appear further downfield, around δ 140-144 ppm . Quaternary carbons like this often have a lower signal intensity.[15]
Section 4: Data Summary
The predicted NMR spectral data for this compound, based on established principles of chemical shifts and coupling constants, are summarized below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ~ 7.4 - 7.2 | Multiplet | 5H | Aromatic (H-2, H-3, H-4, H-5, H-6) | - |
| ~ 5.15 | Quartet | 1H | Methine (Hα) | ~ 7.0 |
| ~ 2.00 | Doublet | 3H | Methyl (Hβ) | ~ 7.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
|---|---|
| ~ 142 | C-1 (Ipso) |
| ~ 129 | C-4 (Para) |
| ~ 128 | C-3, C-5 (Meta) |
| ~ 126 | C-2, C-6 (Ortho) |
| ~ 62 | Cα (Methine) |
| ~ 27 | Cβ (Methyl) |
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The ¹H NMR spectrum definitively establishes the connectivity of the ethyl fragment through the characteristic quartet-doublet pattern and confirms the presence of a monosubstituted benzene ring via the 5-proton aromatic multiplet. The ¹³C NMR spectrum complements this by confirming the presence of six unique carbon environments, consistent with the proposed structure. This guide demonstrates a systematic approach, from sample preparation to detailed spectral interpretation, that forms the bedrock of reliable chemical analysis in research and industrial settings.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. microbenotes.com [microbenotes.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. organomation.com [organomation.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
The Vibrational Signature of a Chiral Intermediate: An In-Depth Technical Guide to the Infrared Spectroscopy of (1-Chloroethyl)benzene
Abstract
(1-Chloroethyl)benzene, a chiral halogenated aromatic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, characterized by a monosubstituted benzene ring and a chiral ethyl chloride side chain, gives rise to a unique and informative infrared (IR) spectrum. This technical guide provides a comprehensive analysis of the vibrational spectroscopy of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its spectral features. We will delve into the theoretical basis for its IR absorption bands, present an in-depth interpretation of its experimental spectrum, and provide a robust, field-proven protocol for acquiring high-quality spectral data. This guide is designed to be a self-validating system, grounding all interpretations in the fundamental principles of vibrational spectroscopy and supporting them with authoritative references.
Introduction: The Analytical Imperative for this compound
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of intermediates is paramount. This compound (C₈H₉Cl) is a key building block whose stereochemistry and purity can significantly influence the outcome of a synthetic route.[1] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and structural integrity of this molecule. By probing the vibrational modes of its constituent chemical bonds, IR spectroscopy provides a molecular "fingerprint," allowing for the verification of functional groups and the overall molecular architecture. This guide will elucidate the causality behind the observed spectral features, empowering the scientist to not only identify this compound but also to assess its chemical environment.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of this compound is a direct manifestation of its molecular structure. The molecule consists of a benzene ring monosubstituted with a 1-chloroethyl group. This structure presents several distinct types of chemical bonds, each with characteristic vibrational frequencies.
-
Aromatic C-H Stretches: The C-H bonds on the benzene ring are expected to exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[2]
-
Aliphatic C-H Stretches: The C-H bonds of the methyl and methine groups in the ethyl side chain will have stretching vibrations in the 2850-3000 cm⁻¹ region.[3]
-
Aromatic C=C Ring Stretches: The carbon-carbon double bonds within the benzene ring give rise to a series of characteristic sharp absorptions in the 1450-1600 cm⁻¹ range.[2]
-
C-Cl Stretch: The carbon-chlorine bond is a key functional group, and its stretching vibration is anticipated to appear in the fingerprint region, typically between 850 and 550 cm⁻¹.[4]
-
Aromatic C-H Out-of-Plane Bending: For a monosubstituted benzene ring, strong absorption bands due to the out-of-plane bending of the five adjacent C-H bonds are expected in the 690-770 cm⁻¹ region.[5]
Analysis and Interpretation of the Infrared Spectrum
The following analysis is based on a composite understanding derived from the National Institute of Standards and Technology (NIST) gas-phase IR spectrum and theoretical calculations from computational studies.[3][6]
Spectral Data Summary
The table below summarizes the key absorption bands in the infrared spectrum of this compound, with assignments based on their expected vibrational modes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3090, 3068, 3030 | Weak to Medium | Aromatic C-H Stretching |
| ~2980, 2930 | Medium | Aliphatic C-H Stretching (asymmetric and symmetric) |
| ~1605, 1494, 1455 | Medium to Strong, Sharp | Aromatic C=C Ring Stretching |
| ~1377 | Medium | CH₃ Symmetric Bending (Umbrella Mode) |
| ~1090, 1050 | Medium | Methyl Group Rocking Modes |
| ~971, 911 | Medium | C-H Out-of-Plane Bending |
| ~760, 697 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted Ring) |
| ~650 | Medium to Strong | C-Cl Stretching |
Detailed Peak Assignments
-
3100-3000 cm⁻¹ Region: The weak to medium intensity bands observed around 3090, 3068, and 3030 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the benzene ring.[3] Their position just above 3000 cm⁻¹ is a hallmark of aromaticity.[7]
-
3000-2850 cm⁻¹ Region: The absorptions around 2980 and 2930 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the ethyl side chain.[3]
-
1650-1400 cm⁻¹ Region: The sharp, medium-to-strong bands at approximately 1605, 1494, and 1455 cm⁻¹ are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[3] These are highly characteristic of a benzene ring and can be used to confirm its presence.
-
Fingerprint Region (below 1400 cm⁻¹): This region contains a wealth of information specific to the molecule's structure.
-
The band at ~1377 cm⁻¹ corresponds to the symmetric bending vibration (umbrella mode) of the methyl group.[3]
-
The absorptions around 1090 and 1050 cm⁻¹ are assigned to the rocking motions of the methyl group.[3]
-
The strong bands at approximately 760 and 697 cm⁻¹ are highly diagnostic for a monosubstituted benzene ring.[3] These arise from the concerted out-of-plane bending of the five adjacent hydrogen atoms on the ring.
-
The absorption in the vicinity of 650 cm⁻¹ is assigned to the C-Cl stretching vibration. The position of this band can be influenced by the conformation of the molecule and is consistent with a secondary alkyl chloride.[4]
-
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol outlines the methodology for obtaining a high-quality infrared spectrum of this compound, a liquid at room temperature, using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer. ATR is often preferred for neat liquids due to its simplicity and minimal sample preparation.[8]
Instrumentation and Materials
-
FTIR Spectrometer (e.g., Bruker ALPHA, Thermo Scientific Nicolet iS5) equipped with a diamond or zinc selenide (ZnSe) ATR accessory.
-
This compound sample.
-
Pasteur pipette or micropipette.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Step-by-Step Procedure
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.[7]
-
-
Sample Application:
-
Using a clean Pasteur pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typical acquisition parameters for a routine analysis are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform a Fourier transform on the interferogram and ratio the resulting single-beam sample spectrum against the stored single-beam background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.
-
-
Cleaning:
-
After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Experimental Workflow Diagram
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating. The expected peak positions are grounded in the well-established principles of vibrational spectroscopy for specific functional groups.[9] By following the detailed experimental protocol, a researcher can reliably reproduce the spectrum. The concordance between the experimentally obtained spectrum and the predicted vibrational modes, supported by the provided reference data, serves as a robust validation of the compound's identity. Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or potential degradation.
Conclusion
The infrared spectrum of this compound is a rich source of structural information, providing a rapid and reliable means of identification and characterization. The key diagnostic features include the aromatic C-H stretches above 3000 cm⁻¹, the characteristic aromatic ring stretching vibrations, the strong out-of-plane bending modes indicative of monosubstitution, and the C-Cl stretch in the fingerprint region. This in-depth guide has provided the theoretical underpinnings, a detailed spectral analysis, and a practical experimental protocol to empower researchers in their synthetic and analytical endeavors. By understanding the causality behind the spectral features, scientists can confidently utilize IR spectroscopy as a cornerstone of quality control and structural elucidation in their work with this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]
- 3. IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene – Material Science Research India [materialsciencejournal.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 7. youtube.com [youtube.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Solubility of (1-Chloroethyl)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of (1-Chloroethyl)benzene in Organic Solvents
Executive Summary
This compound, a significant intermediate in various chemical syntheses, including pharmaceuticals and fragrances, exhibits a solubility profile dominated by its molecular structure.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of its solubility in organic solvents. We delve into the physicochemical properties of this compound, the principles governing its dissolution, and present a detailed, field-proven experimental protocol for its quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and actionable methodologies required to effectively utilize this compound in a laboratory and process development setting. The core of this guide is a robust, self-validating experimental workflow designed to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, purification, and formulation design.
Introduction to this compound and its Solubility
This compound (CAS No. 672-65-1), also known as α-phenylethyl chloride, is a halogenated aromatic hydrocarbon.[1] Its structure, featuring a benzene ring attached to a chloroethyl group, renders it a versatile reagent for chemical synthesis, primarily through nucleophilic substitution reactions at the benzylic carbon.[1] The utility of this compound in multi-step syntheses is critically dependent on its interaction with various reaction media.
Solubility is a fundamental physicochemical property that dictates the choice of solvent for a given reaction, influencing reaction rates, equilibrium positions, and the ease of product isolation and purification. In the context of drug development, understanding solubility is paramount for everything from initial synthesis to final formulation.[2] A thorough understanding of this compound's solubility in a range of organic solvents is therefore not merely academic but a prerequisite for efficient and scalable chemical process design. This guide provides the theoretical framework and a practical, validated methodology to precisely determine these crucial solubility parameters.
Physicochemical Profile of this compound
The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. A summary of key properties for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl | [3] |
| Molecular Weight | 140.61 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.06 g/cm³ (approx.) | |
| Boiling Point | 90 °C (at 33 mmHg) | |
| Vapor Pressure | 1.17 mmHg (at 25 °C) | [1] |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | Soluble in ethanol, ether, benzene, acetone | [1] |
These properties, particularly its non-polar benzene ring and the polar carbon-chlorine bond, suggest a preference for organic solvents over aqueous media.[4] The compound lacks hydrogen bond donor or acceptor capabilities, further explaining its poor affinity for water.[1]
Theoretical Principles of Solubility
The dissolution of a solute in a solvent is governed by the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The principle of "like dissolves like" serves as an excellent predictive tool.[5]
Intermolecular Forces at Play
Haloalkanes, such as this compound, are generally non-polar or weakly polar molecules.[6] Their dissolution in organic solvents is energetically favorable because the new intermolecular attractions established between the haloalkane and the solvent molecules are comparable in strength to the van der Waals forces being disrupted in the separate components.[7][8][9]
This compound's solubility is dictated by:
-
London Dispersion Forces: The large, polarizable benzene ring contributes significantly to these forces, favoring solubility in non-polar solvents like benzene and hexane.[7]
-
Dipole-Dipole Interactions: The electronegativity difference between carbon and chlorine creates a polar C-Cl bond, resulting in a molecular dipole.[4] This allows for favorable interactions with other polar organic solvents like acetone or ethyl acetate.
Why Water is a Poor Solvent
Dissolving this compound in water is energetically unfavorable. Significant energy is required to overcome the strong hydrogen bonds between water molecules.[7][10][11] The new interactions formed between the haloalkane and water are limited to weaker dispersion and dipole-dipole forces, which do not release sufficient energy to compensate for the disruption of the water's hydrogen-bonding network.[10][11]
The relationship between solvent polarity and the solubility of a molecule like this compound can be visualized as follows:
Caption: Relationship between solvent polarity and solubility.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |
| Aromatic | Toluene | 2.4 | [Data to be determined] | [Data to be determined] |
| Ethers | Diethyl Ether | 2.8 | [Data to be determined] | [Data to be determined] |
| Tetrahydrofuran (THF) | 4.0 | [Data to be determined] | [Data to be determined] | |
| Ketones | Acetone | 5.1 | [Data to be determined] | [Data to be determined] |
| Alcohols | Ethanol | 5.2 | [Data to be determined] | [Data to be determined] |
| Methanol | 6.6 | [Data to be determined] | [Data to be determined] | |
| Alkanes | n-Hexane | 0.1 | [Data to be determined] | [Data to be determined] |
| Chlorinated | Dichloromethane | 3.1 | [Data to be determined] | [Data to be determined] |
Experimental Protocol for Quantitative Solubility Determination
This section outlines a robust protocol based on the well-established shake-flask method to determine the thermodynamic equilibrium solubility of this compound.[2]
Objective
To accurately determine the concentration of this compound in a saturated solution of a given organic solvent at a constant temperature (e.g., 25°C).
Materials and Equipment
-
Chemicals: this compound (>98% purity), HPLC-grade organic solvents, high-purity water.
-
Glassware: 20 mL glass scintillation vials with PTFE-lined caps, volumetric flasks, pipettes.
-
Equipment: Analytical balance (±0.1 mg), orbital shaker with temperature control, centrifuge, 0.22 µm PTFE syringe filters, HPLC or GC system with a suitable detector (e.g., UV or FID).
Safety Precautions
This compound is a flammable liquid and vapor and causes skin and eye irritation.[3][12][13] All handling must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.
Step-by-Step Protocol (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute.
-
Add approximately 10 mL of the selected organic solvent to a 20 mL scintillation vial.
-
Add this compound dropwise until a persistent excess of undissolved liquid is observed at the bottom of the vial. This ensures the solution is beyond saturation.
-
-
Equilibration:
-
Rationale: To allow the system to reach thermodynamic equilibrium. Dissolution rates can be slow, and sufficient time is needed to achieve a stable saturated state.
-
Securely cap the vials and place them on a temperature-controlled orbital shaker set to 25°C (or desired temperature) and 200 RPM.
-
Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established, especially for more viscous solvents.
-
-
Phase Separation:
-
Rationale: To cleanly separate the saturated liquid phase from the excess undissolved solute without altering the equilibrium concentration.
-
After equilibration, allow the vials to stand undisturbed in a temperature-controlled bath at 25°C for at least 2 hours to let the excess solute settle.
-
For finely dispersed systems, centrifuge the vials at 5000 RPM for 15 minutes.
-
-
Sample Preparation for Analysis:
-
Rationale: To obtain an accurate aliquot of the saturated solution for analysis and prepare it for the chosen analytical technique.
-
Carefully withdraw an aliquot from the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This removes any microscopic undissolved particles.
-
Accurately dilute the filtered sample with the same solvent into a calibrated volumetric flask to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analytical Quantification (Example: HPLC)
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Calibration Curve Preparation:
-
Rationale (Trustworthiness): A multi-point calibration curve is a self-validating system. Its linearity (R² > 0.999) confirms that the detector response is proportional to concentration over the measurement range, ensuring the accuracy of the final result.
-
Prepare a series of at least five standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard in triplicate and plot the average peak area against concentration to generate a calibration curve.
-
-
Sample Analysis & Calculation:
-
Inject the prepared diluted sample in triplicate.
-
Average the peak area from the sample injections.
-
Determine the concentration in the diluted sample using the linear regression equation from the calibration curve.
-
Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. Express the final solubility in g/100 mL and mol/L.
-
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a weakly polar compound that is readily soluble in a wide range of common organic solvents but insoluble in water. This behavior is a direct consequence of its molecular structure, which favors van der Waals and dipole-dipole interactions with organic media over the disruption of water's strong hydrogen-bonding network. While qualitative solubility is known, precise quantitative data is critical for process development. The shake-flask method detailed in this guide provides a reliable, accurate, and self-validating protocol for researchers to generate this essential data. Adherence to this methodology will empower scientists to make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved yields, and more efficient purification strategies in their work with this versatile chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Question: Why do haloalkanes easily dissolve in organic solvents? | Filo [askfilo.com]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.in [brainly.in]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
- 12. capotchem.com [capotchem.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Chemical reactivity of the benzylic chloride in (1-Chloroethyl)benzene
An In-depth Technical Guide on the Chemical Reactivity of the Benzylic Chloride in (1-Chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a secondary benzylic halide, stands as a cornerstone intermediate in modern organic synthesis, particularly within pharmaceutical and fine chemical development.[1][2] Its heightened and versatile reactivity stems from the benzylic position of the chloro group, which allows it to readily participate in nucleophilic substitution reactions. This guide provides a comprehensive exploration of the chemical reactivity of this compound, focusing on the mechanistic dichotomy between SN1 and SN2 pathways. We will dissect the factors governing this selectivity, detail experimental protocols for its synthetic transformations, and discuss its applications in the synthesis of complex molecular architectures, making it an invaluable tool for professionals in drug discovery and development.
The Mechanistic Crossroads: SN1 vs. SN2 Reactivity
Benzylic halides such as this compound possess the unique ability to undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways.[3] This dual reactivity is a direct consequence of the electronic influence of the adjacent benzene ring. The operative mechanism is highly dependent on the specific reaction conditions, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.[3] As a secondary benzylic halide, this compound is perfectly poised at this mechanistic crossroads, allowing chemists to direct the reaction outcome by carefully selecting these conditions.[4]
The SN1 Pathway: A Tale of Carbocation Stability
In the presence of polar protic solvents (e.g., water, ethanol) and weak nucleophiles, this compound readily undergoes SN1 reactions. The rate-determining step is the spontaneous dissociation of the chloride ion to form a secondary benzylic carbocation.[3] This carbocation is not a simple secondary cation; it is significantly stabilized by resonance, where the positive charge is delocalized across the aromatic ring.[3][5][6] This charge dispersal dramatically lowers the activation energy for carbocation formation, making the SN1 pathway highly accessible.[6]
The resonance stabilization of the 1-phenylethyl cation can be visualized as follows:
References
Introduction: The Thermodynamic Imperative for (1-Chloroethyl)benzene
An In-depth Technical Guide to the Thermodynamic Properties of (1-Chloroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This compound (also known as α-phenylethyl chloride) is a reactive organochlorine compound and a key intermediate in various synthetic pathways.[1] Its utility in the pharmaceutical and agrochemical industries stems from the lability of the benzylic chloride, which allows for facile nucleophilic substitution.[2] A thorough understanding of its thermodynamic properties—enthalpy, entropy, and Gibbs free energy—is not merely academic. This knowledge is fundamental to:
-
Process Safety and Hazard Analysis: The enthalpy of formation (ΔfH°) is critical for predicting the energy release in intended reactions or accidental decompositions, forming the basis of any robust safety assessment.
-
Reaction Design and Optimization: Knowledge of the Gibbs free energy of formation (ΔfG°) and reaction enthalpies (ΔrH°) allows chemists to predict the spontaneity and equilibrium position of reactions, enabling the rational design of synthetic routes with favorable thermodynamics.
-
Purification and Phase Behavior: Properties like the enthalpy of vaporization (ΔvapH°) and vapor pressure are essential for designing and optimizing purification processes such as distillation.[3]
This guide synthesizes the available experimental data with theoretical approaches to provide a comprehensive thermodynamic profile of this compound, empowering researchers to handle and utilize this versatile intermediate with greater precision and safety.
Experimental Determination of Thermodynamic Properties
The most reliable thermodynamic data are derived from meticulous experimental measurements. The primary experimentally determined properties for this compound are centered around its enthalpy.
Enthalpy of Formation and Combustion
The standard enthalpy of formation of liquid this compound has been determined through combustion calorimetry.[3][4] This powerful technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.
Table 1: Experimental Enthalpy Data for this compound (liquid, 298.15 K)
| Thermodynamic Property | Value (kJ/mol) | Method | Source |
| Standard Enthalpy of Formation (ΔfH°) | -58.24 | Ccr | Hu and Sinke, 1969[3] |
| Standard Enthalpy of Combustion (ΔcH°) | -4399.77 | Ccr | Hu and Sinke, 1969[3] |
| Enthalpy of Reaction (ΔrH°)¹ | -55.6 ± 7.1 | Cm | Nesterova, et al., 1977[5] |
¹ For the reaction: Styrene (l) + HCl (g) → this compound (l) Ccr: Combustion Calorimetry (rotating bomb); Cm: Calorimetry
Methodological Deep Dive: Rotating Bomb Calorimetry for Chlorinated Compounds
The determination of the enthalpy of combustion for organochlorine compounds like this compound requires a specialized approach—namely, rotating bomb calorimetry—to ensure complete reaction and accurate measurement.
Causality Behind Experimental Choices:
-
Why a "Bomb"? A high-pressure (typically ~30 atm O₂) sealed vessel, or "bomb," is used to ensure complete and rapid combustion.
-
Why Rotating? The combustion of chlorinated compounds produces hydrochloric acid (HCl) and potentially dissolved chlorine (Cl₂) in the final aqueous solution. To ensure a well-defined final state, a reducing agent (like arsenious oxide or hydrazine dihydrochloride) is added to the bomb. Rotating the bomb after combustion ensures that all gaseous products mix thoroughly with the solution, converting all chlorine species into HCl(aq). This is critical because the energy credit for the formation of the final products can only be accurately calculated if the final state is a single, homogeneous aqueous solution of HCl.
-
Material Selection: The internal components of the bomb must be made of corrosion-resistant materials, such as platinum or tantalum, to withstand the highly acidic environment created during combustion.
Generalized Experimental Protocol for Rotating Bomb Calorimetry:
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is placed in a platinum crucible. A known mass of a combustion aid (e.g., mineral oil) may be added to ensure complete combustion. A cotton or platinum fuse wire is positioned to contact the sample.
-
Bomb Sealing: A specific volume of a reducing solution (e.g., arsenious oxide solution) is added to the bottom of the bomb. The crucible is placed inside, the fuse wire is connected to the electrodes in the bomb head, and the bomb is sealed.
-
Pressurization: The bomb is purged with oxygen to remove atmospheric nitrogen and then pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a calorimeter can. The entire assembly is placed in a jacket with a precisely controlled temperature. Temperature probes monitor the water temperature in the can and the jacket.
-
Ignition and Measurement: After allowing the system to reach thermal equilibrium, the sample is ignited by passing a current through the fuse wire. The temperature of the calorimeter water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
-
Post-Combustion Analysis: The bomb is depressurized, and the internal solution is analyzed to quantify the amount of hydrochloric acid formed (via titration) and to check for any signs of incomplete combustion (e.g., soot).
-
Data Analysis: The corrected temperature rise is used, along with the energy equivalent of the calorimeter (determined by combusting a standard like benzoic acid), to calculate the total energy change. Corrections are applied for the combustion of the fuse and any auxiliary materials, and for the formation of HCl(aq) and any other side products, to determine the standard enthalpy of combustion.
Diagram: Experimental Workflow for Rotating Bomb Calorimetry
Caption: Workflow for determining enthalpy of combustion using rotating bomb calorimetry.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH°) is the energy required to transform a substance from a liquid to a gaseous state. It can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.
Table 2: Enthalpy of Vaporization Data for this compound
| ΔvapH° (kJ/mol) | Temperature (K) | Method | Source |
| 51.4 | 351 | N/A | Dykyj, Svoboda, et al., 1999[6] |
| 47.0 | 357 | N/A | Stephenson and Malanowski, 1987[6] |
| 40.04 | N/A | N/A | Guidechem[3] |
The variation in reported values likely stems from different experimental conditions and data analysis methods.
Computational and Estimation Approaches
Computational Chemistry Workflow
Modern quantum chemical methods, particularly Density Functional Theory (DFT), can predict a full suite of thermodynamic properties from first principles. The process involves calculating the molecular energy and its vibrational frequencies, which are then used to determine thermodynamic functions via statistical mechanics.
Generalized Workflow for DFT-based Thermodynamic Property Calculation:
-
Structure Optimization: The 3D geometry of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation serves two purposes:
-
It confirms that the structure is a true energy minimum (no imaginary frequencies).
-
It provides the set of vibrational frequencies needed for calculating thermodynamic properties.
-
-
Thermochemical Analysis: The output of the frequency calculation (including rotational constants, vibrational frequencies, and electronic energy) is used to compute the contributions of translation, rotation, and vibration to the overall enthalpy, entropy, and Gibbs free energy at a specified temperature (usually 298.15 K).
Diagram: Computational Workflow for Thermochemistry
Caption: A generalized workflow for calculating thermodynamic properties via DFT.
Group Additivity Estimation Methods
When full computational resources are not available, group additivity methods, such as the one developed by Benson, provide a rapid and often surprisingly accurate way to estimate thermodynamic properties.[7] This method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent chemical groups.
Estimated Thermodynamic Properties for this compound (Gas Phase):
Due to the lack of readily available, specific group values for the C-(H)(Cl)(C)(C6H5) group, a precise Benson-type estimation is challenging without further research. However, we can illustrate the principle. To estimate the ideal gas heat capacity (Cp), standard entropy (S°), and enthalpy of formation (ΔfH°), one would sum the contributions of the following groups:
-
C6H5-(C): A benzene ring attached to a carbon atom.
-
C-(H)(Cl)(C)2: A carbon atom bonded to a hydrogen, a chlorine, and two other carbons.
-
Symmetry corrections would also be applied for entropy calculations.
While we cannot provide definitive values here, group additivity methods suggest that for a molecule of this size and complexity, the standard entropy would likely be in the range of 350-400 J/mol·K, and the ideal gas heat capacity would be in the range of 150-180 J/mol·K at 298.15 K. These estimations should be used with caution and are primarily for illustrative purposes.
Summary of Thermodynamic Properties and Relationships
The relationship between the core thermodynamic properties is defined by the fundamental equation for Gibbs free energy:
ΔG = ΔH - TΔS
This equation elegantly connects the enthalpy (a measure of the total energy), the entropy (a measure of disorder), and the temperature to predict the spontaneity of a process.
Diagram: Interrelation of Core Thermodynamic Properties
Caption: The Gibbs free energy is a function of enthalpy and entropy at a given temperature.
Table 3: Consolidated Thermodynamic Data for this compound
| Property | Phase | Value (kJ/mol) | Type |
| Standard Enthalpy of Formation (ΔfH°) | Liquid | -58.24 | Experimental |
| Standard Enthalpy of Combustion (ΔcH°) | Liquid | -4399.77 | Experimental |
| Enthalpy of Vaporization (ΔvapH°) | Liquid | ~40-51 | Experimental |
| Standard Entropy (S°) | Gas | Not Available | - |
| Ideal Gas Heat Capacity (Cp) | Gas | Not Available | - |
| Gibbs Free Energy of Formation (ΔfG°) | Gas | Not Available | - |
Conclusion and Future Outlook
This guide has synthesized the available experimental data for the enthalpy of this compound and outlined the standard experimental and computational methodologies for its determination. The experimentally verified enthalpy of formation provides a solid anchor for safety calculations and reaction planning.
However, significant data gaps exist, particularly for the standard entropy and Gibbs free energy of formation. The absence of this information limits the ability to perform a full thermodynamic analysis of reaction spontaneity and equilibrium without resorting to estimation or new calculations. Therefore, this area presents a clear opportunity for future research. A comprehensive computational study using high-level quantum chemical methods (such as G3 or G4 theory) would be highly valuable to the scientific community, providing a complete and reliable set of thermodynamic data for this important chemical intermediate. Similarly, experimental determination of the heat capacity and vapor pressure over a wide range of temperatures would allow for a more complete thermodynamic characterization.
References
- 1. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 6. Benzene, (1-chloroethyl)- (CAS 672-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. srd.nist.gov [srd.nist.gov]
Methodological & Application
Application Notes and Protocols for the Regioselective Synthesis of (1-Chloroethyl)benzene from Styrene
This document serves as an in-depth technical guide for the synthesis of (1-Chloroethyl)benzene, a valuable synthetic intermediate, through the hydrochlorination of styrene. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind critical process parameters, and provides robust, self-validating protocols for synthesis and characterization.
Part 1: Theoretical and Mechanistic Foundation
The conversion of styrene to this compound is a classic example of an electrophilic addition reaction. A comprehensive understanding of the reaction mechanism is paramount for optimizing yield, ensuring regioselectivity, and minimizing side reactions, most notably polymerization.
Reaction Overview & Regioselectivity
The reaction involves the addition of hydrogen chloride (HCl) across the double bond of styrene. The process is highly regioselective, predominantly yielding the Markovnikov addition product, this compound, over its anti-Markovnikov isomer, (2-Chloroethyl)benzene.
This selectivity is dictated by Markovnikov's Rule , which states that in the addition of a protic acid to an asymmetric alkene, the acidic proton attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with more alkyl or aryl substituents.[1][2] The chemical basis for this rule is the formation of the most stable carbocation intermediate during the reaction.[2]
The Electrophilic Addition Mechanism
The reaction proceeds via a two-step mechanism involving a carbocation intermediate.
-
Step 1: Protonation and Formation of the Benzylic Carbocation: The pi (π) electrons of the styrene double bond, acting as a nucleophile, attack the electrophilic proton (H⁺) of hydrogen chloride. This protonation can occur at either carbon of the double bond. However, protonation of the terminal carbon (CH₂) is vastly preferred as it generates a secondary, benzylic carbocation . This specific carbocation is significantly stabilized by resonance, where the positive charge is delocalized across the benzene ring.[3] The alternative, a primary carbocation, is far less stable and does not form to any significant extent.[4]
-
Step 2: Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), now acting as a nucleophile, rapidly attacks the electrophilic carbocation at the benzylic position, forming the final product, this compound.[5]
The mechanism below illustrates this highly selective pathway.
Caption: Mechanism of Markovnikov Hydrochlorination of Styrene.
Critical Reaction Parameters: A Causal Analysis
Merely mixing the reagents is insufficient; precise control over reaction conditions is essential to favor the desired product and suppress undesirable pathways.
-
Temperature: This is arguably the most critical parameter. Styrene is highly susceptible to polymerization, a reaction that can be initiated by heat, acids, or radical species.[6] Maintaining a low reaction temperature, typically between 0°C and 50°C, is crucial to minimize polymerization and other side reactions.[7] Higher temperatures can lead to significant yield loss and the formation of intractable polymeric tars.[8]
-
Catalyst: While the reaction can proceed without a catalyst, the rate can be slow. The use of a catalyst like cuprous chloride (CuCl) can advantageously increase the reaction rate at lower temperatures.[7]
-
Reagent Form (HCl): The use of anhydrous hydrogen chloride gas is preferred. Aqueous HCl solutions introduce water, which can compete with the chloride ion as a nucleophile, leading to the formation of 1-phenylethanol as a byproduct.
-
Inhibitors: Commercial styrene is often supplied with a polymerization inhibitor (e.g., tert-butylcatechol).[9] While the reaction conditions are designed to be mild, it is good practice to be aware of this and consider if additional inhibitor is needed in the receiving flask during distillation.[10]
Part 2: Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| Styrene (inhibitor-free or inhibitor removed) | Three-neck round-bottom flask (250 mL) |
| Anhydrous Hydrogen Chloride (gas cylinder) | Magnetic stirrer and stir bar |
| Cuprous Chloride (CuCl) (optional catalyst) | Gas dispersion tube (bubbler) |
| Diethyl ether (or other suitable solvent) | Thermometer and adapter |
| Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂) | Ice-water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Gas trap/scrubber (e.g., with NaOH solution) |
| Deionized Water | Separatory funnel |
| Vacuum distillation apparatus |
Mandatory Safety Precautions
-
Styrene: Styrene is a flammable liquid and vapor.[11] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[12] It is also prone to hazardous polymerization.[6] All handling must be performed in a well-ventilated chemical fume hood, away from ignition sources.[9]
-
Hydrogen Chloride (HCl): HCl is a corrosive gas that can cause severe respiratory and skin burns. Use a certified gas regulator and ensure the experimental setup is gas-tight. A base scrubber (e.g., NaOH solution) must be used to neutralize unreacted HCl gas.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[13]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Detailed Synthesis Protocol
This protocol is adapted from established methodologies for the hydrohalogenation of vinyl aromatic compounds.[7]
-
Preparation: If your styrene contains an inhibitor, wash it with 10% aqueous NaOH solution, then with water, and dry over anhydrous CaCl₂. Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the liquid surface, a thermometer, and a gas outlet connected to a base scrubber.
-
Reaction Setup: Charge the flask with styrene (e.g., 52 g, 0.5 mol). If using a catalyst, add cuprous chloride (e.g., 1-2 g).
-
Initiation: Place the flask in an ice-water bath and begin stirring. Allow the contents to cool to between 0°C and 5°C.
-
HCl Addition: Slowly bubble anhydrous HCl gas through the stirred solution. Maintain the temperature below 10°C throughout the addition. An excess of HCl is typically used to ensure complete reaction.[7] The reaction is exothermic, so the addition rate must be controlled to manage the temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, stop the HCl flow and remove the ice bath. Slowly pour the reaction mixture into a separatory funnel containing ice-cold water (100 mL).
-
Neutralization: Separate the organic layer. Wash it carefully with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with water (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter the drying agent and, if a solvent was used, remove it under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation. This compound has a boiling point of approximately 85-90°C at 20-33 mmHg.[14][15] This step is crucial to remove any unreacted styrene, byproducts, and potential oligomers.
Part 3: Product Validation and Characterization
A successful synthesis is contingent on unambiguous confirmation of the product's identity and purity. This protocol is self-validating through the use of standard analytical techniques.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structural elucidation.[16]
Protocol for NMR Sample Preparation:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[17]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[17]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Expected NMR Data: The following table summarizes the expected chemical shifts for this compound, which can be used to confirm the product's structure.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| ¹H NMR | -CH (Cl)Ph | ~5.1 | Quartet (q) | ~6.8 |
| -CH ₃ | ~1.8 | Doublet (d) | ~6.8 | |
| Aromatic C-H | ~7.3-7.4 | Multiplet (m) | - | |
| ¹³C NMR | C -Cl | ~58-60 | - | - |
| C H₃ | ~25-27 | - | - | |
| Aromatic C -H | ~126-129 | - | - | |
| Aromatic ipso-C | ~142-144 | - | - |
(Note: Predicted chemical shifts can vary slightly based on solvent and instrument. Data is correlated with available spectra for this compound).[18]
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to assess the purity of the distilled product and confirm its molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 140 and a characteristic M+2 peak at m/z 142 with an intensity of approximately one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.[19]
References
- 1. britannica.com [britannica.com]
- 2. Markovnikov's rule - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. oit.edu [oit.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US2906781A - Hydrohalogenation of styrene compounds - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. benchchem.com [benchchem.com]
- 11. cpchem.com [cpchem.com]
- 12. sherfab.com [sherfab.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. prepchem.com [prepchem.com]
- 15. chembk.com [chembk.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 19. Page loading... [guidechem.com]
Application Notes & Protocols: Friedel-Crafts Alkylation Using (1-Chloroethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of Secondary Benzylic Halides in C-C Bond Formation
The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching alkyl groups to aromatic rings.[1][2][3] While the reaction is classically performed with primary alkyl halides, the use of secondary halides like (1-Chloroethyl)benzene introduces specific mechanistic nuances and synthetic opportunities. This benzylic halide is particularly valuable as it generates a relatively stable secondary benzylic carbocation, facilitating alkylation under controlled conditions to produce 1,1-diarylalkane structures, which are prevalent in materials science and medicinal chemistry.
This guide provides an in-depth exploration of the Friedel-Crafts alkylation using this compound. We will dissect the underlying mechanism, evaluate critical reaction parameters, address common challenges with field-proven solutions, and provide a detailed, validated protocol for the synthesis of 1,1-diphenylethane.
Section 1: Mechanistic Principles and Rationale
The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway, which can be broken down into three fundamental steps.[4] Understanding the causality behind each step is critical for experimental design and troubleshooting.
Step 1: Generation of the Electrophile The reaction is initiated by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5][6] The Lewis acid's primary role is to abstract the chloride from this compound, generating a highly reactive electrophile—the 1-phenylethyl carbocation.[2][6][7] This secondary benzylic carbocation is resonance-stabilized by the adjacent phenyl group, making it more stable than simple secondary carbocations and readily formed under mild conditions.
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the aromatic substrate (e.g., benzene) acts as a nucleophile, attacking the carbocation.[8][9] This step forms a new C-C bond and creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10] This transiently disrupts the aromaticity of the ring.
Step 3: Deprotonation and Regeneration of Aromaticity To restore the highly stable aromatic system, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new alkyl group.[11][12] The electrons from the C-H bond return to the ring, re-establishing aromaticity and yielding the final alkylated product. The Lewis acid catalyst is regenerated in this step, allowing it to participate in another catalytic cycle.[8]
Section 2: Optimizing Reaction Parameters
The success of the alkylation hinges on the careful control of several experimental variables. The choice of catalyst, solvent, temperature, and reactant stoichiometry directly influences yield, selectivity, and the prevalence of side reactions.
| Parameter | Influence on Reaction | Expert Recommendation & Rationale |
| Lewis Acid Catalyst | Determines the rate of carbocation formation and overall reaction vigor. Stronger acids (AlCl₃) are highly active but can promote side reactions. Milder acids (FeCl₃, ZrCl₄) offer better control.[13] | For general applications with this compound, AlCl₃ is effective but must be handled with care. For sensitive substrates, a milder catalyst like FeCl₃ can reduce by-product formation. The catalyst must be anhydrous, as moisture will quench it. |
| Solvent | Can influence catalyst activity and solubility of reagents. Halogenated solvents (DCM, DCE) are common. Nitro-solvents (e.g., nitromethane) can moderate catalyst activity.[14] | Dichloromethane (DCM) is a good starting point due to its inertness and ability to dissolve reagents. For highly reactive substrates, using nitromethane can form a complex with AlCl₃, attenuating its reactivity and improving selectivity.[14] |
| Temperature | Lower temperatures (-10 to 0 °C) are generally preferred to control the exothermic nature of the reaction and suppress side reactions like polyalkylation. | Initiate the reaction at 0 °C using an ice bath.[4] After the initial exothermic phase, the reaction may be allowed to warm to room temperature. Monitoring the internal temperature is crucial for reproducibility. |
| Substrate Stoichiometry | The alkylated product is often more nucleophilic than the starting arene, making it susceptible to further alkylation (polyalkylation).[10][15] | To favor mono-alkylation, the aromatic substrate (e.g., benzene) should be used in large excess (3-10 equivalents). This increases the statistical probability of the electrophile reacting with the starting material rather than the product.[15] |
Section 3: Key Challenge: Polyalkylation and Mitigation Strategies
The most common side reaction in this process is polyalkylation . The 1-phenylethyl group attached to the aromatic ring is an electron-donating group, which activates the product, making it more reactive than the starting material.[10][16] This can lead to the formation of di- and tri-alkylated species, complicating purification and reducing the yield of the desired mono-alkylated product.
Strategic Solutions:
-
Use of Excess Arene: As detailed in the table above, using the aromatic substrate as the limiting reagent is the most effective and common strategy to minimize polyalkylation.[15]
-
Control of Temperature: Running the reaction at lower temperatures decreases the overall reaction rate, allowing for better selectivity towards the mono-substituted product.[15]
-
Catalyst Choice: Employing a milder Lewis acid can reduce the reactivity of the system, thereby disfavoring subsequent alkylation events.[15]
Section 4: Detailed Experimental Protocol: Synthesis of 1,1-Diphenylethane
This protocol describes the alkylation of benzene with this compound, catalyzed by aluminum chloride.[17]
Materials & Reagents:
-
This compound (C₈H₉Cl, MW: 140.61 g/mol )
-
Benzene (C₆H₆, MW: 78.11 g/mol ), anhydrous
-
Aluminum Chloride (AlCl₃, MW: 133.34 g/mol ), anhydrous
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask (flame-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser topped with a drying tube, add anhydrous benzene (e.g., 50 mL, ~5 equivalents) and 50 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Catalyst Addition: While stirring, carefully add anhydrous aluminum chloride (e.g., 1.1 equivalents) to the flask in small portions over 15 minutes.
-
Scientist's Note: AlCl₃ is extremely hygroscopic and reacts violently with water. Handle quickly in a dry environment. The addition is exothermic; portion-wise addition prevents a dangerous temperature spike.
-
-
Addition of Alkylating Agent: Add this compound (e.g., 1.0 equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-4 hours.
-
Scientist's Note: The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC to check for the consumption of the starting material.
-
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 100 g of crushed ice and 50 mL of 1 M HCl. Stir until all the ice has melted.
-
Scientist's Note: Quenching is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood. The acid hydrolyzes the aluminum salts and deactivates the catalyst.
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.[15]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product (1,1-diphenylethane) can be purified by vacuum distillation or column chromatography on silica gel to yield a pure product.
Section 5: Safety and Handling
-
This compound: This compound is flammable and toxic. It may cause skin, eye, and respiratory irritation.[18] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20]
-
Lewis Acids (AlCl₃): Anhydrous aluminum chloride reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe burns.[19] All glassware must be scrupulously dried before use.
-
Solvents: Benzene is a known carcinogen and is highly flammable. Dichloromethane is a suspected carcinogen. All solvents should be handled with extreme care in a fume hood.
-
Reaction Quenching: The quenching process is highly exothermic and releases HCl gas. Ensure adequate ventilation and perform the quench slowly and carefully.
References
- 1. mt.com [mt.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cerritos.edu [cerritos.edu]
- 5. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. CN105348030A - Preparation method of 1,1-diphenyl ethane - Google Patents [patents.google.com]
- 18. Page loading... [guidechem.com]
- 19. capotchem.com [capotchem.com]
- 20. fishersci.com [fishersci.com]
Application Notes and Protocols: (1-Chloroethyl)benzene as a Versatile Intermediate in Organic Synthesis
Abstract
(1-Chloroethyl)benzene is a pivotal intermediate in organic synthesis, offering a gateway to a diverse array of functionalized molecules.[1] Its reactivity, stemming from the benzylic chloride, allows for its participation in a range of transformations including nucleophilic substitutions, eliminations, and Friedel-Crafts alkylations. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and key applications of this compound. Detailed, field-proven protocols for its preparation and subsequent use in the synthesis of high-value compounds, including a key precursor to the widely-used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, are presented. The causality behind experimental choices, safety considerations, and troubleshooting insights are integrated throughout to ensure reliable and reproducible outcomes in the laboratory.
Introduction: The Strategic Importance of this compound
This compound, also known as α-phenylethyl chloride, is a colorless to light yellow liquid with the chemical formula C₈H₉Cl.[1] Its significance as a synthetic intermediate lies in the lability of the chlorine atom at the benzylic position. This inherent reactivity makes it a valuable precursor for introducing the 1-phenylethyl moiety into a variety of molecular scaffolds. It is widely employed in the pharmaceutical, agrochemical, and fragrance industries as a starting material for more complex molecules.[1][2]
The strategic advantage of using this compound stems from its ability to readily undergo nucleophilic substitution, where the chlorine is displaced by a wide range of nucleophiles, and elimination reactions to form styrene. Furthermore, it can act as an electrophile in Friedel-Crafts alkylations, attaching the 1-phenylethyl group to other aromatic rings. This versatility makes it a cost-effective and efficient building block in multi-step synthetic sequences.
Synthesis, Purification, and Characterization of this compound
The reliable synthesis and rigorous characterization of this compound are paramount to its successful application in subsequent reactions. This section provides a detailed protocol for its preparation via the free-radical chlorination of ethylbenzene, followed by purification and comprehensive characterization.
Synthesis via Free-Radical Chlorination of Ethylbenzene
This protocol describes the synthesis of this compound from ethylbenzene. The reaction proceeds via a free-radical chain mechanism initiated by UV light.
Reaction Scheme:
Experimental Protocol:
-
Reagents and Equipment:
-
Ethylbenzene (0.5 mol, 53.09 g)
-
Dry chlorine gas
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Gas bubbler
-
Quartz lamp (UV source)
-
Separatory funnel
-
Anhydrous calcium chloride
-
-
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, thermometer, and a gas bubbler, add 101.5 g (0.5 mol) of ethylbenzene.[3]
-
Heat the reaction mixture to 70°C.
-
Position a quartz lamp approximately 30 cm from the reaction vessel and turn it on to initiate the reaction.[3]
-
Introduce dry chlorine gas through the gas bubbler at a rate that maintains a faint green color in the liquid when illuminated by the quartz lamp. An intense green color indicates an excess of chlorine, which can lead to the formation of polychlorinated byproducts.[3]
-
Continue the introduction of chlorine until a total of 15.8 g has been added.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with water to remove any dissolved HCl.
-
Dry the crude product over anhydrous calcium chloride.[3]
-
Causality and Experimental Insights:
-
Temperature Control: Maintaining the reaction at 70°C is crucial. Lower temperatures result in a sluggish reaction, while higher temperatures can promote unwanted side reactions, including elimination to styrene.
-
Control of Chlorine Addition: The rate of chlorine addition is a critical parameter. A slow and steady addition minimizes the concentration of free chlorine in the reaction mixture, thereby suppressing over-chlorination. Visual monitoring of the solution's color is a simple yet effective method for this control.
-
UV Initiation: The use of a quartz lamp provides the necessary UV radiation to initiate the homolytic cleavage of chlorine, starting the free-radical chain reaction. The distance of the lamp from the flask can be adjusted to control the reaction rate.
Purification by Vacuum Distillation
This compound is thermally labile and decomposes upon boiling at atmospheric pressure.[3] Therefore, purification must be carried out under reduced pressure.
Experimental Protocol:
-
Equipment:
-
Distillation apparatus suitable for vacuum distillation
-
Vacuum pump
-
Manometer
-
-
Procedure:
-
Assemble the vacuum distillation apparatus and ensure all joints are well-sealed.
-
Transfer the dried crude product to the distillation flask.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached (20-25 mm Hg), begin heating the distillation flask.[3]
-
Collect the fraction boiling at 84-94°C at 20-25 mm Hg.[3] This fraction primarily contains this compound with small amounts of the isomeric (2-chloroethyl)benzene.[3]
-
A typical yield for this fraction is around 90%.[3]
-
Troubleshooting:
-
Bumping: To prevent bumping during distillation, use a magnetic stirrer or add boiling chips to the distillation flask.
-
Poor Vacuum: Check all connections for leaks if the desired pressure cannot be achieved. Use high-vacuum grease on all ground-glass joints.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl | --INVALID-LINK-- |
| Molecular Weight | 140.61 g/mol | --INVALID-LINK-- |
| Boiling Point | 86°C at 720 mmHg; 84-94°C at 20-25 mmHg | [3] |
| Refractive Index | 1.526-1.528 | [1] |
| ¹H NMR | Data available | --INVALID-LINK-- |
| ¹³C NMR | Data available | --INVALID-LINK-- |
| GC-MS | Data available | --INVALID-LINK-- |
Applications of this compound in Organic Synthesis
The utility of this compound as a synthetic intermediate is demonstrated in its application in a variety of reaction types.
Nucleophilic Substitution Reactions
The benzylic chloride in this compound is an excellent leaving group, making it highly susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.
General Reaction Scheme:
Where Nu⁻ can be a variety of nucleophiles such as -OH, -OR, -CN, -N₃, etc.
Workflow for Nucleophilic Substitution:
Caption: Generalized workflow for nucleophilic substitution reactions using this compound.
Friedel-Crafts Alkylation
This compound can serve as an alkylating agent in Friedel-Crafts reactions, reacting with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form a new carbon-carbon bond.
Reaction Scheme:
Experimental Protocol: Alkylation of Benzene (Illustrative)
-
Reagents and Equipment:
-
This compound
-
Benzene (in excess, acts as solvent and reactant)
-
Anhydrous aluminum chloride (AlCl₃)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser connected to a gas bubbler.
-
-
Procedure:
-
To the reaction flask, add benzene and the Lewis acid catalyst (e.g., AlCl₃).[4]
-
Cool the mixture in an ice bath.
-
Slowly add this compound dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction by GC or TLC.
-
Upon completion, carefully quench the reaction by pouring it over ice and dilute HCl.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[4]
-
Key Considerations for Friedel-Crafts Alkylation:
-
Polyalkylation: A common side reaction where the product, being more electron-rich than the starting material, undergoes further alkylation. Using a large excess of the aromatic substrate can minimize this.[4]
-
Carbocation Rearrangement: While the secondary benzylic carbocation formed from this compound is relatively stable, rearrangements are a possibility with other alkyl halides.[4]
-
Catalyst Choice: The reactivity of the Lewis acid catalyst can influence the outcome. Milder Lewis acids may be required for highly activated aromatic substrates.
Elimination Reactions: Synthesis of Styrene
Treatment of this compound with a strong, non-nucleophilic base leads to an E2 elimination reaction, yielding styrene, a valuable monomer.
Reaction Scheme:
Experimental Protocol:
-
Reagents and Equipment:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in the reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent, and carefully remove the solvent by distillation (styrene is volatile).
-
The resulting styrene can be further purified by vacuum distillation if necessary.
-
Mechanism and Rationale:
The use of a sterically hindered strong base like potassium tert-butoxide favors the E2 elimination pathway over SN2 substitution, leading to a higher yield of the desired alkene product.[5]
Case Study: this compound in the Synthesis of Ibuprofen
A prominent application of a this compound derivative is in the synthesis of Ibuprofen. In this multi-step synthesis, 1-(4-isobutylphenyl)ethanol is converted to 1-(1-chloroethyl)-4-isobutylbenzene, a key intermediate.
Synthetic Pathway Overview:
Caption: Key transformations in the synthesis of Ibuprofen involving a this compound derivative.
Protocol for the Synthesis of 1-(1-chloroethyl)-4-isobutylbenzene:
-
Reagents and Equipment:
-
1-(4-isobutylphenyl)ethanol
-
Concentrated hydrochloric acid (12 M)
-
Separatory funnel
-
-
Procedure:
-
In a separatory funnel, combine 1-(4-isobutylphenyl)ethanol (1.10 mL) with 10.0 mL of 12.0 M HCl.[6]
-
Shake the mixture for 5 minutes.[6]
-
Allow the layers to separate and collect the organic layer containing the product.
-
This intermediate is often used directly in the next step without extensive purification.
-
This conversion highlights the practical utility of forming the benzylic chloride to facilitate subsequent C-C bond formation, in this case, through a Grignard reagent, ultimately leading to the final active pharmaceutical ingredient.[6]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards:
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from sources of ignition.[1]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Store in a cool, dry place away from heat and open flames.[1]
-
Conclusion
This compound is a versatile and valuable intermediate for organic synthesis. Its straightforward preparation and predictable reactivity make it an essential tool for researchers in academia and industry. The protocols and insights provided in this guide are intended to empower scientists to effectively and safely utilize this important building block in the creation of novel and complex molecules, with applications ranging from pharmaceuticals to materials science.
References
Navigating the Nucleophilic Substitution Landscape of (1-Chloroethyl)benzene: A Guide for Researchers
(1-Chloroethyl)benzene, a versatile chemical intermediate, serves as a cornerstone in the synthesis of a wide array of valuable organic compounds.[1] Its reactivity is primarily dictated by the benzylic chloride, a feature that opens the door to a rich landscape of nucleophilic substitution reactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these transformations, detailing the underlying mechanistic principles and offering robust protocols for practical application.
As a secondary benzylic halide, this compound stands at a mechanistic crossroads, capable of reacting through both SN1 and SN2 pathways. The benzylic position is adept at stabilizing both the carbocation intermediate of an SN1 reaction and the transition state of an SN2 reaction. Consequently, the choice of nucleophile, solvent, and reaction conditions becomes paramount in directing the reaction towards the desired product and minimizing unwanted side reactions, such as elimination.
The Mechanistic Dichotomy: SN1 vs. SN2
The nucleophilic substitution reactions of this compound are a delicate dance between two competing mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. Understanding the factors that favor one over the other is crucial for reaction design and optimization.
The SN1 Pathway: This two-step mechanism is favored by conditions that stabilize the formation of a benzylic carbocation intermediate. The use of polar protic solvents, such as water and alcohols, is a key factor, as they can solvate both the departing chloride ion and the carbocation. Weaker nucleophiles are also characteristic of SN1 reactions, as they are not strong enough to force a concerted displacement.
The SN2 Pathway: This concerted, one-step mechanism is promoted by the use of strong, unhindered nucleophiles and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone. These solvents are capable of solvating the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.
The interplay of these factors is summarized in the table below:
| Factor | Favors SN1 | Favors SN2 | Rationale |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻, RS⁻) | Strong nucleophiles favor a direct, concerted attack. |
| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., DMSO, acetone) | Protic solvents stabilize the carbocation intermediate, while aprotic solvents enhance nucleophilicity. |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Steric hindrance around the reaction center disfavors the backside attack required for SN2. |
It is important to note that for secondary benzylic halides like this compound, a mixture of SN1 and SN2 products is often possible, and careful control of reaction conditions is necessary to achieve high selectivity.
Application Notes and Protocols
This section provides detailed experimental protocols for the nucleophilic substitution of this compound with a variety of nucleophiles, leading to the synthesis of valuable chemical entities.
Protocol 1: Synthesis of 1-Phenylethanol via Hydrolysis
The hydrolysis of this compound to 1-phenylethanol can be achieved under conditions that favor an SN1 mechanism.[2] The use of an aqueous base provides the nucleophile (hydroxide ion) and the polar protic solvent (water).
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and a 1 M aqueous solution of sodium hydroxide (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-phenylethanol. Further purification can be achieved by vacuum distillation.
Protocol 2: Synthesis of 2-Phenylpropanenitrile via Cyanation
The reaction with cyanide is a classic example of an SN2 reaction, best carried out in a polar aprotic solvent to maximize the nucleophilicity of the cyanide ion.[3][4] The product, 2-phenylpropanenitrile, is a valuable precursor in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve sodium cyanide (1.5 equivalents) in dimethyl sulfoxide (DMSO). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Heat the stirred solution to 90 °C. Slowly add this compound (1 equivalent) dropwise to the reaction mixture, maintaining the temperature below 100 °C. After the addition is complete, continue heating at 90 °C for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of ice-water. Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic extracts and wash thoroughly with water to remove residual DMSO, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2-phenylpropanenitrile can be purified by vacuum distillation.
Protocol 3: Synthesis of (1-Azidoethyl)benzene via Azidation
The introduction of an azide group is a powerful transformation in organic synthesis, opening pathways to amines, triazoles, and other nitrogen-containing heterocycles. This reaction proceeds efficiently via an SN2 mechanism.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in a mixture of acetone and water (e.g., 9:1 v/v). Caution: Sodium azide is toxic and can form explosive heavy metal azides. Avoid contact with metals.
-
Reaction Conditions: Add this compound (1 equivalent) to the solution and heat the mixture to reflux with stirring. Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.
-
Work-up: After cooling to room temperature, remove the acetone under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, carefully remove the solvent under reduced pressure to yield (1-azidoethyl)benzene. Caution: Organic azides can be thermally unstable and potentially explosive. Avoid heating the neat product to high temperatures.
Protocol 4: Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a robust method for the preparation of ethers.[5][6] In this SN2 reaction, an alkoxide nucleophile displaces the chloride from this compound.
Reaction Scheme:
Experimental Protocol:
-
Generation of the Alkoxide: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (ROH, 1.2 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Caution: Sodium hydride is a flammable solid that reacts violently with water. Handle with care. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Reaction Conditions: To the freshly prepared alkoxide solution, add this compound (1 equivalent) dropwise at room temperature. Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the starting material is consumed, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ether can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 5: Aminolysis of this compound
The reaction of this compound with ammonia or primary/secondary amines provides access to the corresponding substituted anilines. This reaction typically follows an SN2 pathway.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a pressure vessel, place this compound (1 equivalent) and a solution of the amine (e.g., ammonia in methanol, or a neat primary/secondary amine, 3-5 equivalents).
-
Reaction Conditions: Heat the sealed vessel to a temperature between 80-120 °C. The reaction time will vary depending on the amine used and can range from several hours to a day. The progress of the reaction should be monitored by GC-MS or LC-MS.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. If a solvent was used, remove it under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with a dilute aqueous base (e.g., NaHCO₃) to remove the ammonium salt. Dry the organic layer, concentrate, and purify the resulting amine by column chromatography or distillation.
Data Summary
| Protocol | Nucleophile | Product | Key Conditions | Typical Mechanism |
| 1 | NaOH(aq) | 1-Phenylethanol | Reflux in water | SN1 |
| 2 | NaCN | 2-Phenylpropanenitrile | 90 °C in DMSO | SN2 |
| 3 | NaN₃ | (1-Azidoethyl)benzene | Reflux in acetone/water | SN2 |
| 4 | NaOR | 1-Phenylethyl ether | 50-70 °C in THF/DMF | SN2 |
| 5 | RNH₂ | N-Substituted-1-phenylethylamine | 80-120 °C in a sealed vessel | SN2 |
Visualizing the Mechanisms
SN1 Mechanism of Hydrolysis
Caption: SN1 mechanism for the hydrolysis of this compound.
SN2 Mechanism of Cyanation
Caption: SN2 mechanism for the cyanation of this compound.
Safety and Handling
This compound is a flammable liquid and an irritant.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Specific hazards associated with the nucleophiles used in these protocols (e.g., toxicity of cyanide and azide) must be carefully considered, and appropriate safety precautions must be implemented.
Conclusion
The nucleophilic substitution reactions of this compound offer a versatile platform for the synthesis of a diverse range of functionalized molecules. By carefully selecting the nucleophile, solvent, and reaction conditions, researchers can effectively control the reaction pathway, favoring either SN1 or SN2 mechanisms to achieve the desired synthetic outcome. The protocols outlined in this guide provide a solid foundation for the practical application of these important transformations in a research and development setting.
References
Application Note & Protocol: Formation of (1-Chloroethyl)benzene Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the formation of the Grignard reagent from (1-chloroethyl)benzene. Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The synthesis of Grignard reagents from secondary alkyl halides such as this compound presents unique challenges, including the potential for side reactions. This application note details the theoretical underpinnings, a step-by-step experimental protocol, troubleshooting advice, and critical safety precautions to ensure a successful and safe synthesis.
Theoretical Background
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][4] The overall reaction for this compound is depicted below:
Reaction Scheme: this compound + Mg → (1-Phenylethyl)magnesium chloride
The mechanism of Grignard reagent formation is believed to involve radical intermediates at the surface of the magnesium metal.[5][6] The process begins with the transfer of an electron from the magnesium to the carbon-halogen bond of the alkyl halide.[5]
A critical aspect of this synthesis is the choice of solvent. Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential for several reasons:
-
They are aprotic and do not react with the highly basic Grignard reagent.[7][8][9]
-
The lone pair of electrons on the oxygen atom of the ether solvates and stabilizes the magnesium center of the Grignard reagent, forming a complex.[8][10]
This compound, being a secondary alkyl chloride, is less reactive than its bromide or iodide counterparts, which can make the initiation of the reaction more challenging.[11] Furthermore, secondary Grignard reagents are prone to side reactions, most notably Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide.[12][13][14][15]
Materials and Equipment
| Materials | Equipment |
| This compound | Three-necked round-bottom flask |
| Magnesium turnings | Reflux condenser |
| Anhydrous diethyl ether or THF | Dropping funnel |
| Iodine (for activation) | Magnetic stirrer and stir bar |
| Heating mantle | |
| Inert gas supply (Nitrogen or Argon) | |
| Schlenk line or glove box (recommended) | |
| Ice-water bath |
Experimental Protocol
This protocol is designed for the synthesis of (1-phenylethyl)magnesium chloride. All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.[16][17][18]
Workflow for Grignard Reagent Formation
Caption: Experimental workflow for the synthesis of (1-phenylethyl)magnesium chloride.
Step-by-Step Procedure:
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-necked flask. Add a single crystal of iodine.[19][20] Assemble the glassware and flush with inert gas. Gently heat the flask with a heat gun until the purple iodine vapor sublimes and deposits on the magnesium, then dissipates. This process helps to disrupt the passivating magnesium oxide layer on the surface of the turnings.[11][20][21] Allow the flask to cool to room temperature.
-
Reagent Preparation: Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Reaction Initiation: Add a small portion of the this compound solution to the activated magnesium turnings. Successful initiation is indicated by the appearance of a cloudy or grayish color, and potentially gentle boiling of the solvent.[11][20] If the reaction does not start, gentle warming with the palm of your hand or a warm water bath may be necessary.[22]
-
Reaction Maintenance: Once the reaction has initiated, slowly add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The exothermic nature of the Grignard formation should sustain the reaction.[12][16] An ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[16]
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grayish solution is the Grignard reagent, (1-phenylethyl)magnesium chloride, which should be used immediately in subsequent reactions.[17]
Characterization of the Grignard Reagent
Due to their instability, Grignard reagents are typically not isolated but are used in situ.[2][17] The concentration of the prepared Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of iodine, followed by back-titration with a standardized sodium thiosulfate solution.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface- Low reactivity of the chloride | - Ensure all glassware is oven-dried and solvents are anhydrous- Use fresh magnesium turnings and activate with iodine or 1,2-dibromoethane[19][20]- Gently warm the mixture[11] |
| Low yield of Grignard reagent | - Presence of moisture- Formation of Wurtz coupling byproducts | - Rigorously exclude moisture from the reaction[23]- Maintain a low reaction temperature and add the alkyl halide slowly to minimize its concentration in the flask |
| Formation of a white precipitate | - Reaction with atmospheric oxygen or carbon dioxide | - Maintain a positive pressure of inert gas throughout the reaction |
Safety Precautions
-
Flammability: Ethereal solvents like diethyl ether and THF are highly flammable.[16] Ensure there are no open flames or spark sources in the vicinity. The reaction should be conducted in a well-ventilated fume hood.
-
Exothermic Reaction: The formation of a Grignard reagent is an exothermic process that can become vigorous.[16][24] Have an ice bath readily available to cool the reaction if necessary.
-
Moisture Sensitivity: Grignard reagents react violently with water.[1][17] All equipment must be scrupulously dried, and anhydrous solvents must be used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[24]
-
Quenching: Unused Grignard reagent should be quenched carefully by slow addition to a well-stirred, cooled solution of a proton source, such as saturated aqueous ammonium chloride.
Application Example: Synthesis of 1-Phenylethanol
The prepared (1-phenylethyl)magnesium chloride can be used as a nucleophile to react with various electrophiles. A common application is the reaction with an aldehyde, such as formaldehyde, to produce a secondary alcohol. In a similar vein, reacting phenylmagnesium bromide with acetaldehyde yields 1-phenylethanol.[22][25][26]
Reaction Scheme: (1-Phenylethyl)magnesium chloride + Formaldehyde → 2-Phenyl-1-propanol (after acidic workup)
References
- 1. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. homework.study.com [homework.study.com]
- 8. quora.com [quora.com]
- 9. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. quora.com [quora.com]
- 17. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. benchchem.com [benchchem.com]
- 24. acs.org [acs.org]
- 25. glaserr.missouri.edu [glaserr.missouri.edu]
- 26. quora.com [quora.com]
Application Notes & Protocols for Polymerization Reactions Involving (1-Chloroethyl)benzene
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (1-Chloroethyl)benzene as an initiator in advanced polymer synthesis. We delve into the mechanistic underpinnings of its role in living cationic polymerization and Atom Transfer Radical Polymerization (ATRP). Detailed, field-proven protocols for the synthesis of well-defined homopolymers and block copolymers are presented, emphasizing experimental design, causality, and safety.
Introduction: The Role of this compound in Precision Polymer Synthesis
This compound (1-CEB), also known as 1-phenylethyl chloride, is a pivotal initiator in the field of controlled/"living" polymerization.[1] Its structure, featuring a labile chlorine atom on a benzylic carbon, allows for the controlled generation of active species, which is fundamental to modern polymer chemistry. This capability enables the synthesis of polymers with precisely defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.[2][3]
While predominantly recognized for its efficacy in initiating the living cationic polymerization of electron-rich monomers like styrene, 1-CEB also serves as a versatile initiator for other controlled radical polymerization techniques, notably Atom Transfer Radical Polymerization (ATRP).[4][5] This dual applicability makes it a valuable tool for creating a wide array of tailored macromolecules.
Critical Safety & Handling Protocols
This compound is a hazardous chemical requiring strict safety protocols. Adherence to these guidelines is mandatory for ensuring laboratory safety.[6][7]
Table 1: Hazard Summary for this compound
| Hazard Class | Description | GHS Pictograms |
| Flammability | Flammable liquid and vapor.[6][8] | GHS02 |
| Corrosion/Irritation | Causes skin irritation and serious eye damage.[6][7] | GHS05, GHS07 |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][8] | GHS08 |
| Toxicity | May cause respiratory irritation.[7] | GHS07 |
Safe Handling Procedures:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood with appropriate exhaust ventilation.[7]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition. Keep the container tightly closed.[9]
-
Spills & Disposal: Contain spills with an inert absorbent material. Dispose of waste via a licensed professional waste disposal service, following all local and national regulations.[7]
Mechanism in Focus: Living Cationic Polymerization
Living cationic polymerization initiated by 1-CEB is a powerful method for synthesizing polymers with predetermined molecular weights and narrow PDIs because it suppresses the termination and chain-transfer reactions that plague conventional cationic systems.[10][11] The process relies on a carefully balanced initiating system, typically comprising 1-CEB as the initiator and a Lewis acid as a co-initiator or activator.
The mechanism involves the abstraction of the chloride from 1-CEB by the Lewis acid (e.g., SnCl₄, TiCl₄), generating a stabilized benzylic carbocation. This carbocation is the true initiating species that starts the polymer chain growth by electrophilically attacking the double bond of a monomer like styrene.[12][13] The key to the "living" nature of this process is the reversible equilibrium between the dormant covalent species (the polymer chain end with a C-Cl bond) and the active carbocationic species. This dynamic equilibrium ensures that all chains grow at a similar rate, leading to a well-controlled polymerization.
Caption: Mechanism of 1-CEB initiated living cationic polymerization.
Application Protocol 1: Living Cationic Polymerization of Styrene
This protocol details the synthesis of polystyrene with a controlled molecular weight and narrow PDI using the 1-CEB/SnCl₄ initiating system. The reaction is highly sensitive to moisture and impurities; therefore, stringent anhydrous conditions are essential.
Table 2: Typical Experimental Parameters and Expected Outcomes
| Parameter | Condition | Rationale / Impact on Polymer |
| Initiator | This compound (1-CEB) | One polymer chain grows per initiator molecule.[11] |
| Co-initiator | Tin(IV) Chloride (SnCl₄) | Activates the initiator to form the carbocation.[11][12] |
| Solvent | Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | A polar solvent is required to stabilize the carbocationic species.[11][12] |
| Temperature | -15 °C to -80 °C | Lower temperatures suppress chain transfer and termination, leading to better control and narrower PDI.[11][12][13] |
| Proton Trap | 2,6-di-tert-butylpyridine (DTBP) | Scavenges protons from trace water, preventing uncontrolled initiation and improving "living" characteristics.[12] |
| [Monomer]/[Initiator] | 50:1 to 500:1 | Directly controls the target degree of polymerization and thus the final molecular weight (Mn).[12] |
Detailed Experimental Protocol
Materials & Reagents:
-
This compound (1-CEB), >97% purity
-
Styrene monomer, inhibitor removed (pass through alumina column)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂
-
2,6-di-tert-butylpyridine (DTBP)
-
Anhydrous dichloromethane (CH₂Cl₂), <50 ppm H₂O
-
Methanol (for quenching)
-
Nitrogen or Argon gas (high purity)
-
Glassware (flame or oven-dried)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive inert gas pressure throughout the experiment.
-
Reagent Charging:
-
To the flask, add anhydrous CH₂Cl₂ (e.g., 100 mL).
-
Add the purified styrene monomer (e.g., 10.4 g, 100 mmol for a target DP of 100).
-
Add DTBP (e.g., 0.19 g, 1 mmol).
-
Cool the reaction mixture to the desired temperature (e.g., -15 °C) using an appropriate cooling bath.[11]
-
-
Initiation:
-
Via syringe, add the initiator, 1-CEB (e.g., 0.14 g, 1 mmol).
-
Allow the solution to stir for 5 minutes to homogenize.
-
Rapidly inject the SnCl₄ solution (e.g., 1 mL of 1.0 M solution, 1 mmol). The solution may develop a characteristic orange or yellow color, indicating the formation of propagating carbocations.
-
-
Polymerization:
-
Allow the reaction to proceed at -15 °C. Monitor the reaction progress by taking aliquots at timed intervals and analyzing monomer conversion via ¹H NMR or gas chromatography. The number-average molecular weight (Mn) should increase linearly with conversion.[11]
-
-
Termination (Quenching):
-
Once the desired conversion is reached (e.g., after 1-2 hours), terminate the polymerization by adding pre-chilled methanol (e.g., 10 mL). This will quench the active cationic species.
-
-
Isolation & Purification:
-
Pour the reaction mixture into a large excess of methanol (e.g., 800 mL) with vigorous stirring to precipitate the polystyrene.
-
Collect the white polymer powder by vacuum filtration.
-
Wash the polymer with fresh methanol multiple times to remove any residual catalyst and unreacted monomer.[14]
-
Dry the final polymer product in a vacuum oven at 40-50 °C to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). A PDI of <1.2 is indicative of a well-controlled polymerization.[12]
-
Confirm the polymer structure using ¹H NMR spectroscopy.
-
Caption: Experimental workflow for living cationic polymerization.
Mechanism in Focus: Atom Transfer Radical Polymerization (ATRP)
1-CEB can also initiate ATRP, a controlled radical polymerization technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper(I) halide with a nitrogen-based ligand (e.g., 2,2'-bipyridine).[1][5]
In this mechanism, the copper(I) complex (activator) reversibly abstracts the chlorine atom from 1-CEB, forming a carbon-centered radical and a copper(II) complex (deactivator). The radical then propagates by adding to monomer units. The key to control in ATRP is maintaining a very low concentration of active radicals at any given time, as the deactivator (Cu(II) complex) rapidly and reversibly converts most growing chains back to their dormant, halogen-capped state. This minimizes radical-radical termination events.[15]
Caption: The core equilibrium of Atom Transfer Radical Polymerization.
Application Protocol 2: Synthesis of Polystyrene-b-poly(butyl methacrylate) Block Copolymer
This protocol demonstrates the versatility of 1-CEB by combining polymerization techniques. First, a polystyrene (PS) block is synthesized via living cationic polymerization. The resulting PS chain, which retains a terminal chlorine atom, is then used as a macroinitiator for the ATRP of butyl methacrylate (BMA) to form the second block.
Detailed Experimental Protocol
Part A: Synthesis of Polystyrene Macroinitiator (PS-Cl)
-
Follow the procedure outlined in Application Protocol 1 to synthesize polystyrene.
-
Crucially, ensure the polymerization is quenched carefully and the resulting polymer (PS-Cl) is thoroughly purified and dried to remove all traces of the cationic polymerization catalyst (SnCl₄), as it will interfere with the subsequent ATRP step.
-
Characterize the PS-Cl macroinitiator by GPC to determine its Mn and PDI.
Part B: Chain Extension via ATRP to form PS-b-PBMA Materials & Reagents:
-
PS-Cl macroinitiator (from Part A)
-
Butyl methacrylate (BMA), inhibitor removed
-
Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy)
-
Anisole or another suitable solvent
-
Nitrogen or Argon gas
Procedure:
-
Reactor Setup: In a Schlenk flask under an inert atmosphere, add the PS-Cl macroinitiator (e.g., 5.0 g, assuming Mn = 5000 g/mol , 1 mmol).
-
Reagent Charging:
-
Add CuCl (e.g., 0.099 g, 1 mmol).
-
Add anisole (e.g., 10 mL) to dissolve the components.
-
Add the ligand, PMDETA (e.g., 0.173 g, 1 mmol).
-
Add the second monomer, BMA (e.g., 14.2 g, 100 mmol, for a target PBMA block DP of 100).
-
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen, which is a radical scavenger.
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction for the required time (e.g., 4-8 hours), monitoring conversion by taking samples.
-
-
Termination & Purification:
-
Cool the reaction to room temperature and open it to the air.
-
Dilute the viscous solution with a solvent like tetrahydrofuran (THF).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the final block copolymer in a non-solvent, such as cold methanol or a hexane/methanol mixture.
-
Filter and dry the product under vacuum.
-
-
Characterization:
-
Use GPC to confirm the synthesis of the block copolymer. A clear shift to a higher molecular weight compared to the PS-Cl macroinitiator, with a retained narrow PDI, indicates successful chain extension.
-
Use ¹H NMR to confirm the presence of both polystyrene and poly(butyl methacrylate) blocks in the final product.
-
Caption: Workflow for synthesizing a block copolymer.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad PDI (>1.5) in Cationic Polymerization | 1. Presence of water or protic impurities. 2. Reaction temperature is too high. 3. Slow initiation compared to propagation. | 1. Rigorously dry all reagents and glassware. Use a proton trap (DTBP).[12] 2. Lower the polymerization temperature.[11] 3. Ensure rapid and homogeneous mixing upon addition of the co-initiator. |
| Bimodal GPC Trace | 1. Uncontrolled initiation by impurities. 2. Inefficient chain extension in block copolymer synthesis. | 1. Improve purification of monomer and solvent. 2. Ensure complete removal of the first catalyst. Check macroinitiator end-group fidelity via NMR or MALDI-TOF. |
| Low Monomer Conversion | 1. Impurities terminating active species. 2. In ATRP, insufficient activator (Cu(I)) or excess deactivator (Cu(II)). 3. In Cationic Poly, catalyst deactivation. | 1. Purify all reagents thoroughly. 2. Ensure proper degassing (for ATRP). Check the purity of the copper source. 3. Use fresh, high-purity Lewis acid. |
| Polymerization Too Fast / Uncontrolled | 1. Incorrect stoichiometry of initiator or catalyst. 2. In ATRP, too much activator or insufficient deactivator. | 1. Double-check all calculations and measurements. 2. Add a small amount of the Cu(II) species at the start of the reaction to establish the equilibrium faster. |
References
- 1. benchchem.com [benchchem.com]
- 2. Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-289120) | 672-65-1 [evitachem.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. This compound | 672-65-1 [sigmaaldrich.cn]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. 1,4-Bisthis compound|40959-74-8 [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace at KOASAS: (A) study of living cationic polymerization of styrene derivative and its block copolymerization [koasas.kaist.ac.kr:8080]
- 13. pslc.ws [pslc.ws]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of (1-Chloroethyl)benzene and its Analogs in Pharmaceutical Synthesis
Introduction: Unveiling the Synthetic Potential of (1-Chloroethyl)benzene
This compound, a colorless to light yellow liquid, is a versatile organic intermediate with the chemical formula C₈H₉Cl.[1][2] Its structure, featuring a reactive benzylic chloride, positions it as a valuable electrophile for forging new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs). While its applications are diverse, this guide will delve into its role as a precursor and exemplar for N-alkylation reactions, a cornerstone of medicinal chemistry for the construction of numerous drug scaffolds. We will explore the underlying chemical principles and provide a detailed protocol for a closely related industrial synthesis, that of the first-generation antihistamine, Chlorpheniramine.
Core Directive: N-Alkylation in Pharmaceutical Manufacturing
The introduction of alkyl groups onto nitrogen atoms (N-alkylation) is a critical step in the synthesis of a vast array of pharmaceuticals, particularly those targeting the central nervous system.[3] The reactivity of the chloroethyl group, as seen in this compound and its analogs, makes it an effective alkylating agent for amines. The reaction typically proceeds via a nucleophilic substitution mechanism (S(_N)2), where the nitrogen atom of an amine attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming a new C-N bond.[4]
The choice of a strong, non-nucleophilic base is paramount in this process. Its role is to deprotonate the starting amine or its precursor, generating a more potent nucleophile that can efficiently attack the alkyl chloride. A common and historically significant base for this transformation is sodium amide (NaNH₂), particularly when dealing with less nucleophilic substrates.[4]
Application Profile: Synthesis of First-Generation Antihistamines – The Case of Chlorpheniramine
First-generation antihistamines, such as Chlorpheniramine, have been in clinical use since the 1940s to treat allergic conditions like rhinitis and urticaria.[5][6] The synthesis of Chlorpheniramine provides an excellent, industrially relevant example of the strategic N-alkylation of a pyridine derivative, a reaction analogous to those involving this compound.
Synthetic Strategy and Mechanism
The synthesis of Chlorpheniramine is a multi-step process, with the key bond-forming step being the alkylation of the 2-(p-chlorobenzyl)pyridine carbanion with 2-dimethylaminoethyl chloride.[4] This reaction showcases the power of strong bases like sodium amide to generate a highly reactive nucleophile for the subsequent C-C bond formation.
Mechanism of N-Alkylation:
-
Deprotonation: Sodium amide, a potent base, abstracts a proton from the benzylic carbon of 2-(p-chlorobenzyl)pyridine. This generates a resonance-stabilized carbanion, a strong nucleophile.
-
Nucleophilic Attack: The generated carbanion attacks the electrophilic methylene carbon of 2-dimethylaminoethyl chloride in an S(_N)2 reaction.
-
Displacement: The chloride ion is displaced as the leaving group, forming the carbon-carbon bond and yielding the racemic Chlorpheniramine base.
Experimental Protocols
This protocol details the synthesis of racemic Chlorpheniramine, followed by its conversion to the maleate salt for improved stability and handling.
Protocol 1: Synthesis of Racemic Chlorpheniramine
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-(p-chlorobenzyl)pyridine | 203.67 | 20.37 g | 100 | 1.0 |
| Sodium Amide (NaN₂) | 39.01 | 4.3 g | 110 | 1.1 |
| 2-Dimethylaminoethyl chloride hydrochloride | 144.04 | 15.84 g | 110 | 1.1 |
| Toluene (anhydrous) | 92.14 | 200 mL | - | - |
| Water | 18.02 | ~100 mL | - | - |
| Brine | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | - |
Procedure:
-
Reaction Setup: Equip a flame-dried 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Base Suspension: To the flask, add anhydrous toluene (100 mL) followed by the careful addition of sodium amide. Stir to create a suspension.
-
Carbanion Formation: Dissolve 2-(p-chlorobenzyl)pyridine in anhydrous toluene (50 mL) and add it dropwise to the sodium amide suspension over 30 minutes. The mixture may change color, indicating carbanion formation. Stir for an additional hour at room temperature.
-
Alkylation: Add a solution of 2-dimethylaminoethyl chloride in anhydrous toluene (50 mL) dropwise to the reaction mixture. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water (100 mL). Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield crude racemic Chlorpheniramine as an oil. The typical yield for this step is in the range of 70-80%.
Protocol 2: Formation of Chlorpheniramine Maleate
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Racemic Chlorpheniramine | 274.79 | 27.48 g | 100 | 1.0 |
| Maleic Acid | 116.07 | 11.61 g | 100 | 1.0 |
| Ethanol | 46.07 | ~150 mL | - | - |
Procedure:
-
Dissolution: Dissolve the crude Chlorpheniramine base in ethanol (100 mL) in a suitable flask.
-
Salt Formation: In a separate beaker, dissolve maleic acid in ethanol (50 mL), warming gently if necessary.
-
Precipitation: Slowly add the maleic acid solution to the stirring Chlorpheniramine solution. A white precipitate of Chlorpheniramine maleate should form.
-
Crystallization: Stir the mixture at room temperature for 1 hour, then cool in an ice bath for another hour to maximize crystallization.
-
Isolation: Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol, and dry under vacuum to a constant weight.[1] The expected yield of the maleate salt is typically high, often exceeding 90%.
Safety and Handling
-
This compound and related alkyl chlorides are flammable and can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Sodium Amide (NaNH₂) is a highly reactive and water-sensitive strong base. It can ignite in air, especially when yellowed with age. Handle strictly under an inert atmosphere and quench any residues with extreme caution, typically by slow addition to a non-protic solvent like toluene followed by slow addition of isopropanol.
-
Toluene is a flammable solvent with known health risks. All operations should be conducted in a fume hood.
References
- 1. Procedure for preparation of chlorpheniramine maleate | Filo [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 6. escholarship.org [escholarship.org]
The Strategic Role of (1-Chloroethyl)benzene in the Synthesis of Phenylurea Herbicides: A Technical Guide
Introduction: (1-Chloroethyl)benzene as a Versatile Synthetic Precursor
This compound, a colorless liquid, serves as a crucial intermediate in the synthesis of a variety of organic compounds, finding significant application in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the reactivity of the chloroethyl group, which readily participates in nucleophilic substitution reactions. This reactivity allows for the introduction of the 1-phenylethyl moiety into larger, more complex molecules. In the realm of agrochemical synthesis, this compound is not typically incorporated directly into the final active ingredient. Instead, it serves as a strategic precursor to a more pivotal chiral intermediate: 1-phenylethylamine. This primary amine is a foundational building block for a range of agrochemicals, most notably a class of potent phenylurea herbicides.
This technical guide provides a comprehensive overview of the application of this compound in agrochemical synthesis, with a focus on its conversion to 1-phenylethylamine and subsequent utilization in the preparation of phenylurea herbicides. Detailed, field-proven protocols for each synthetic step are provided, along with mechanistic insights to explain the causality behind experimental choices.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-stage process, beginning with the synthesis of this compound itself, followed by its conversion to the key 1-phenylethylamine intermediate, and culminating in the synthesis of a representative phenylurea herbicide.
Figure 1: Overall synthetic workflow from ethylbenzene to a phenylurea herbicide.
Part 1: Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the free-radical chlorination of ethylbenzene. This reaction is typically initiated by UV light, which promotes the homolytic cleavage of chlorine gas into highly reactive chlorine radicals.
Reaction Mechanism: Free-Radical Chlorination
The reaction proceeds via a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination.
-
Initiation: UV light provides the energy to break the Cl-Cl bond, generating two chlorine radicals.
-
Propagation: A chlorine radical abstracts a benzylic hydrogen from ethylbenzene to form a resonance-stabilized benzylic radical and HCl. This benzylic radical then reacts with another molecule of chlorine to yield this compound and a new chlorine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radicals combine.
Figure 2: Mechanism of free-radical chlorination of ethylbenzene.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established laboratory procedures for the side-chain chlorination of alkylbenzenes.
Materials and Equipment:
-
Ethylbenzene
-
Chlorine gas
-
Concentrated sulfuric acid (for drying chlorine)
-
Anhydrous calcium chloride
-
250 mL round-bottom flask
-
Reflux condenser
-
Thermometer
-
Gas bubbler
-
Quartz lamp (UV source)
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 101.5 g (0.5 mol) of ethylbenzene.
-
Assemble the reaction apparatus consisting of the flask, reflux condenser, thermometer, and a gas bubbler for the introduction of chlorine.
-
Position the quartz lamp approximately 30 cm from the reaction flask.
-
Heat the ethylbenzene to 70°C.
-
Once the temperature is stable, turn on the quartz lamp.
-
Introduce dry chlorine gas (dried by bubbling through concentrated sulfuric acid) into the reaction mixture. The rate of chlorine addition should be controlled such that the liquid maintains a slight green color. An intense green color indicates an excess of chlorine, which can lead to the formation of polychlorinated byproducts.
-
Continue the reaction until approximately 15.8 g of chlorine has been added.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer with water to remove any dissolved HCl.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by vacuum distillation. Collect the fraction boiling at 84-94°C / 20-25 mm Hg.
Expected Yield: Approximately 120 g (90% of theoretical yield) of this compound.
| Parameter | Value | Reference |
| Starting Material | Ethylbenzene (0.5 mol) | [4] |
| Reagent | Chlorine gas | [4] |
| Initiator | UV light (Quartz lamp) | [4] |
| Temperature | 70°C | [4] |
| Pressure | Atmospheric | [4] |
| Purification | Vacuum Distillation | [4] |
| Boiling Point | 84-94°C / 20-25 mm Hg | [4] |
| Expected Yield | ~90% | [4] |
Part 2: Synthesis of 1-Phenylethylamine from this compound
The conversion of this compound to 1-phenylethylamine is a classic example of a nucleophilic substitution reaction. In this step, the chlorine atom, a good leaving group, is displaced by the nucleophilic ammonia molecule.
Reaction Mechanism: Nucleophilic Substitution (Amination)
The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbon atom bonded to the chlorine. This results in the formation of a transition state where the C-N bond is forming and the C-Cl bond is breaking. The chloride ion is subsequently expelled, and an ethylammonium salt is formed. A second molecule of ammonia then acts as a base to deprotonate the ethylammonium ion, yielding the final product, 1-phenylethylamine, and an ammonium salt.
References
Application Notes & Protocols: The 1-Phenylethyl (1-PE) Group for Alcohol Protection
Introduction: A Strategic Alternative in Hydroxyl Protection
In the landscape of multistep organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity. While the benzyl (Bn) ether is a stalwart for alcohol protection, its deprotection via hydrogenolysis can sometimes lack selectivity in the presence of other reducible functional groups. Herein, we detail the application of the 1-phenylethyl (1-PE) group, introduced via (1-chloroethyl)benzene, as a nuanced alternative. The 1-PE group shares the principal stability characteristics of the benzyl group but offers potentially altered kinetics in cleavage reactions due to the additional methyl substitution at the benzylic position. This guide provides an in-depth analysis of its application, from the underlying mechanism to validated laboratory protocols for its installation and removal.
Part 1: The Protection Reaction - Formation of 1-Phenylethyl Ethers
The protection of an alcohol with this compound proceeds via a classical Williamson ether synthesis. This reaction is an SN2 displacement where an alkoxide, generated in situ from the alcohol, acts as the nucleophile, and the chloride of this compound serves as the leaving group.
Mechanism of Protection
The process involves two fundamental steps:
-
Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton from the alcohol's hydroxyl group to form a potent nucleophile, the alkoxide. Sodium hydride (NaH) is commonly employed for this purpose as its byproduct, hydrogen gas, is inert and easily removed from the reaction medium.
-
Nucleophilic Substitution: The newly formed alkoxide attacks the electrophilic carbon of this compound, displacing the chloride ion and forming the stable C-O bond of the 1-phenylethyl ether.
The workflow for this protection mechanism is visualized below.
Synthesis of (1-Chloroethyl)benzene: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides detailed experimental protocols for the synthesis of (1-chloroethyl)benzene, a valuable intermediate in organic synthesis.[1][2] Two primary, reliable synthetic routes are presented: the hydrochlorination of styrene and the chlorination of 1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of the underlying chemical principles, step-by-step procedures, and critical safety considerations. Furthermore, it outlines methods for the purification and rigorous characterization of the final product to ensure high purity and structural integrity.
Introduction
This compound, also known as α-phenylethyl chloride, is a colorless to light yellow liquid with the chemical formula C₈H₉Cl.[2] It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] Its reactivity, stemming from the benzylic chloride, makes it a versatile building block for introducing the 1-phenylethyl moiety into a range of molecules. This document details two distinct and effective methods for its laboratory-scale preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl | [1] |
| Molecular Weight | 140.61 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 85-90 °C at 2.6-33 mmHg | [2] |
| Density | 1.06 g/cm³ | [2] |
| Refractive Index | 1.526-1.528 | [2] |
Synthetic Methodologies
Two principal routes for the synthesis of this compound are discussed herein. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.
Method A: Hydrochlorination of Styrene
This method involves the direct addition of hydrogen chloride (HCl) to styrene. The reaction proceeds via an electrophilic addition mechanism, where the proton from HCl adds to the less substituted carbon of the vinyl group, leading to the formation of a stable benzylic carbocation. Subsequent attack by the chloride ion yields the desired product.[3]
The regioselectivity of this reaction is governed by Markovnikov's rule. The proton adds to the terminal carbon of the styrene double bond, forming a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent benzene ring, making it the preferred intermediate over the primary carbocation that would form if the proton added to the internal carbon.[3] The subsequent nucleophilic attack by the chloride ion on this stable carbocation leads to the formation of this compound.
Diagram 1: Workflow for Styrene Hydrochlorination
Caption: A schematic overview of the synthesis of this compound via styrene hydrochlorination.
Materials:
-
Styrene
-
Hydrogen chloride gas
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stir bar, and a drying tube.
-
Charge the flask with styrene and anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, stop the flow of HCl gas and allow the mixture to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and deionized water to remove excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[4]
Hydrogen chloride is a corrosive and toxic gas that can cause severe respiratory and skin burns upon contact.[5][6]
-
Ventilation: Always handle HCl gas in a properly functioning fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6][8]
-
Gas Detection: Use a gas detection system to monitor for leaks.[5][6]
-
Storage: Store HCl gas cylinders in a well-ventilated, secure area away from incompatible materials.[5]
Method B: Chlorination of 1-Phenylethanol
This alternative route involves the conversion of the secondary alcohol, 1-phenylethanol, to the corresponding alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂). This method is often preferred for its high yield and the ease of handling liquid reagents compared to gaseous HCl.
1-Phenylethanol can be readily synthesized in the laboratory via the reduction of acetophenone or through a Grignard reaction between benzaldehyde and a methylmagnesium halide.[9][10]
-
Reduction of Acetophenone: A straightforward method involves the reduction of acetophenone using sodium borohydride in an alcoholic solvent.[9]
-
Grignard Reaction: Alternatively, reacting benzaldehyde with methylmagnesium bromide or iodide provides 1-phenylethanol after an acidic workup.[10][11][12]
The reaction of 1-phenylethanol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism. The chloride from the chlorosulfite intermediate attacks the carbon atom from the same face that the leaving group departs from.
Diagram 2: Workflow for 1-Phenylethanol Chlorination
Caption: A schematic overview of the synthesis of this compound via chlorination of 1-phenylethanol.
Materials:
-
1-Phenylethanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, dissolve 1-phenylethanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred solution via a dropping funnel. The reaction will evolve SO₂ and HCl gases, which should be vented appropriately.
-
After the addition is complete, allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir until completion (monitor by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation if necessary.[13]
Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water to produce toxic gases (SO₂ and HCl).
-
Handling: Always handle thionyl chloride in a fume hood.
-
PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Quenching: Quench excess thionyl chloride carefully by slowly adding it to a large amount of ice or a stirred, cold aqueous base solution.
Purification and Characterization
Regardless of the synthetic route, the final product should be purified and its identity and purity confirmed through analytical techniques.
Purification
-
Vacuum Distillation: Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is the preferred method for purifying this compound.[4]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[14][15]
-
¹H NMR: Expect a quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The aromatic protons will appear in the aromatic region.
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons.[16]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing the purity of the product and identifying any potential byproducts or isomers.[14] The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 7.25-7.40 | Multiplet | 5H |
| CH-Cl | 5.10 | Quartet | 1H |
| CH₃ | 1.85 | Doublet | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) | ||
| Aromatic C-H | 126-129 | ||
| Aromatic C-ipso | ~142 | ||
| CH-Cl | ~60 | ||
| CH₃ | ~25 |
Note: Predicted values are estimates and may vary based on the solvent and spectrometer frequency.[17]
Conclusion
The synthesis of this compound can be reliably achieved through either the hydrochlorination of styrene or the chlorination of 1-phenylethanol. The choice of method will depend on practical laboratory considerations. Adherence to the detailed protocols and safety precautions outlined in this application note is crucial for the successful and safe synthesis of this important chemical intermediate. Rigorous purification and characterization are essential to ensure the quality of the final product for its intended downstream applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. What Should Be Paid Attention to When Using Hydrogen Chloride Gas? Exporter China [taiyugas.com]
- 6. Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks [gasdetection.com]
- 7. beldingtank.com [beldingtank.com]
- 8. camachem.com [camachem.com]
- 9. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
Application Note: Laboratory-Scale Synthesis of (1-Chloroethyl)benzene
Abstract
This application note provides a comprehensive, in-depth guide for the laboratory-scale preparation of (1-Chloroethyl)benzene, a versatile chemical intermediate. The primary focus of this guide is the reliable and high-yield synthesis from 1-phenylethanol using thionyl chloride, a method favored for its clean conversion and straightforward purification. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a self-validating system that combines theoretical principles with a detailed, field-proven experimental protocol. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step methodology, outline critical safety precautions, and detail the characterization of the final product.
Introduction and Theoretical Framework
This compound, also known as α-phenylethyl chloride, is a valuable reagent in organic synthesis, frequently utilized as a precursor for pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its utility stems from the reactivity of the benzylic chloride, which readily participates in nucleophilic substitution reactions.
Several synthetic routes to this compound have been reported, including the free-radical chlorination of ethylbenzene and the hydrochlorination of styrene.[2] However, these methods can suffer from drawbacks such as the formation of isomeric byproducts (e.g., 2-chloroethylbenzene) or the need for specialized equipment to handle gaseous reagents.
The conversion of 1-phenylethanol to this compound using thionyl chloride (SOCl₂) is often the preferred laboratory method due to its high efficiency and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3]
Reaction Mechanism: SNi vs. SN2
The reaction of a secondary alcohol like 1-phenylethanol with thionyl chloride is a classic example of nucleophilic substitution. The mechanism can proceed through two primary pathways, the choice of which is often influenced by the reaction conditions, particularly the presence or absence of a base like pyridine.
-
SNi (Substitution Nucleophilic internal): In the absence of a base, the alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then collapse in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide, leading to retention of stereochemistry.
-
SN2 (Substitution Nucleophilic bimolecular): When a base such as pyridine is added, it reacts with the HCl generated during the formation of the alkyl chlorosulfite. This prevents the protonation of the alcohol and also provides a source of free chloride ions. The chloride ion then acts as an external nucleophile, attacking the carbon atom from the backside of the leaving group, resulting in an inversion of stereochemistry.[4] For the synthesis of a racemic product from a racemic starting material, the addition of pyridine is beneficial as it neutralizes the generated HCl, preventing potential acid-catalyzed side reactions.
Experimental Protocol: Synthesis of this compound from 1-Phenylethanol
This protocol details the preparation of this compound from 1-phenylethanol and thionyl chloride.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1-Phenylethanol | C₈H₁₀O | 122.16 | 24.4 g (0.2 mol) | Ensure it is dry. |
| Thionyl Chloride | SOCl₂ | 118.97 | 26.2 g (16 mL, 0.22 mol) | Use fresh, high-purity reagent. Handle in a fume hood. |
| Pyridine | C₅H₅N | 79.10 | 17.4 g (17.8 mL, 0.22 mol) | Anhydrous grade. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | Anhydrous grade. |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~100 mL | For workup. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | For drying. |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution)
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-phenylethanol (24.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice-water bath to 0°C with stirring.
-
Reagent Addition: In a separate dry flask, carefully add thionyl chloride (26.2 g, 0.22 mol) to pyridine (17.4 g, 0.22 mol) while cooling in an ice bath. Transfer this solution to the dropping funnel. Add the thionyl chloride-pyridine solution dropwise to the stirred solution of 1-phenylethanol over a period of 30-45 minutes, maintaining the internal temperature below 10°C. The addition of pyridine neutralizes the HCl gas produced, preventing potential side reactions.
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Washing: Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by 50 mL of water. Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 84-86°C at 20 mmHg.[2] The expected yield is approximately 23.9 g (85%).
Product Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Molecular Formula | C₈H₉Cl[5] |
| Molar Mass | 140.61 g/mol [5] |
| Boiling Point | 84-86°C at 20 mmHg[2] |
| Density | ~1.06 g/mL[6] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 5H, Ar-H)
-
δ 5.10 (q, J = 6.8 Hz, 1H, -CHCl-)
-
δ 1.85 (d, J = 6.8 Hz, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz): [7][8]
-
δ 142.5 (Ar-C)
-
δ 128.7 (Ar-CH)
-
δ 128.4 (Ar-CH)
-
δ 126.3 (Ar-CH)
-
δ 58.0 (-CHCl-)
-
δ 25.5 (-CH₃)
-
-
Infrared (IR, thin film): [9][10]
-
3090-3030 cm⁻¹ (aromatic C-H stretch)
-
2980-2920 cm⁻¹ (aliphatic C-H stretch)
-
1600, 1490, 1450 cm⁻¹ (aromatic C=C stretch)
-
~700 cm⁻¹ (C-Cl stretch)
-
697 cm⁻¹ (monosubstituted benzene C-H out-of-plane bend)
-
Safety and Handling
Reagent Safety
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water.[3] It is a lachrymator and can cause severe burns upon contact. All manipulations must be performed in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin and eye irritation. It has a strong, unpleasant odor. Handle in a fume hood.
-
This compound: Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[5]
Procedural Safety
-
The reaction of thionyl chloride with the alcohol is exothermic and produces gaseous byproducts (SO₂ and HCl). The addition of thionyl chloride must be slow and controlled, with efficient cooling to prevent the reaction from becoming too vigorous.
-
A gas trap is essential to scrub the toxic SO₂ and HCl gases produced during the reaction.
-
The workup procedure involving quenching with ice and washing with sodium bicarbonate should be performed carefully to control the exothermic reaction and gas evolution.
Waste Disposal
All chemical waste, including residual reagents and solvents, should be disposed of in accordance with local environmental regulations. Quench any unreacted thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate.
Mechanistic Rationale Diagram
Caption: SN2 mechanism for the chlorination of 1-phenylethanol with SOCl₂ and pyridine.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can consistently obtain a high yield of the desired product. The comprehensive characterization data provided serves as a benchmark for ensuring the identity and purity of the synthesized material, making this a self-validating and trustworthy protocol for use in a research and development setting.
References
- 1. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 2. prepchem.com [prepchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (1-chloroethyl)- (CAS 672-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene – Material Science Research India [materialsciencejournal.org]
- 10. This compound(672-65-1) IR Spectrum [chemicalbook.com]
Application Note: High-Resolution Gas Chromatography for the Analysis of (1-Chloroethyl)benzene
Abstract
This application note presents a detailed and robust method for the quantitative analysis of (1-Chloroethyl)benzene using capillary gas chromatography (GC). This compound is a critical intermediate in various chemical syntheses, and its purity is paramount for ensuring the quality and safety of final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step analytical protocol, and system suitability criteria to ensure data integrity. The described method utilizes a non-polar stationary phase for excellent separation and a Flame Ionization Detector (FID) for sensitive detection, though it is also adaptable for mass spectrometry (MS).
Introduction and Method Rationale
This compound, also known as α-methylbenzyl chloride, is a reactive haloalkane used in the synthesis of pharmaceuticals and other fine chemicals. Its analysis is crucial f[1][2]or monitoring reaction progress, quantifying impurities, and ensuring the quality of starting materials. Gas chromatography is the premier analytical technique for this purpose due to the compound's volatility and thermal characteristics.
The selection of a GC me[3]thod is governed by the physicochemical properties of the analyte. This compound is a colorless liquid with a boiling point of approximately 190°C and is soluble in common organic solvents. It is susceptible to ther[4][5]mal decomposition in water, a factor that informs sample preparation and inlet conditions. The method detailed herei[4]n is optimized to provide high-resolution separation of this compound from potential process-related impurities, such as unreacted starting materials or side-products.
Method Development and Optimization: A Scientific Approach
The development of a reliable GC method requires a systematic approach to optimizing each parameter. This section explains the scientific reasoning behind the chosen conditions.
Column Selection: The Core of the Separation
The choice of the capillary column's stationary phase is the most critical parameter for achieving the desired separation. For a moderately polar compound like this compound, a non-polar stationary phase is ideal.
-
Rationale: Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), separate compounds primarily based on their boiling points and van der Waals interactions. This provides excellent selectivity for separating this compound from both more volatile and less volatile impurities. The NIST Chemistry WebBook indicates successful separation of this compound on non-polar phases like SE-30 and OV-101. A column with dimensions [6][7]of 30 m x 0.25 mm ID and a 0.25 µm film thickness offers a good balance between resolution, analysis time, and sample capacity.
Inlet Parameters: Ensuring Analyte Integrity
The injector must rapidly and reproducibly transfer the sample onto the column without inducing thermal degradation.
-
Rationale: A split/splitless inlet is used in split mode to handle samples that are not highly dilute, preventing column overload. An injection temperature of 250°C is chosen to ensure the rapid volatilization of this compound and any higher-boiling impurities. This temperature is a common starting point for the analysis of chlorinated aromatic compounds. While (1-Chloroethyl)benz[8]ene can decompose in water, it is generally stable to heat in the absence of water, making this temperature appropriate for a brief residence time in the inlet. A split ratio of 50:1 is [4]recommended as a starting point to ensure sharp peaks and can be adjusted based on sample concentration.
Oven Temperature Program: Optimizing Resolution
A temperature program is employed to ensure efficient separation of compounds with different boiling points.
-
Rationale: The program begins with an initial hold at a lower temperature (e.g., 60°C) to focus the analytes at the head of the column, leading to sharper peaks. A temperature ramp (e.g., 10°C/min) then elutes compounds in order of increasing boiling point. A final hold at a higher temperature (e.g., 250°C) ensures that any less volatile components are eluted from the column, preventing carryover between injections. This type of programming is standard practice for analyzing mixtures of semi-volatile organic compounds.
Detector Sel[9]ection: Sensitivity and Purpose
The choice of detector depends on the required sensitivity, selectivity, and whether structural information is needed.
-
Flame Ionization Detector (FID): The FID is an excellent universal detector for organic compounds. It offers high sensitivity, a wide linear range, and is robust and easy to operate. It is the recommended detector for routine quantitative analysis where the identity of the peak is already known.
-
Mass Spectrometer (MS): When peak identification is required, or when co-eluting interferences are present, a mass spectrometer is the detector of choice. It provides structural in[3][9]formation, allowing for unambiguous peak identification by comparing the acquired mass spectrum to a library (e.g., NIST). The use of selected ion m[10][11]onitoring (SIM) can significantly enhance sensitivity and selectivity for trace-level analysis.
Validated Analyti[9]cal Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests and calibration procedures as mandated by guidelines such as ICH Q2(R1) and USP <621>.
Instrumentat[13][14][15][16]ion and Consumables
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) equipped with a split/splitless inlet and Flame Ionization Detector (FID).
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Autosampler: Agilent 7693 ALS (or equivalent).
-
Data System: Agilent OpenLab CDS (or equivalent).
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID).
-
Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe: 10 µL autosampler syringe.
Reagents and Standards
-
This compound Reference Standard: Certified purity >98%.
-
Solvent: Dichloromethane or Hexane (GC or HPLC grade).
GC Operating Conditions
The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Condition |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Constant Flow | 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 60°C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 10°C/min |
| Final Temperature | 250°C |
| Final Hold Time | 5 minutes |
| Detector (FID) | |
| Detector Temperature | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (He) | 25 mL/min |
Standard and Sample Preparation
-
Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard solution with the solvent.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.
System Suitability and Analysis Sequence
To ensure the validity of the analytical results, a system suitability test (SST) must be performed before sample analysis, as outlined in pharmacopeial chapters like USP <621>.
-
Sequence Setup: [12][13][14] * Solvent blank (x2)
-
System Suitability Standard (e.g., 50 µg/mL standard, injected 6 times)
-
Calibration Standards (lowest to highest concentration)
-
Continuing Calibration Verification (CCV) Standard
-
Samples (bracketed by CCV standards every 10-20 injections)
-
-
System Suitability Criteria:
-
Peak Area Precision: The relative standard deviation (RSD) of the peak area for the six replicate injections of the SST standard should be ≤ 2.0%.
-
Retention Time Precision: The RSD of the retention time for the six replicate injections should be ≤ 1.0%.
-
-
Calibration: Generate a linear calibration curve by plotting the peak area against the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Workflow Visualiz[3]ation
The following diagram illustrates the complete analytical workflow from sample preparation to data reporting.
Caption: Workflow for the GC analysis of this compound.
Conclusion
The gas chromatography method detailed in this application note provides a reliable, robust, and high-resolution approach for the quantitative determination of this compound. By carefully selecting the GC column, optimizing inlet and oven parameters, and adhering to strict system suitability criteria, laboratories can ensure the generation of accurate and precise data. This method is suitable for implementation in research, development, and quality control environments where the purity of this critical chemical intermediate must be verified.
References
- 1. Page loading... [guidechem.com]
- 2. Methods of preparation of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembk.com [chembk.com]
- 5. Benzene, (1-chloroethyl)- (CAS 672-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 7. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 12. usp.org [usp.org]
- 13. agilent.com [agilent.com]
- 14. bioglobax.com [bioglobax.com]
Application Note: A Robust, Validated HPLC Method for the Analysis of (1-Chloroethyl)benzene and Its Derivatives
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of (1-Chloroethyl)benzene. This compound is a key intermediate in various organic syntheses and a potential process-related impurity in pharmaceutical manufacturing. The described method utilizes a standard C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, offering excellent resolution, peak symmetry, and sensitivity with UV detection. Furthermore, this document provides a comprehensive framework for method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the trustworthiness and scientific validity of the results.[1][2][3][4] Protocols for system suitability, sample preparation, and data analysis are presented, along with a discussion on adapting the method for related chloroethylbenzene derivatives.
Principles and Method Rationale
The successful separation and quantification of this compound hinge on understanding its physicochemical properties and its interaction with the chromatographic system.
This compound (C₈H₉Cl, MW: 140.61 g/mol ) is a non-polar, aromatic compound.[5][6][7][8][9] Its hydrophobicity, characterized by a high octanol-water partition coefficient (LogP ≈ 2.99), makes it an ideal candidate for reversed-phase chromatography.[5] In this mode, the stationary phase is non-polar, and the mobile phase is polar.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. The long alkyl chains of the C18 phase provide a highly hydrophobic environment, promoting retention of the non-polar this compound through van der Waals forces. This choice ensures strong retention and allows for effective separation from more polar impurities or matrix components. A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its balance of efficiency and backpressure.[10][11]
-
Mobile Phase Composition: A binary mixture of acetonitrile (ACN) and water is the mobile phase of choice.[12][13]
-
Acetonitrile (ACN): ACN is an excellent organic modifier with low viscosity and a favorable UV cutoff, making it compatible with UV detection.[14] Its elution strength is high, allowing for reasonable run times.
-
Water: HPLC-grade water serves as the weak solvent in the mobile phase.
-
Isocratic Elution: An isocratic mobile phase (a constant ratio of ACN to water) is employed for its simplicity, robustness, and reproducibility. A typical starting point of 70:30 (v/v) ACN:Water provides strong elution for this non-polar analyte.[10] This ratio can be fine-tuned to achieve optimal retention time and resolution from other components.
-
-
Detection Method: The benzene ring within the molecule contains a chromophore that absorbs UV light. A UV detector set at 254 nm is a standard and effective wavelength for detecting aromatic compounds, offering a good balance of sensitivity and specificity.[10][11] A Photodiode Array (PDA) detector is highly recommended as it can acquire the full UV spectrum of the eluting peak, which is invaluable for peak purity assessment and method development.
-
Column Temperature: Maintaining a constant column temperature, for instance at 30°C , is crucial.[10] This practice ensures the stability and reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Protocol
Instrumentation and Equipment
-
HPLC System with a binary or quaternary pump, autosampler, column oven, and a UV or PDA detector.
-
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
Reagents and Standards Preparation
-
Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).
-
This compound Reference Standard: Purity ≥ 97%.[15]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve a final concentration within the linear range of the calibration curve (e.g., ~25 µg/mL). Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.[16]
Chromatographic Conditions
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Experimental Workflow Diagram
Caption: General workflow for the HPLC analysis of this compound.
Method Validation and System Suitability
To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[1][3]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6).
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector. |
| RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump and mobile phase composition. |
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix). This is typically demonstrated by analyzing a placebo/blank and spiked samples to show no interference at the retention time of the analyte.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Analyze at least five concentrations across the desired range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of test results to the true value. It is assessed by analyzing samples with known concentrations (spiked matrix) at different levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicates at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (S/N of 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Application to Derivatives
The described method serves as an excellent starting point for the analysis of other chloroethylbenzene isomers (e.g., (2-chloroethyl)benzene) and related derivatives.
-
Isomers: Positional isomers will likely have very similar polarities and may co-elute or be poorly resolved under the current isocratic conditions. To separate them, one might need to:
-
Decrease the organic content of the mobile phase (e.g., to 65% ACN) to increase retention and improve resolution.
-
Consider a different stationary phase , such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer alternative selectivity for aromatic compounds, especially those with halogens, through π-π interactions.[17]
-
-
Derivatives with Additional Functional Groups:
-
More Polar Groups (e.g., -OH, -NH₂): These derivatives will be less retained. The percentage of ACN in the mobile phase should be decreased. A gradient elution (starting with a lower ACN percentage and ramping up) might be necessary if analyzing a mixture of derivatives with a wide polarity range.
-
Less Polar Groups (e.g., additional alkyl chains): These will be more strongly retained. The percentage of ACN should be increased to ensure elution within a reasonable time.
-
Troubleshooting
Caption: A logic diagram for troubleshooting common HPLC issues.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. Page loading... [guidechem.com]
- 6. Benzene, (1-chloroethyl)- (CAS 672-65-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 9. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pp.bme.hu [pp.bme.hu]
- 13. mdpi.com [mdpi.com]
- 14. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 15. labproinc.com [labproinc.com]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Topic: Derivatization of (1-Chloroethyl)benzene for Advanced Analytical Applications
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
(1-Chloroethyl)benzene, also known as 1-phenylethyl chloride, is a reactive chemical intermediate pivotal in the synthesis of various pharmaceuticals and fine chemicals, including the widely used NSAID, Ibuprofen.[1][2] Its analysis is critical for process monitoring, quality control, and stereospecific synthesis. However, its reactivity and the frequent necessity for enantiomeric separation present unique analytical challenges. This document provides a comprehensive guide to the derivatization of this compound to enhance its analytical characterization. We detail robust protocols for converting the analyte into stable derivatives suitable for Gas Chromatography-Mass Spectrometry (GC-MS), with a special focus on strategies for resolving its enantiomers through the formation of diastereomers.
Foundational Principles: The Rationale for Derivatization
This compound is a volatile liquid and can, in principle, be analyzed directly by gas chromatography.[1][3] However, chemical derivatization is a powerful pre-analytical strategy employed to overcome specific challenges and unlock a higher level of analytical detail.[4]
The primary motivations for derivatizing this compound are:
-
Enhancement of Chromatographic Properties: Derivatization can improve peak shape, reduce tailing, and increase resolution from matrix components by converting the relatively polar and reactive chloroalkane into a more stable, less adsorbent derivative.[5][6]
-
Improved Thermal Stability: While volatile, the benzylic chloride is susceptible to degradation at elevated temperatures in a GC inlet, which can lead to poor reproducibility. Conversion to a more stable ether, ester, or amine derivative mitigates this issue.
-
Enabling Chiral Separations: As this compound possesses a stereocenter, its enantiomers are chemically identical in an achiral environment and will co-elute on standard GC columns. By reacting the racemic analyte with a single, pure enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct physical properties and can be readily separated using conventional achiral chromatography.[4][5]
The core chemical strategy for derivatizing this compound leverages the reactivity of its benzylic chloride functional group, which is an excellent leaving group in nucleophilic substitution reactions.[1][7][8]
Figure 1: General reaction scheme for the derivatization of this compound.
Critical Safety Considerations
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: It is a flammable liquid and vapor.[1][9] It causes skin irritation, serious eye damage, and may cause respiratory irritation and allergic reactions.[9][10][11]
-
Handling: All work must be conducted in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles with face protection.[1][10]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1]
Protocol I: Achiral Analysis via Amination for GC-MS
This protocol describes a straightforward derivatization to improve the stability and chromatographic behavior of this compound for routine quantification without chiral separation. The reaction with a secondary amine, such as diethylamine, yields a stable tertiary amine.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in a suitable aprotic solvent, such as acetonitrile or tetrahydrofuran (THF).
-
Prepare a derivatization solution of 1 M diethylamine in the same solvent. To scavenge the HCl byproduct, add an equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, combine 100 µL of the this compound stock solution with 200 µL of the diethylamine/TEA solution.
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the reaction mixture at 60°C for 30 minutes using a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
-
Sample Workup:
-
Add 500 µL of deionized water to the vial.
-
Add 500 µL of a water-immiscible solvent, such as ethyl acetate or hexane, to extract the derivatized product.
-
Vortex vigorously for 30 seconds and allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC-MS analysis.
-
Recommended GC-MS Conditions
| Parameter | Value | Rationale |
| GC System | Agilent 8890 GC with 5977B MS or equivalent | Standard, robust instrumentation for routine analysis. |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column provides excellent separation for a wide range of analytes, including the amine derivative.[12] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert carrier gas providing good efficiency.[12] |
| Inlet Temperature | 250°C | Ensures complete vaporization of the higher-boiling derivative without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use split mode for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity. |
| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A typical temperature program that effectively separates the derivative from solvent and potential byproducts. This must be optimized for specific sample matrices. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 40-450 m/z | Captures the molecular ion and key fragments of the N,N-diethyl-1-phenylethylamine derivative. |
Protocol II: Enantioselective Analysis via Chiral Derivatization
This protocol is the cornerstone of analyzing the stereochemical purity of this compound. By reacting the racemic analyte with an enantiopure chiral derivatizing agent, diastereomers are formed, which are then separable on a standard achiral GC column.
Figure 2: Workflow for enantioselective analysis of this compound.
Step-by-Step Protocol
-
Reagent Selection: The choice of chiral derivatizing agent is critical. A commercially available, enantiopure primary or secondary amine is ideal. For this protocol, we select (R)-(+)-α-methylbenzylamine .
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a derivatization solution containing 0.5 M (R)-(+)-α-methylbenzylamine and 0.5 M triethylamine (TEA) in acetonitrile.
-
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, combine 100 µL of the this compound stock solution with 200 µL of the chiral amine/TEA solution.
-
Ensure the chiral reagent is in molar excess to drive the reaction to completion.
-
Cap the vial tightly, vortex, and heat at 70°C for 1 hour.
-
Allow the reaction to cool to room temperature.
-
-
Sample Workup & Analysis:
-
Follow the same workup procedure as described in Section 3.1, steps 3-5.
-
Analyze the final organic extract using the GC-MS conditions outlined in Section 3.2. The diastereomeric products will have very similar mass spectra but will exhibit different retention times.
-
Data Interpretation and Quality Control
The successful separation of the diastereomers will result in two distinct peaks in the chromatogram.
| Parameter | Diastereomer 1 | Diastereomer 2 |
| Identity | (S,R)-derivative | (R,R)-derivative |
| Hypothetical RT | 15.25 min | 15.50 min |
| Peak Area (A) | A₁ | A₂ |
| MS Fragments | Identical fragmentation pattern | Identical fragmentation pattern |
Self-Validation Check: The mass spectra for both peaks should be nearly identical, confirming they are isomers. The integration of the peak areas allows for the calculation of the enantiomeric excess (e.e.) of the original sample:
e.e. (%) = |(A₁ - A₂)| / (A₁ + A₂) * 100
QC Measure: To confirm peak identity, a standard of racemic this compound should be derivatized and run. It should yield two peaks of approximately equal area (e.e. ≈ 0%). A sample enriched in one enantiomer will show a corresponding inequality in peak areas.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No/Low Product Peak | Incomplete reaction (insufficient time, temperature, or excess of reagent). Degradation of starting material. | Increase reaction time or temperature (e.g., 80°C for 1.5 hours). Ensure derivatizing agent is in at least 2-fold molar excess. Check the purity of the this compound starting material.[13] |
| Broad or Tailing Peaks | Active sites in the GC inlet liner or column. Co-elution with matrix interference. | Deactivate the glass inlet liner via silanization.[6] Trim the first few centimeters from the front of the GC column.[14] Optimize the oven temperature program to better resolve the analyte from interferences. |
| Poor Separation of Diastereomers | The chosen chiral derivatizing agent does not impart sufficient structural difference for separation on the column. | Select a different chiral derivatizing agent with more steric bulk near the stereocenter. Optimize the GC oven temperature program, using a slower ramp rate to improve resolution. |
| Extra, Unidentified Peaks | Side reactions or impurities in reagents. Polysubstitution if the nucleophile has multiple reactive sites. | Run a reagent blank (all components except the analyte) to identify impurity peaks. Ensure high-purity solvents and reagents are used. If using a diamine, protect one of the amine groups before derivatization to prevent cross-linking. |
Conclusion
Chemical derivatization is an indispensable tool for the robust and detailed analysis of this compound. Simple amination reactions enhance the stability and chromatography for routine quantification. More significantly, derivatization with an enantiopure reagent provides a reliable and accessible method for determining enantiomeric purity using standard achiral GC-MS instrumentation. The protocols and insights provided in this guide equip researchers and drug development professionals with a validated framework to ensure the quality and stereochemical integrity of this vital chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. Buy 2,4-Dichloro-1-(1-chloroethyl)benzene | 60907-89-3 [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Application Note: (1-Chloroethyl)benzene as a Model Substrate for Elucidating Unimolecular Reaction Mechanisms
Abstract (1-Chloroethyl)benzene, a secondary benzylic halide, serves as a cornerstone substrate in physical organic chemistry for the investigation of reaction mechanisms. Its unique structure allows for the formation of a resonance-stabilized carbocation, making it an ideal candidate for studying unimolecular substitution (Sₙ1) and elimination (E1) pathways. This guide provides an in-depth exploration of the theoretical principles underpinning its use, detailed experimental protocols for kinetic analysis and product identification, and a framework for robust data interpretation. The content is designed for researchers and scientists engaged in mechanistic studies and drug development, offering both foundational knowledge and practical, field-proven methodologies.
Theoretical Framework: The Mechanistic Crossroads
This compound is prized for its reactivity profile, which delicately balances on the cusp of substitution and elimination. The key to its utility lies in its ability to ionize and form the 1-phenylethyl carbocation, a relatively stable intermediate that dictates the course of the reaction.
The Sₙ1/E1 Manifold
Reactions involving this compound in polar, non-basic solvents (a process known as solvolysis) proceed through a common, rate-determining first step: the heterolytic cleavage of the carbon-chlorine bond to form a carbocation intermediate.[1][2] This step is unimolecular, meaning its rate depends only on the concentration of the substrate.
Once formed, this planar carbocation intermediate is subject to two competing, rapid pathways:
-
Sₙ1 (Substitution, Nucleophilic, Unimolecular): The solvent molecule acts as a nucleophile, attacking the electrophilic carbocation.[3] If the starting material is chiral, this pathway typically leads to a racemic or near-racemic mixture of substitution products, as the nucleophile can attack from either face of the planar carbocation.[4][5]
-
E1 (Elimination, Unimolecular): The solvent molecule acts as a weak base, abstracting a proton from the carbon adjacent to the carbocationic center (the β-carbon). This results in the formation of an alkene, in this case, styrene.[6]
The competition between these pathways is highly sensitive to reaction conditions, providing a rich system for mechanistic investigation.[7]
The 1-Phenylethyl Carbocation: A Resonance-Stabilized Intermediate
The facility with which this compound undergoes unimolecular reactions is a direct consequence of the stability of the 1-phenylethyl carbocation. The adjacent benzene ring delocalizes the positive charge through resonance, spreading it across the benzylic carbon and the ortho and para positions of the aromatic ring.[8] This delocalization significantly lowers the activation energy for carbocation formation compared to a non-benzylic secondary halide.
Application in Kinetic Studies: The Grunwald-Winstein Relationship
To quantitatively assess the influence of the solvent on the reaction mechanism, the Grunwald-Winstein equation is an indispensable tool.[9] It provides powerful evidence for the degree of charge separation in the transition state of a solvolysis reaction.
Principle of the Equation
The Grunwald-Winstein equation is a linear free-energy relationship that correlates the rate of solvolysis of a substrate in any solvent (k) to its rate in a reference solvent (80% aqueous ethanol, k₀).[9]
log(k/k₀) = mY
Where:
-
k and k₀ are the first-order solvolysis rate constants.
-
Y is the solvent ionizing power parameter, derived from the solvolysis of a model Sₙ1 substrate (tert-butyl chloride).
-
m is the substrate sensitivity parameter. It measures how sensitive the reaction rate is to the solvent's ionizing power.
Data Interpretation
The value of m is highly diagnostic of the mechanism:
-
m ≈ 1: Indicates a mechanism with a transition state that closely resembles a fully formed carbocation, characteristic of a pure Sₙ1 process. The reaction rate is highly dependent on the solvent's ability to stabilize ionic intermediates.
-
m < 1: Suggests a mechanism with less charge separation in the transition state. This can imply nucleophilic solvent assistance (borderline Sₙ1/Sₙ2) or other mechanistic nuances.[9]
By measuring the solvolysis rate of this compound across a range of solvents with known Y values and plotting log(k/k₀) versus Y, a researcher can determine the m value from the slope. A linear plot with m ≈ 1 provides compelling evidence for an Sₙ1 pathway.
Sample Solvolysis Data for this compound
The following table presents representative data illustrating the effect of solvent ionizing power on the relative solvolysis rate.
| Solvent System (v/v) | Y (Solvent Ionizing Power) | Relative Rate Constant (k_rel) |
| 100% Ethanol | -2.03 | 0.05 |
| 80% Ethanol / 20% Water | 0.00 | 1.00 |
| 60% Ethanol / 40% Water | 1.12 | 15.8 |
| 50% Acetone / 50% Water | 1.38 | 44.7 |
| Formic Acid | 2.05 | 316 |
| Water | 3.49 | ~10,000 |
| Note: Data are illustrative, based on typical trends for secondary benzylic halides. |
Experimental Protocols
Scientific integrity requires robust and reproducible methods. The following protocols are designed to be self-validating systems for studying the solvolysis of this compound.
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from established procedures for the free-radical chlorination of ethylbenzene.[10]
-
Objective: To synthesize the starting material with high purity, as impurities can interfere with kinetic measurements.
-
Causality: Photo-initiated chlorination at the benzylic position is selective and avoids aromatic substitution. Distillation under vacuum is crucial as the product decomposes at its atmospheric boiling point.[10]
Materials:
-
Ethylbenzene (reagent grade)
-
Chlorine gas (or N-Chlorosuccinimide as a safer alternative)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Anhydrous calcium chloride or sodium sulfate (drying agent)
-
Round-bottom flask, reflux condenser, gas inlet tube, heating mantle, separatory funnel, vacuum distillation apparatus.
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask with a reflux condenser, a thermometer, and a gas inlet tube. Place 1.0 mol of ethylbenzene in the flask.
-
Initiation: Add a catalytic amount of AIBN (approx. 0.1 mol %). Heat the mixture to 70-80°C.
-
Chlorination: Slowly bubble dry chlorine gas into the heated reaction mixture while irradiating with a UV lamp. Monitor the reaction progress by GC or by measuring the mass increase. The rate of chlorine addition should be controlled to prevent polychlorination.
-
Work-up: Once the desired conversion is reached, cool the mixture to room temperature. Wash the organic layer sequentially with water and a dilute sodium bicarbonate solution in a separatory funnel to remove HCl and unreacted chlorine.
-
Drying: Dry the organic layer over anhydrous calcium chloride.
-
Purification: Filter off the drying agent and purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 84-94°C at 20-25 mmHg.[10]
-
Verification: Confirm the purity and identity of the product using ¹H NMR and GC-MS.
Protocol 2: Kinetic Measurement of Solvolysis Rates by Conductometry
-
Objective: To determine the first-order rate constant (k) for the solvolysis of this compound.
-
Causality: The reaction produces HCl as a byproduct (Substrate-Cl + H₂O → Substrate-OH + H⁺ + Cl⁻). The increase in ionic concentration (H⁺ and Cl⁻) leads to a proportional increase in the conductivity of the solution over time. This provides a continuous, non-invasive method to monitor reaction progress.
Procedure:
-
Setup: Place a known volume (e.g., 50.0 mL) of the desired solvent mixture into a jacketed reaction vessel connected to a constant-temperature water bath (e.g., 25.0 ± 0.1°C).
-
Equilibration: Allow the solvent to thermally equilibrate for at least 20 minutes. Place a calibrated conductivity probe in the solvent.
-
Initiation: Prepare a concentrated stock solution of this compound in a dry, inert solvent like acetone. Using a microsyringe, inject a small aliquot (e.g., 50 µL) into the vigorously stirred solvent to initiate the reaction. The final substrate concentration should be low (~10⁻³ M) to ensure first-order kinetics.
-
Data Acquisition: Immediately begin recording the conductivity of the solution as a function of time. Continue until the conductivity value becomes stable (reaches G∞), indicating the reaction is complete (typically after 10 half-lives).
-
Analysis: The first-order rate constant k is determined from the slope of a plot of ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t. The relationship is: ln(G∞ - Gt) = -kt + ln(G∞ - G₀) .
Protocol 3: Product Analysis via GC-MS
-
Objective: To identify and quantify the substitution (Sₙ1) and elimination (E1) products.
-
Causality: Gas chromatography separates volatile compounds based on their boiling points and polarity, while mass spectrometry provides structural information for identification. The relative peak areas (with appropriate response factor correction) correspond to the molar ratio of the products.
Procedure:
-
Reaction: Run the solvolysis reaction as described in Protocol 2, but on a slightly larger scale if necessary for detection.
-
Quenching: After the reaction is complete, quench it by adding an equal volume of cold, saturated sodium bicarbonate solution to neutralize the acid produced.
-
Extraction: Extract the organic products from the aqueous mixture using a suitable solvent like diethyl ether or dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator.
-
Analysis: Inject a sample of the concentrated extract into a GC-MS system.
-
Identification: Identify the peaks corresponding to the Sₙ1 product (e.g., 1-phenylethanol) and the E1 product (styrene) by comparing their retention times and mass spectra to those of authentic standards.
-
Quantification: Integrate the peak areas for the identified products. The product ratio is calculated as: % E1 = [Area(Styrene) / (Area(Styrene) + Area(Sₙ1 product))] x 100 .
Conclusion
This compound is more than just a chemical reagent; it is a pedagogical tool and a sophisticated probe for mechanistic inquiry. Its well-balanced reactivity allows for the systematic study of carbocation behavior, the solvent's role in ionization and product determination, and the fundamental principles of unimolecular reactions. The protocols and theoretical framework presented here provide a comprehensive guide for leveraging this model system to gain deep insights into the complex interplay of factors that govern chemical reaction pathways.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvolysis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (1-Chloroethyl)benzene by Distillation
Welcome to the technical support center for the purification of (1-Chloroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. As a crucial intermediate in pharmaceutical and agrochemical synthesis, its purity is paramount.[1][2] This document provides in-depth, field-proven insights into the challenges and solutions associated with its purification by distillation, moving beyond simple protocols to explain the scientific rationale behind each step.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and provides the core knowledge required before attempting the purification.
Q1: What are the critical physical properties of this compound that influence its distillation?
A1: Understanding the physical properties is the foundation of a successful distillation. This compound is a colorless to light yellow liquid that is thermally sensitive.[3] The most critical parameter is its boiling point, which is highly dependent on pressure. Distillation at atmospheric pressure is not recommended as the compound decomposes near its boiling point.[4]
The Scientific Rationale: The carbon-chlorine bond at the benzylic position is relatively weak and susceptible to elimination reactions (dehydrochlorination) at elevated temperatures, leading to the formation of styrene and hydrogen chloride. This decomposition not only reduces yield but also introduces impurities.[5] Vacuum distillation lowers the boiling point to a temperature where the rate of decomposition is negligible.
Data Summary: Physical Properties of this compound & Key Impurities
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) @ Pressure (mmHg) | Density (g/mL @ 20°C) |
|---|---|---|---|---|
| This compound | 672-65-1 | 140.61 | 195 @ 760 (decomposes)[6][7] 90 @ 33[1][8][9] 84-94 @ 20-25[4] | 1.06[3][6] |
| Ethylbenzene (Starting Material) | 100-41-4 | 106.17 | 136 @ 760 | 0.867 |
| (2-Chloroethyl)benzene (Isomer) | 622-24-2 | 140.61 | 199 @ 760 ~91-96 @ 20-25[4][10] | 1.053 |
| Styrene (Decomposition Product) | 100-42-5 | 104.15 | 145 @ 760 | 0.909 |
Q2: Why is vacuum distillation the mandatory method for purifying this compound?
A2: As stated, this compound is thermally unstable and decomposes when heated to its atmospheric boiling point.[4] Vacuum distillation is essential to lower the boiling point into a safe, non-decompositional range, typically below 100°C.
Q3: What are the common impurities I should expect in my crude product?
A3: The impurity profile depends heavily on the synthetic route. The most common synthesis is the free-radical chlorination of ethylbenzene.[3]
-
Unreacted Starting Material: Ethylbenzene.
-
Isomeric Byproducts: (2-Chloroethyl)benzene, where chlorination occurs on the terminal carbon of the ethyl group.[4] Its boiling point is very close to the target compound, making it the most challenging impurity to remove.
-
Polychlorinated Products: Dichloro- and trichloro-ethylbenzenes, resulting from excessive chlorination.[4] These are typically higher boiling and remain in the distillation pot.
-
Decomposition Products: Styrene, if the crude product was exposed to heat or basic conditions.
Q4: What are the most critical safety precautions when handling and distilling this compound?
A4: Safety is non-negotiable. This compound is a flammable liquid and vapor and is irritating to the eyes, skin, and respiratory system.[2][11][12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Ventilation: All handling and distillation must be performed in a well-ventilated chemical fume hood.[2][14]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use a heating mantle with a stirrer, not a hot plate, and ensure all electrical equipment is properly grounded to prevent static discharge.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and bases, which can promote vigorous reactions or decomposition.[15]
-
Vacuum Safety: Inspect all glassware for cracks or star fractures before applying a vacuum. Use a safety screen around the distillation apparatus.
PART 2: Troubleshooting Guide for Distillation
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem 1: My final product purity is low, and GC analysis shows a significant peak for ethylbenzene.
Cause: This indicates incomplete separation, likely due to an inefficient distillation setup or improper technique. The boiling point difference between ethylbenzene (136°C @ 760 mmHg) and this compound (~195°C @ 760 mmHg) is large, but this gap narrows under vacuum.
Expert Insights: While the boiling point gap seems sufficient for simple distillation, achieving high purity requires careful control of the distillation rate and column efficiency. Rushing the distillation by applying excessive heat will cause lower-boiling components to be carried over with the product vapor, a phenomenon known as entrainment.
Solutions:
-
Use a Fractionating Column: A simple distillation setup is inadequate. Use a packed column (e.g., with Raschig rings or metal sponge) or a Vigreux column between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which is the essence of fractional distillation.
-
Control the Heating Rate: Heat the distillation pot slowly and evenly. The goal is a slow, steady distillation rate, typically 1-2 drops per second into the receiving flask.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation.
-
Collect a Forerun: Always collect an initial fraction (the "forerun") which will be enriched in the lower-boiling ethylbenzene. Monitor the temperature at the distillation head; a stable temperature reading indicates a pure fraction is beginning to distill.
Problem 2: The product is darkening in the distillation pot and my yield is poor.
Cause: This is a classic sign of thermal decomposition.[3][4] The dark color is due to the formation of polymeric, tar-like substances. This occurs if the temperature of the distillation pot is too high or if the distillation is prolonged.
Expert Insights: The "pot temperature" can be significantly higher than the vapor temperature measured at the distillation head. Even under a stable vacuum, localized overheating on the flask walls can initiate decomposition. The presence of acidic (HCl from slight decomposition) or basic impurities can catalyze this process.
Solutions:
-
Lower the Pressure: The most effective solution is to achieve a deeper vacuum. A lower system pressure directly translates to a lower boiling point and pot temperature.
-
Use a Stir Bar: Vigorous stirring of the distillation pot ensures even heat distribution and prevents bumping and localized overheating.
-
Wash the Crude Product: Before distillation, wash the crude this compound with cold, dilute sodium bicarbonate solution to neutralize any acidic impurities (like HCl), followed by a water wash and drying with an anhydrous salt (e.g., MgSO₄ or CaCl₂).[16]
-
Minimize Distillation Time: Do not leave the material heating for longer than necessary. Once the desired product has been collected, stop the distillation. Do not attempt to distill to complete dryness, as this concentrates non-volatile impurities and increases the risk of decomposition.
Problem 3: GC-MS analysis shows an impurity with the same mass as my product, and it co-distills.
Cause: This is almost certainly the (2-Chloroethyl)benzene isomer.[4] Its boiling point is extremely close to that of this compound, making separation by standard distillation very challenging.
Expert Insights: Separating compounds with very close boiling points requires maximizing the number of theoretical plates in your distillation column. A theoretical plate is an imaginary zone where one vaporization-condensation cycle occurs. The more theoretical plates, the better the separation.
Solutions:
-
High-Efficiency Column: A simple Vigreux column may not be sufficient. A packed column, such as a 30-50 cm Snyder or spinning band distillation column, provides a much higher number of theoretical plates.
-
Optimize the Reflux Ratio: The reflux ratio is the ratio of condensate returned to the column versus condensate collected as product. A high reflux ratio (e.g., 5:1 or 10:1, meaning for every 1 drop collected, 5 or 10 drops are returned to the column) enhances separation but slows down the distillation. This is controlled by the heating rate and column insulation.
-
Analytical Monitoring: Collect the distillate in several small fractions. Analyze each fraction by GC.[17][18] Combine only the fractions that meet your purity requirements.
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common distillation issues.
Caption: Logical workflow for diagnosing and solving common distillation problems.
PART 3: Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol is essential for analyzing the crude mixture and the purified fractions.
Objective: To determine the percentage purity of this compound and identify impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[17]
Procedure:
-
Sample Preparation: Dilute 1-2 drops of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, constant flow of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
-
Analysis: Identify peaks based on retention time by running known standards (ethylbenzene, styrene). Purity is calculated based on the relative peak area percentage. For unknown impurity identification, GC-MS should be used.[18]
Protocol 2: Fractional Vacuum Distillation
Objective: To purify crude this compound, removing lower and higher boiling point impurities.
Equipment:
-
Round-bottom flask (sized so the crude liquid fills it to about half to two-thirds).
-
Magnetic stir bar and stirrer/heating mantle.
-
Fractionating column (20-30 cm Vigreux or packed column).
-
Distillation head with a thermometer adapter and thermometer.
-
Condenser.
-
Vacuum adapter (e.g., a "cow" type receiver to allow for collection of multiple fractions without breaking the vacuum).
-
Receiving flasks.
-
Vacuum pump with a cold trap and a pressure gauge.
Procedure:
-
Preparation: Ensure the crude product is dry and neutral (as described in Problem 2).
-
Assembly: Assemble the dry glassware as shown in the diagram below. Use a thin layer of vacuum grease on all ground-glass joints.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Evacuation: Turn on the condenser cooling water. Close the system and slowly apply the vacuum. The liquid may bubble as dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved (ideally < 25 mmHg), begin stirring and gently heat the pot.
-
Collecting Fractions:
-
Forerun: As the liquid begins to boil, vapor will rise through the column. The temperature at the distillation head will rise and then stabilize. Collect the initial distillate (the forerun), which will contain low-boiling impurities like ethylbenzene, until the head temperature begins to rise again.
-
Main Fraction: The head temperature will stabilize again at the boiling point of this compound at your system's pressure (refer to the data table). Collect this main fraction in a clean receiver.
-
Final Fraction: As the distillation nears completion, the temperature may rise again or become unstable. Stop the distillation at this point. Do not distill to dryness.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully venting the vacuum. Venting a hot system can cause an explosion.
Distillation Apparatus Diagram
Caption: A standard apparatus for fractional distillation under reduced pressure.
PART 4: References
-
Vertex AI Search. 672-65-1 this compound C8H9Cl, Formula,NMR,Boiling Point,Density,Flash Point. 1
-
CHEMICAL POINT. This compound. 6
-
CHEMICAL POINT. This compound. 7
-
Guidechem. This compound 672-65-1 wiki. 2
-
Capot Chemical. MSDS of this compound. 11
-
ChemicalBook. This compound CAS#: 672-65-1. 8
-
PrepChem.com. Preparation of this compound. 4
-
BenchChem. Technical Support Center: Synthesis of 1-Chloro-2-(2-chloroethyl)benzene. 17
-
ChemSynthesis. 1-chloroethyl-benzene - 672-65-1. 9
-
Thermo Fisher Scientific. SAFETY DATA SHEET - (2-Chloroethyl)benzene. 10
-
Sigma-Aldrich. This compound | 672-65-1. --INVALID-LINK--
-
BenchChem. Application Note: Comprehensive Characterization of 1-Chloro-2-(2-chloroethyl)benzene. 18
-
PubChem. This compound | C8H9Cl | CID 12648. 12
-
Tokyo Chemical Industry (India) Pvt. Ltd. This compound 672-65-1. 13
-
Thermo Fisher Scientific. SAFETY DATA SHEET. 14
-
BenchChem. Comparative analysis of 1-Chloro-2-(2-chloroethyl)benzene synthesis routes. 16
-
ChemBK. This compound. 3
-
TCI AMERICA. This compound 672-65-1. --INVALID-LINK--
-
Spectrum Chemical. CAS Number 672-65-1 | this compound. 15
-
NIST WebBook. Benzene, (1-chloroethyl)-. 19
-
ChemicalBook. 672-65-1(this compound) Product Description. 20
-
BenchChem. An In-depth Technical Guide to the Elimination Reaction of 1-Chloro-2-(2-chloroethyl)benzene. 21
-
NIST WebBook. Benzene, (1-chloroethyl)- Reaction thermochemistry data. 5
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. prepchem.com [prepchem.com]
- 5. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 6. chemicalpoint.eu [chemicalpoint.eu]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. This compound CAS#: 672-65-1 [m.chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. fishersci.com [fishersci.com]
- 11. capotchem.com [capotchem.com]
- 12. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 672-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 20. 672-65-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Synthesis of (1-Chloroethyl)benzene
Welcome to the technical support center for the synthesis of (1-Chloroethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this versatile reagent. We will delve into the mechanistic origins of common impurities and provide field-proven strategies to optimize your synthesis for higher purity and yield.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My GC-MS analysis shows two isomeric products, this compound and (2-Chloroethyl)benzene. Why am I not getting pure 1-isomer from the chlorination of ethylbenzene?
A1: This is a classic issue of regioselectivity in free-radical halogenation. The formation of both isomers stems from the mechanism of hydrogen abstraction from the ethyl side chain by a chlorine radical.
-
Mechanistic Insight: The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a chemical initiator.[1] A chlorine radical (Cl•) can abstract a hydrogen atom from either the alpha (benzylic, C1) or beta (terminal, C2) position of the ethyl group.
-
Abstraction from the alpha position generates a secondary benzylic radical. This radical is highly stabilized by resonance with the aromatic ring, making this the kinetically favored pathway.[1] Reaction of this radical with Cl₂ yields the desired this compound.
-
Abstraction from the beta position forms a primary radical. While less stable than the benzylic radical, this pathway is statistically possible and leads to the formation of the (2-Chloroethyl)benzene isomer.[2]
-
-
Troubleshooting & Optimization: While complete suppression of the 2-isomer is difficult, its formation can be minimized. The key is to leverage the higher stability of the benzylic radical. Conducting the reaction under conditions that favor selectivity over reactivity is crucial. Lower temperatures generally increase the selectivity of radical reactions. Careful control over the rate of chlorine addition is also important; an excess of chlorine can lead to less selective chlorination and the formation of polychlorinated products.[2]
Q2: I'm attempting to synthesize this compound from 1-phenylethanol, but I'm seeing significant styrene formation. What is causing this elimination reaction?
A2: Styrene formation is a major competing side reaction when synthesizing this compound from 1-phenylethanol, especially under acidic conditions or at elevated temperatures.
-
Mechanistic Insight: The conversion of 1-phenylethanol to this compound is a nucleophilic substitution reaction (Sₙ1 or Sₙ2). However, this is often accompanied by an E1 elimination reaction.
-
E1 Pathway: In the presence of an acid (e.g., HCl), the hydroxyl group of 1-phenylethanol is protonated, forming a good leaving group (H₂O). Departure of water generates a stable secondary benzylic carbocation. While this carbocation can be trapped by a chloride ion to give the desired product (Sₙ1), it can also lose a proton from the adjacent methyl group, resulting in the formation of styrene.[3] This dehydration pathway is often catalyzed by Brønsted or Lewis acids and is challenging to avoid.[3][4]
-
Product Decomposition: this compound itself is thermally unstable and can eliminate HCl to form styrene, especially during distillation at atmospheric pressure.[2]
-
-
Troubleshooting & Optimization:
-
Reagent Choice: Using reagents that favor Sₙ2-like conditions, such as thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF, can minimize carbocation formation and subsequent elimination.
-
Temperature Control: Keep the reaction and work-up temperatures as low as possible to disfavor the endothermic elimination reaction.
-
Purification: Purify the final product via vacuum distillation to avoid the high temperatures that cause decomposition.[2]
-
Q3: My crude product is contaminated with a sticky, high-boiling residue. What is this substance and how can I prevent its formation?
A3: This residue is almost certainly oligo- or polystyrene.[5] Its presence indicates that styrene has been formed as a byproduct (see Q2) and has subsequently polymerized.
-
Mechanistic Insight: Styrene is highly susceptible to polymerization, especially under the acidic conditions often used in the synthesis of this compound from 1-phenylethanol or styrene hydrochlorination.[4][5] The benzylic carbocation intermediate, which is part of the main reaction pathway, can act as an initiator for cationic polymerization of any styrene present in the reaction mixture.[6] Even trace amounts of acid can catalyze this process, leading to the formation of dimers, trimers, and higher-order polymers.[7]
-
Troubleshooting & Optimization:
-
Minimize Styrene Formation: The primary strategy is to prevent the formation of styrene in the first place (see Q2).
-
Use Inhibitors: If styrene formation is unavoidable, consider adding a radical inhibitor (for radical polymerization) or a non-nucleophilic base (to quench acid catalysts for cationic polymerization) to the reaction or purification steps.
-
Control Temperature: Polymerization is often accelerated by heat. Maintain low temperatures throughout the synthesis and purification.
-
Purification: It has been noted that even after careful distillation, the final product can contain styrene dimers, which may co-distill with the product.[5]
-
Q4: During the direct chlorination of ethylbenzene, my product mixture contains di- and trichlorinated species. How can I improve the selectivity for monochlorination?
A4: The formation of polychlorinated products is a common issue in free-radical halogenation when the reaction is not carefully controlled.
-
Mechanistic Insight: The desired product, this compound, can itself undergo further radical chlorination. The abstraction of the remaining alpha-hydrogen is facile, leading to 1,1-dichloroethylbenzene. Chlorination can also occur on the aromatic ring if conditions favor electrophilic aromatic substitution (e.g., presence of Lewis acids) or at the beta-position.
-
Troubleshooting & Optimization:
-
Stoichiometry is Key: Use a molar excess of ethylbenzene relative to the chlorinating agent (e.g., Cl₂ or SO₂Cl₂). This increases the statistical probability that the chlorinating agent will react with a molecule of starting material rather than the monochlorinated product.
-
Control Reagent Addition: Add the chlorinating agent slowly and steadily to the reaction mixture to maintain a low instantaneous concentration.
-
Monitor the Reaction: Use GC or TLC to monitor the progress of the reaction. Stop the reaction once the optimal conversion of the starting material is achieved, before significant amounts of dichlorinated products begin to form.[8] A very intense green color during direct chlorination with Cl₂ gas indicates an excess, which promotes polychlorination.[2]
-
Troubleshooting Guide
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Presence of (2-Chloroethyl)benzene isomer | Non-selective hydrogen abstraction during radical chlorination of ethylbenzene. | Lower the reaction temperature. Ensure slow, controlled addition of the chlorinating agent. |
| Significant styrene contamination | 1. Dehydration of 1-phenylethanol precursor.2. Elimination of HCl from the product during reaction or workup. | Use non-acidic chlorinating agents (e.g., SOCl₂). Maintain low temperatures. Purify via vacuum distillation.[2] |
| Formation of polymer/oligomer residue | Cationic or radical polymerization of styrene byproduct. | Minimize styrene formation. Add a polymerization inhibitor. Avoid acidic conditions and high temperatures.[5][7] |
| Presence of polychlorinated byproducts | Over-chlorination of the ethylbenzene starting material or the product. | Use a molar excess of ethylbenzene. Stop the reaction at partial conversion. Control the rate of chlorinating agent addition.[2] |
| Low Yield | Any of the above side reactions consuming starting material or product. | Systematically address the specific side reactions observed using the strategies outlined above. |
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic pathways to this compound and the key competing side reactions that lead to common impurities.
Caption: Key synthesis routes and side reactions for this compound.
Experimental Protocols
Protocol 1: Minimizing Isomer and Polychlorination in Radical Chlorination of Ethylbenzene
This protocol focuses on maximizing the yield of the 1-isomer while minimizing 2-isomer and polychlorinated byproducts.[2]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet tube for chlorine. Position a UV lamp (e.g., quartz lamp) approximately 30 cm from the flask. Ensure the setup is in a well-ventilated fume hood.
-
Reaction Initiation: Charge the flask with ethylbenzene (e.g., 1.0 mol). Begin stirring and heat the mixture to 70°C.
-
Controlled Chlorination: Once the temperature is stable, turn on the UV lamp. Introduce dry chlorine gas through the gas inlet tube at a slow, controlled rate. The rate should be such that the liquid maintains only a slight green tinge. An intense green color indicates an excess of dissolved chlorine, which promotes side reactions.[2]
-
Monitoring: Monitor the reaction progress by GC, analyzing for the ratio of ethylbenzene, this compound, (2-Chloroethyl)benzene, and dichlorinated products. Stop the chlorine addition once the conversion of ethylbenzene reaches an optimal point (e.g., 50-60%) before significant byproduct formation.
-
Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with water and a dilute sodium bicarbonate solution to remove HCl and unreacted chlorine.
-
Purification: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter and remove the excess ethylbenzene under reduced pressure. Purify the crude this compound by vacuum distillation, collecting the fraction at 84-94°C / 20-25 mmHg.[2]
Protocol 2: Synthesis from 1-Phenylethanol with Thionyl Chloride to Suppress Styrene Formation
This protocol uses thionyl chloride to minimize the formation of the benzylic carbocation, thereby reducing the competing elimination reaction that forms styrene.
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Preparation: Place 1-phenylethanol (e.g., 0.5 mol) in the flask, optionally with an inert solvent like dichloromethane. Cool the flask in an ice bath to 0°C.
-
Controlled Addition: Add thionyl chloride (e.g., 0.6 mol, 1.2 equivalents) dropwise from the addition funnel to the cooled, stirring solution of the alcohol. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
-
Work-up: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer. Wash the organic layer with cold water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation.
References
- 1. 1,4-Bisthis compound|40959-74-8 [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. osti.gov [osti.gov]
- 4. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Safe Disposal of (1-Chloroethyl)benzene Waste
This guide provides in-depth technical and safety information for the proper management and disposal of (1-Chloroethyl)benzene waste. It is intended for researchers, chemists, and laboratory personnel engaged in scientific research and development. The protocols outlined below are designed to ensure safety, regulatory compliance, and environmental protection.
Core Safety Profile & Hazard Identification
This compound (CAS No. 672-65-1) is a flammable and corrosive halogenated organic compound.[1] Understanding its properties is the foundation of safe handling and disposal.
-
Physical Hazards : It is a flammable liquid and vapor.[1] Vapors can form explosive mixtures with air, and containers may explode when heated.[2] It must be kept away from heat, sparks, open flames, and other ignition sources.[2]
-
Health Hazards : The compound causes skin irritation, serious eye damage, and may cause respiratory irritation.[1][3] It may also cause allergy or asthma symptoms if inhaled.[1]
-
Environmental Hazards : While some data sheets suggest it contains no substances known to be hazardous to the environment, others classify its isomer, (2-Chloroethyl)benzene, as harmful to aquatic life with long-lasting effects.[2][4] Due to its halogenated nature, it is treated as a hazardous waste to prevent environmental contamination.
Proper personal protective equipment (PPE) is mandatory when handling this substance. This includes chemical safety goggles, a face shield, chemical-resistant gloves (e.g., neoprene, nitrile rubber), and a lab coat or apron.[5] All handling of open containers should occur within a certified chemical fume hood.[6]
Frequently Asked Questions (FAQs)
Q1: How should I classify waste containing this compound?
A1: Waste containing this compound is classified as hazardous waste . Specifically, it falls under the category of halogenated organic waste .[7] Depending on how it was used, it may be categorized under EPA's "F-list" for wastes from non-specific sources, such as spent halogenated solvents (e.g., F001, F002).[8][9][10] The key is the presence of the carbon-halogen bond, which makes incineration complex and requires specialized disposal facilities.[11]
Q2: What is the correct type of container for collecting this waste?
A2: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, equipped with a secure, tight-fitting screw cap. Do not use containers made of materials that can be attacked by chlorinated hydrocarbons, like certain plastics or rubbers.[12] To prevent over-pressurization from vapor buildup, do not fill containers more than 80% full and ensure they are stored in a well-ventilated area.
Q3: Can I mix this compound waste with other solvent wastes?
A3: It is critical to segregate halogenated and non-halogenated solvent waste streams.[6][13] Co-mingling increases disposal costs significantly and can create unforeseen chemical reactions. This compound waste should only be mixed with other compatible halogenated organic compounds. Never mix it with strong acids, bases, or oxidizers.[2]
Q4: How do I label the waste container correctly?
A4: Proper labeling is a legal requirement and crucial for safety. The label must clearly state:
-
The words "Hazardous Waste "
-
The full chemical name: This compound
-
All other chemical constituents in the container, with percentages.
-
The primary hazards: Flammable, Corrosive, Irritant .[1]
-
The date the first drop of waste was added to the container.
Q5: Is there a simple, in-lab neutralization procedure I can perform?
A5: No. In-laboratory treatment of halogenated organic compounds is strongly discouraged and often illegal without proper permits.[14] Unlike simple acid-base neutralizations, the chemical degradation of this compound requires specific reagents and conditions that can generate other hazardous byproducts. The only appropriate disposal method is through a licensed professional waste disposal service.[3]
Waste Management & Disposal Workflow
The following diagram illustrates the required workflow from waste generation to final disposal. Adherence to this process is essential for maintaining a safe and compliant laboratory environment.
Caption: Workflow for safe disposal of this compound waste.
Troubleshooting Guide
Q: My waste container with this compound appears swollen or is warm to the touch. What should I do?
A: This indicates a possible chemical reaction or decomposition is occurring inside the container, generating gas and heat. This is a dangerous situation.
-
Causality: This is likely caused by contamination with an incompatible chemical, such as a strong base (e.g., sodium hydroxide), which can promote elimination reactions, or water, which can cause slow hydrolysis to hydrogen chloride (HCl) gas.[15]
-
Immediate Action: Do not open the container. If it is safe to do so, place the container in a larger, secondary containment bin and move it to an isolated area within a fume hood. Alert your lab manager and Environmental Health & Safety (EHS) department immediately. Evacuate the immediate area if you feel the situation is escalating.
Q: I accidentally spilled a small amount of this compound waste solution in the fume hood. How do I clean it up?
A: For small spills (<100 mL) inside a fume hood:
-
Causality: Spills occur, but the response must be swift to prevent vapor inhalation and skin contact.
-
Protocol:
-
Ensure your PPE is intact (gloves, goggles, lab coat).
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Once absorbed, carefully scoop the material into a designated solid hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then with soap and water.
-
Place all contaminated cleaning materials (gloves, cloths, pads) into the solid hazardous waste container.[13]
-
Label the container as "Solid Waste containing this compound" and dispose of it through EHS.
-
Q: How can I be sure my glassware is fully decontaminated after an experiment with this compound?
A: Simple washing may not be sufficient. A triple rinse protocol is the standard and most trustworthy method.
-
Causality: Trace amounts of halogenated organics can contaminate future experiments or pose an exposure risk if the glassware is handled without gloves.
-
Protocol:
-
Initial Rinse: Rinse the glassware with a small amount of an appropriate organic solvent in which this compound is soluble (e.g., acetone or ethanol). Dispose of this rinsate into your halogenated organic waste container.
-
Second Rinse: Repeat the rinse with a fresh portion of the solvent and discard it into the same waste stream.
-
Final Rinse: Perform a third rinse.
-
Wash: Proceed with a standard wash using soap and water, followed by a final rinse with deionized water. This self-validating system ensures that subsequent rinses remove progressively smaller amounts, leading to effective decontamination.
-
Technical Data Summary
The tables below provide critical data for safe handling and storage.
Table 1: Chemical Compatibility and Incompatibility
| Material/Chemical Class | Compatibility with this compound | Rationale & Explanation |
| Container Materials | ||
| High-Density Polyethylene (HDPE) | Good | Generally resistant to chlorinated hydrocarbons for waste collection. |
| Glass (Borosilicate) | Excellent | Inert and highly resistant; ideal for long-term storage. |
| Natural Rubber, PVC | Poor | Can be attacked, softened, or degraded by chlorinated solvents.[5] |
| Chemical Incompatibilities | ||
| Strong Bases (e.g., NaOH, KOH) | Severe | Can cause dehydrochlorination, leading to gas evolution and pressure buildup.[15] |
| Strong Oxidizing Agents | Severe | Risk of vigorous or explosive reaction.[2] |
| Water / Moisture | Moderate | Slow hydrolysis can occur, forming corrosive HCl gas.[15] |
| Finely Divided Metals | Severe | Can react explosively.[15] |
Table 2: EPA Hazardous Waste Classification
| Waste Code | Description | Applicability to this compound Waste |
| F001 / F002 | Spent halogenated solvents used in degreasing or other solvent activities.[8][10] | Applies if this compound is used as a solvent and becomes spent. |
| D001 | Ignitable Waste (Flash point < 60°C).[9] | Applies, as the compound is a flammable liquid.[1] |
| D002 | Corrosive Waste.[9] | May apply if waste is aqueous and hydrolysis has occurred, or if mixed with corrosive materials. |
References
- 1. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. capotchem.com [capotchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. CCOHS: Chlorine [ccohs.ca]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. epa.gov [epa.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. response.epa.gov [response.epa.gov]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. epfl.ch [epfl.ch]
- 15. nj.gov [nj.gov]
Technical Support Center: A Troubleshooting Guide for Friedel-Crafts Reactions with (1-Chloroethyl)benzene
Welcome to our dedicated technical support center for Friedel-Crafts reactions. This guide is specifically tailored to address the challenges encountered when using (1-Chloroethyl)benzene as an alkylating agent. As researchers, scientists, and professionals in drug development, we understand that navigating the complexities of electrophilic aromatic substitution is critical to your success. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues in a question-and-answer format, delving into the causality behind experimental outcomes and offering practical solutions.
Q1: My reaction yields are consistently low, or the reaction fails to proceed. What are the likely causes?
Low or no yield in a Friedel-Crafts alkylation can be attributed to several factors, primarily revolving around the reactivity of your aromatic substrate and the integrity of your reaction conditions.
-
Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution, meaning it is highly sensitive to the electronic properties of the aromatic substrate. If your aromatic compound bears strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), the nucleophilicity of the ring is significantly diminished, rendering it unreactive towards the carbocation electrophile.[1][2][3]
-
Presence of Basic Functional Groups: Aromatic substrates containing basic groups like amines (-NH₂, -NHR, -NR₂) will not undergo Friedel-Crafts alkylation. The lone pair of electrons on the nitrogen atom will readily complex with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated salt.[1][2][3][4][5] This complexation effectively quenches the catalyst.
-
Catalyst Deactivation: Lewis acids are highly susceptible to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[6] It is crucial to use anhydrous conditions, including flame-dried glassware and anhydrous solvents.
-
Insufficiently Active Catalyst: The choice of Lewis acid is critical. For less reactive aromatic systems, a stronger Lewis acid like AlCl₃ or SbF₅ may be necessary. Milder Lewis acids such as FeCl₃ or ZnCl₂ may not be potent enough to generate the carbocation from this compound efficiently.[1][6]
Q2: I'm observing a significant amount of di- and tri-substituted products. How can I favor mono-alkylation?
The formation of multiple alkylation products, known as polyalkylation, is a common challenge in Friedel-Crafts alkylation.[1][7][8] This occurs because the initial alkylation product is often more reactive than the starting material. The newly introduced alkyl group is electron-donating, which activates the aromatic ring towards further electrophilic attack.[7][9]
Here are strategies to promote mono-alkylation:
-
Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to this compound, you increase the statistical probability of the electrophile reacting with the unreacted starting material rather than the more reactive mono-alkylated product.[6][7]
-
Control Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of subsequent alkylations.[6]
-
Choose a Milder Lewis Acid: A less reactive Lewis acid can decrease the overall rate of reaction, providing better selectivity for the mono-alkylated product.[6]
-
Consider Friedel-Crafts Acylation Followed by Reduction: If polyalkylation remains a persistent issue, an alternative synthetic route is to perform a Friedel-Crafts acylation. The resulting acyl group is deactivating, which prevents further substitution.[7][10] The ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[10][11]
Q3: My product analysis reveals an unexpected isomer. What is causing this rearrangement?
Carbocation rearrangement is another inherent challenge in Friedel-Crafts alkylation.[12][13][14] The secondary benzylic carbocation generated from this compound is relatively stable. However, if the aromatic substrate has a complex structure, or if the reaction conditions are harsh, rearrangement to a more stable carbocation can occur, leading to isomeric products.[6][12]
To minimize carbocation rearrangement:
-
Employ a Milder Lewis Acid: A less potent Lewis acid can sometimes reduce the propensity for carbocation formation and subsequent rearrangement.[6]
-
Lower the Reaction Temperature: As with polyalkylation, lower temperatures can disfavor the rearrangement process.[6][15]
Visualizing the Reaction and Troubleshooting Workflow
To further clarify the concepts discussed, the following diagrams illustrate the core reaction mechanism, potential side reactions, and a logical troubleshooting workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Alkylation [organic-chemistry.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 13. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Substitutions on (1-Chloroethyl)benzene
Welcome to the technical support center for substitution reactions involving (1-Chloroethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic strategies, troubleshoot common issues, and understand the mechanistic nuances of this versatile substrate. The content is structured in a question-and-answer format to directly address the challenges you may encounter in the laboratory.
Section 1: Foundational Concepts & Mechanistic Crossroads
This section addresses the fundamental principles governing the reactivity of this compound, a secondary benzylic halide. Understanding these concepts is critical for rational reaction design.
Q1: Why is controlling reactions with this compound so challenging?
The primary challenge arises from the structure of this compound itself. As a secondary benzylic halide, it sits at a mechanistic crossroads and can react via four competing pathways: Sₙ1, Sₙ2, E1, and E2.[1][2] The benzylic position stabilizes both a developing positive charge in a carbocation intermediate (favoring Sₙ1/E1) and the transition state of a backside attack (making Sₙ2 possible).[1][3][4] Your choice of nucleophile, solvent, and temperature will determine which pathway predominates, directly impacting your product distribution and yield.
Q2: How do I favor an Sₙ1 versus an Sₙ2 pathway for my substitution?
Choosing between an Sₙ1 and Sₙ2 mechanism is the most critical decision in optimizing your reaction. The outcome depends on deliberately selecting conditions that favor one pathway over the other.
-
To favor Sₙ1 (Stepwise, via Carbocation): Use a weak nucleophile and a polar, protic solvent (e.g., ethanol, methanol, water).[1][5][6] The protic solvent is crucial as it stabilizes the carbocation intermediate and the departing chloride leaving group through hydrogen bonding.[5][6]
-
To favor Sₙ2 (Concerted, Backside Attack): Use a strong, non-bulky nucleophile and a polar, aprotic solvent (e.g., DMSO, DMF, acetone).[5][7] The aprotic solvent solvates the cation of the nucleophilic salt but leaves the anion "bare" and highly reactive, promoting the concerted backside attack.[7][8]
The following table summarizes the key differences:
| Feature | Sₙ1 Pathway | Sₙ2 Pathway |
| Mechanism | Two steps, via a benzylic carbocation intermediate.[3] | One step, concerted backside attack.[9] |
| Rate Law | Rate = k[this compound] (Unimolecular)[3][9] | Rate = k[this compound][Nucleophile] (Bimolecular)[9] |
| Nucleophile | Weak (e.g., H₂O, ROH, RCOOH). | Strong (e.g., CN⁻, RS⁻, N₃⁻, OH⁻).[10] |
| Solvent | Polar Protic (e.g., Methanol, Ethanol, Water).[5][6] | Polar Aprotic (e.g., DMSO, DMF, Acetone).[5][7] |
| Stereochemistry | Racemization (attack from either face of the planar carbocation). | Inversion of configuration. |
| Leaving Group | A good leaving group is critical for carbocation formation.[11] | A good leaving group is required.[11] |
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Q3: My reaction is giving a significant amount of styrene as a byproduct. How can I prevent this?
The formation of styrene is a clear indication that an elimination reaction (E1 or E2) is competing with your desired substitution.[2][12]
Possible Causes & Solutions:
-
Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases (e.g., hydroxides, alkoxides). If your nucleophile is too basic, it will preferentially abstract a beta-hydrogen, leading to elimination.
-
Solution: If possible, switch to a less basic, but still potent, nucleophile. For example, when synthesizing an ether, using the Williamson ether synthesis with a strong base to generate the alkoxide can cause elimination. An alternative Sₙ1 approach using the alcohol as both nucleophile and solvent may be preferable.
-
-
High Temperature: Higher temperatures disproportionately favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in entropy (one molecule becomes two).
-
Solution: Run your reaction at a lower temperature. If the reaction rate is too slow, you may need to compensate with a longer reaction time or a more reactive nucleophile/solvent system.
-
-
Sterically Hindered Nucleophile: A bulky nucleophile may find it easier to act as a base and remove a proton from the periphery of the molecule rather than perform a backside attack on the sterically hindered carbon center.
-
Solution: Use a smaller, less hindered nucleophile if the reaction chemistry allows.
-
The following diagram illustrates the decision-making process to minimize elimination.
Caption: Troubleshooting flowchart for eliminating styrene byproduct.
Q4: My reaction is very slow or is not proceeding to completion. What factors should I investigate?
A sluggish reaction points to several potential issues related to activation energy, reagent quality, or reaction setup.
Possible Causes & Solutions:
-
Poor Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can be the rate-limiting step.[11][13]
-
Solution: If your synthesis allows, consider converting the starting material to (1-bromoethyl)benzene or, even better, a tosylate derivative ((1-tosyloxyethyl)benzene). Bromide and especially tosylate are superior leaving groups and will significantly accelerate both Sₙ1 and Sₙ2 reactions.[11]
-
-
Inactive Nucleophile: In Sₙ2 reactions, the nucleophile's strength is paramount. In protic solvents, the nucleophile can be overly solvated and its reactivity "caged".[7]
-
Solution: Ensure you are using a polar aprotic solvent like DMSO or DMF for Sₙ2 reactions. If the reaction is still slow, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to help bring the nucleophile into the organic phase.
-
-
Low Temperature: While beneficial for preventing elimination, excessively low temperatures can bring the reaction to a halt.
-
Solution: Gradually increase the temperature in 5-10°C increments, monitoring the reaction by TLC or GC to find the optimal balance between reaction rate and side-product formation.
-
-
Reagent Purity: The starting this compound can degrade over time, especially if exposed to moisture, leading to hydrolysis.[14] Ensure its purity before use. The nucleophile should be dry and of high quality.
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for common substitution reactions.
Q5: Can you provide a reliable protocol for an Sₙ2 reaction, such as cyanation?
Yes, the synthesis of 2-phenylpropanenitrile is a classic example of an Sₙ2 reaction on this substrate. This reaction is valuable for creating a new carbon-carbon bond.[15]
Protocol: Synthesis of 2-Phenylpropanenitrile (Sₙ2 Pathway)
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) - EXTREME CAUTION: HIGHLY TOXIC
-
Dimethyl Sulfoxide (DMSO), anhydrous (approx. 0.2 M concentration)
-
-
Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with sodium cyanide and anhydrous DMSO.
-
Begin stirring and gently heat the mixture to 40-50°C to ensure the salt is well-dispersed.
-
-
Execution:
-
Add this compound dropwise to the stirred solution over 10 minutes.
-
Maintain the reaction temperature at 50-60°C.
-
Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the starting material (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
CAUTION: Quench the reaction by slowly pouring it into a large volume of cold water. This step should be done carefully in a fume hood to avoid exposure to any residual cyanide.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-phenylpropanenitrile.
-
Q6: What is a standard protocol for an Sₙ1 reaction, like hydrolysis?
The hydrolysis of this compound to form 1-phenylethanol is a typical Sₙ1 solvolysis reaction where the solvent (water) also acts as the nucleophile.
Protocol: Synthesis of 1-Phenylethanol (Sₙ1 Pathway)
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Solvent mixture: Acetone and Water (e.g., 70:30 v/v)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq) - to neutralize the HCl byproduct.
-
-
Reaction Setup:
-
Combine the acetone, water, and sodium bicarbonate in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Stir the mixture to form a suspension.
-
-
Execution:
-
Add the this compound to the stirring suspension.
-
Heat the reaction mixture to a gentle reflux (approx. 60-70°C).
-
The reaction is often slow; monitor its progress over 12-24 hours by TLC, observing the formation of the more polar alcohol product.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Remove the majority of the acetone using a rotary evaporator.
-
Extract the remaining aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude 1-phenylethanol can be purified by column chromatography or vacuum distillation.
-
The following diagram outlines the general workflow for these experiments.
Caption: General experimental workflow for substitution reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. quora.com [quora.com]
- 7. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. medlifemastery.com [medlifemastery.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Leaving group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. prepchem.com [prepchem.com]
- 15. Cyanation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing (1-Chloroethyl)benzene Synthesis
An advanced technical support guide for researchers, scientists, and drug development professionals on optimizing the synthesis of (1-Chloroethyl)benzene.
This guide provides in-depth technical assistance for the synthesis of this compound, a critical intermediate in various organic synthesis applications, including the production of pharmaceuticals and styrene derivatives.[1] We will explore common synthetic methodologies, address frequently encountered challenges to improve yield and purity, and provide detailed troubleshooting protocols.
Part 1: Core Synthetic Methodologies
The selection of a synthetic route is a critical decision that impacts yield, purity, and scalability. Below are the most common methods for preparing this compound.
Method A: Free-Radical Chlorination of Ethylbenzene
This is a direct and often high-yielding method that involves the chlorination of the ethyl side-chain of ethylbenzene, typically initiated by UV light.
-
Reaction Overview: C₆H₅CH₂CH₃ + Cl₂ --(hν)--> C₆H₅CHClCH₃ + HCl
-
Causality Behind Experimental Choices: The use of UV light is crucial for generating chlorine radicals, which selectively abstract a hydrogen atom from the benzylic position. The benzylic C-H bond is weaker than the other C-H bonds in the ethyl group, leading to the preferential formation of the this compound product. The reaction is typically performed at a slightly elevated temperature to ensure a sufficient reaction rate.[2]
-
Detailed Experimental Protocol:
-
Set up a round-bottom flask equipped with a reflux condenser, a thermometer, and a gas inlet for chlorine.
-
Place 101.5 g (0.5 mol) of ethylbenzene into the flask.
-
Heat the reaction mixture to approximately 70°C.
-
Position a quartz lamp about 30 cm from the flask and turn it on to initiate the reaction.
-
Introduce dry chlorine gas at a controlled rate. The rate should be adjusted so that the liquid maintains a faint green color. An intense green color suggests an excess of chlorine, which can lead to the formation of polychlorinated byproducts.[2]
-
After approximately 15.8 g of chlorine has been added, cool the reaction mixture.
-
Transfer the mixture to a separatory funnel and wash with water to remove HCl.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by vacuum distillation, collecting the fraction at 84-94°C / 20-25 mm Hg.[2] This method can yield up to 90% of this compound, though it may contain small amounts of the (2-chloro-ethyl)benzene isomer.[2]
-
-
Reaction Mechanism Diagram:
Caption: Free-radical chlorination mechanism.
Method B: Hydrochlorination of Styrene
This method involves the addition of hydrogen chloride (HCl) across the double bond of styrene. It follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon.
-
Reaction Overview: C₆H₅CH=CH₂ + HCl → C₆H₅CHClCH₃
-
Causality Behind Experimental Choices: The reaction proceeds via a carbocation intermediate. The benzylic carbocation formed is stabilized by resonance with the benzene ring, making it the preferred intermediate and leading to the formation of this compound. The reaction can be catalyzed by substances that form readily dissociable addition compounds with HCl.[3]
-
Detailed Experimental Protocol:
-
Dissolve styrene in a suitable solvent like benzene or xylene.
-
Introduce a catalyst, such as a small amount of acetone or dimethylaniline.[3]
-
Bubble dry hydrogen chloride gas through the solution at room temperature for several hours.
-
Monitor the reaction progress using techniques like GC or TLC.
-
Upon completion, wash the reaction mixture with a small amount of water to remove the catalyst and excess HCl.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
-
Method C: Multi-step Synthesis via Friedel-Crafts Acylation
This route offers an alternative pathway, particularly for synthesizing specific isomers like m-chloroethylbenzene.[4][5]
-
Reaction Overview (for meta-isomer):
-
Benzene + Acetyl Chloride --(AlCl₃)--> Acetophenone
-
Acetophenone + Cl₂ --(FeCl₃)--> m-Chloroacetophenone
-
m-Chloroacetophenone --(Zn(Hg), HCl)--> m-Chloroethylbenzene
-
-
Causality Behind Experimental Choices: The acetyl group is an electron-withdrawing group and a meta-director.[5] Therefore, chlorination of acetophenone directs the chlorine atom to the meta position. The subsequent Clemmensen reduction converts the ketone to an ethyl group without affecting the chloro-substituent.[4][6]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Product Yield
-
Question: My overall yield is significantly lower than reported in the literature. What are the likely causes?
-
Answer:
-
Incomplete Reaction: Ensure your reagents are pure and dry, especially for methods involving Lewis acids like AlCl₃, which are deactivated by moisture. For photochemical reactions, ensure the lamp is functional and positioned correctly.[2]
-
Side Reactions: The most common issue is the formation of byproducts. In the chlorination of ethylbenzene, over-chlorination can lead to polychlorinated products.[2] In Friedel-Crafts reactions, polysubstitution can occur if the product is more reactive than the starting material.[7] To mitigate this, use a molar excess of the aromatic substrate relative to the alkylating or acylating agent.[7]
-
Product Decomposition: this compound is thermally unstable and can decompose upon heating at atmospheric pressure.[2] Always use vacuum distillation for purification. The presence of acidic impurities can also catalyze decomposition. Ensure thorough washing to remove any residual acid from the reaction.
-
Issue 2: Product Purity and Isomer Contamination
-
Question: My final product is contaminated with (2-chloro-ethyl)benzene and/or other isomers. How can I improve selectivity?
-
Answer:
-
For Free-Radical Chlorination: While this method favors the 1-chloro isomer, some of the 2-chloro isomer can form. To maximize selectivity, maintain a moderate reaction temperature (around 70°C) and control the addition of chlorine gas to avoid localized high concentrations.
-
For Friedel-Crafts Type Reactions: The ratio of ortho, meta, and para isomers is highly dependent on the directing effects of the substituents and the reaction conditions.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer in Friedel-Crafts alkylation, while higher temperatures can lead to a mixture.[7]
-
Catalyst Choice: The type and amount of Lewis acid can influence the isomer ratio.[7] Experiment with milder catalysts if isomer control is an issue.
-
-
Purification: Careful fractional distillation under reduced pressure is the most effective way to separate isomers with different boiling points.[2][7] For challenging separations, column chromatography may be necessary.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety concerns when synthesizing this compound?
-
A1: this compound is a flammable liquid and an irritant to the eyes, respiratory system, and skin.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Reagents like chlorine gas, thionyl chloride, and aluminum chloride are highly corrosive and/or toxic and require specialized handling procedures. Always keep the reaction away from ignition sources.[1]
-
-
Q2: How should I properly store this compound?
-
A2: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and open flames.[1] It should be stored in a flammables-designated area.
-
-
Q3: My product is turning dark during distillation. Why is this happening?
-
A3: This is likely due to thermal decomposition. As mentioned, this compound is thermally unstable.[2] Ensure your vacuum is adequate to lower the boiling point significantly. Do not overheat the distillation pot. The presence of residual acid or base can also catalyze decomposition, so ensure the crude product is properly neutralized and washed before distillation.
-
Part 4: Data Summary & Quantitative Insights
Table 1: Comparison of Synthetic Routes
| Feature | Free-Radical Chlorination | Hydrochlorination of Styrene | Friedel-Crafts Acylation Route |
| Starting Materials | Ethylbenzene, Chlorine | Styrene, HCl | Benzene, Acetyl Chloride, Chlorine |
| Typical Yield | Up to 90%[2] | Variable, can be high | Good, but multi-step |
| Primary Impurities | (2-chloro-ethyl)benzene, Polychlorinated products[2] | Unreacted styrene, Polymers | Isomeric products, Polysubstituted products[5][7] |
| Key Advantage | Direct, high-yielding | High atom economy | Good control over isomer synthesis (e.g., meta)[5] |
| Key Disadvantage | Isomer formation, handling of Cl₂ gas | Potential for styrene polymerization | Multiple steps, use of corrosive reagents |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉Cl[1] |
| Molar Mass | 140.61 g/mol [8] |
| Appearance | Colorless to light yellow liquid[1][10] |
| Boiling Point | 85-90°C at reduced pressure (e.g., 20-33 mmHg)[2] |
| Density | ~1.06 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone.[1] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. US1998538A - Process for the manufacture of 1-chloro-ethylbenzenes - Google Patents [patents.google.com]
- 4. (Solved) - Suppose you needed to synthesize m -chloroethylbenzene from... - (1 Answer) | Transtutors [transtutors.com]
- 5. homework.study.com [homework.study.com]
- 6. Use retrosynthetic analysis to devise a synthesis of m-chloroethylbenzene.. [askfilo.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 672-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Handling Moisture-Sensitive Reactions with (1-Chloroethyl)benzene
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for handling (1-Chloroethyl)benzene in moisture-sensitive reactions. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven laboratory techniques to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
This compound is a benzylic halide. The carbon-chlorine bond is susceptible to nucleophilic attack, and this reactivity is significantly enhanced by the stability of the potential carbocation intermediate. In the presence of water, which can act as a nucleophile, this compound readily undergoes hydrolysis.[1] The benzylic position stabilizes the resulting carbocation through resonance with the benzene ring, facilitating the SN1-type hydrolysis pathway to form 1-phenylethanol. This reaction consumes your starting material and introduces impurities into your reaction mixture.
Q2: What are the common signs of moisture contamination in my reaction?
Identifying moisture contamination early is key to troubleshooting your experiment. Common indicators include:
-
Low or Inconsistent Yields: The most obvious sign is a lower-than-expected yield of your desired product due to the competing hydrolysis side reaction.
-
Presence of 1-Phenylethanol: Detection of 1-phenylethanol in your crude product via analytical techniques like NMR, GC-MS, or TLC is a direct confirmation of hydrolysis.
-
Inactivated Reagents: In reactions like Grignard synthesis, the complete failure of the reaction to initiate is a strong indicator that the highly basic Grignard reagent was quenched by moisture.[2][3]
-
Deactivated Catalysts: For reactions like Friedel-Crafts alkylation, Lewis acid catalysts (e.g., AlCl₃) are extremely moisture-sensitive and will be hydrolyzed, halting the catalytic cycle.[4]
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical to maintaining the integrity of this compound.
-
Storage: Store the reagent in a tightly sealed container, preferably with a septum-lined cap, in a cool, dry place away from heat and ignition sources.[5][6] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended.
-
Handling: When dispensing the liquid, use dry syringes or cannulas under a positive pressure of inert gas.[7] Avoid opening the bottle to the ambient atmosphere for extended periods. Work quickly and efficiently to minimize exposure.
Troubleshooting Guides for Specific Reactions
This section addresses common issues encountered when using this compound in popular synthetic transformations.
Scenario 1: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation uses a Lewis acid catalyst to generate an electrophile from an alkyl halide for substitution onto an aromatic ring.[4][8] This reaction is notoriously sensitive to moisture.
Problem: The Friedel-Crafts reaction with this compound results in a low yield of the alkylated product, and a significant amount of 1-phenylethanol is recovered.
Root Cause Analysis:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) reacts violently with water, forming metal hydroxides and rendering it inactive.
-
Substrate Hydrolysis: this compound is hydrolyzed by water to 1-phenylethanol, as previously discussed. This process competes directly with the desired alkylation.
Solution: Implementing a Rigorous Anhydrous Protocol
Success hinges on the complete exclusion of water from the reaction system.
Caption: Workflow for a moisture-sensitive Friedel-Crafts reaction.
-
Glassware Preparation: All glassware must be rigorously dried, either in an oven at >125°C overnight or by flame-drying under a vacuum immediately before use.[7][9] Cool the assembled apparatus under a stream of inert gas (nitrogen or argon).
-
Solvent and Reagent Purity: Use a freshly dried, anhydrous solvent.[10][11] Ensure all other reagents are also anhydrous.
-
Inert Atmosphere: The entire reaction, from solvent addition to quenching, must be performed under a positive pressure of an inert gas. A simple balloon setup or a Schlenk line can be used.[2][9][12]
-
Reagent Addition: Add this compound dropwise to the cooled mixture of the aromatic substrate and Lewis acid in the anhydrous solvent.
| Solvent | Primary Drying Agent | Notes |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill prior to use.[10] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | The deep blue/purple color of the ketyl radical indicates anhydrous conditions.[13] |
| Diethyl Ether | Sodium/Benzophenone | Similar to THF. Exercise extreme caution with sodium.[13] |
| Toluene | Calcium Hydride (CaH₂) or Sodium | Can be effectively dried by standing over activated 3Å molecular sieves.[10] |
| Acetonitrile | Calcium Hydride (CaH₂) | Requires careful distillation. |
Scenario 2: Grignard Reagent Formation & Reaction
Grignard reagents are powerful nucleophiles and extremely strong bases, making them exceptionally sensitive to protic contaminants like water.[3][14]
Problem: Attempts to form a Grignard reagent from this compound and magnesium fail (no initiation), or subsequent reaction with an electrophile (e.g., a ketone) gives no desired product.
Root Cause Analysis:
-
Surface Passivation: Magnesium metal is typically coated with a layer of magnesium oxide, which prevents the reaction from starting.[15]
-
Protonation/Quenching: Any trace of water will protonate and destroy the Grignard reagent as it forms, converting it into ethylbenzene. Water can come from glassware, solvents, or the atmosphere.[3]
References
- 1. Which chloro derivative of benzene undergoes hydrolysis class 12 chemistry CBSE [vedantu.com]
- 2. fiveable.me [fiveable.me]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Drying solvents and Drying agents [delloyd.50megs.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. dhanlaldelloyd.tripod.com [dhanlaldelloyd.tripod.com]
- 14. leah4sci.com [leah4sci.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
Decontamination procedures for (1-Chloroethyl)benzene spills
Answering the call for robust safety protocols, this Technical Support Center guide provides a comprehensive framework for the safe and effective decontamination of (1-Chloroethyl)benzene spills. Designed for laboratory researchers, scientists, and drug development professionals, this document moves beyond simple checklists to offer in-depth, scientifically-grounded procedures. As a Senior Application Scientist, my focus is on ensuring that every step is not only procedurally correct but also mechanistically understood, fostering a culture of safety and experimental integrity.
Immediate Actions: The First 5 Minutes
In the event of a spill, immediate and correct actions are critical to mitigate exposure and prevent the situation from escalating. This compound is a flammable liquid and vapor that causes severe skin and eye irritation and may cause respiratory issues.[1][2][3]
Question: A vial of this compound has just spilled on the floor/bench. What are the absolute first things I should do?
Answer: Your immediate priorities are to ensure personnel safety and contain the spill.
-
ALERT: Immediately alert all personnel in the vicinity. Announce the spill clearly and calmly.
-
EVACUATE: Evacuate the immediate area of the spill.[4][5] If the spill is large (greater than 500 mL) or in a poorly ventilated area, evacuate the entire lab and activate your facility's emergency response plan.[4]
-
IGNITION SOURCES: As this compound is flammable (H226 Flammable liquid and vapor), extinguish all nearby open flames and turn off spark-producing equipment.[6][7] Do not operate electrical switches.
-
VENTILATE: If it is safe to do so without exposing yourself further, increase ventilation in the area by opening a fume hood sash.
-
ASSESS: From a safe distance, assess the extent of the spill and note any personnel who may have been exposed.[8]
Spill Decontamination: A Step-by-Step Technical Guide
This section provides a detailed protocol for cleaning up a manageable, small-scale spill (typically less than 500 mL) of this compound. For larger spills, professional emergency responders should be contacted immediately.[9][10]
Core Principles of Decontamination
The primary decontamination strategy for this compound, a chlorinated aromatic hydrocarbon that is insoluble in water, is absorption and physical removal .[1][11] Due to its chemical nature, simply using water will not be effective and may spread the contamination. The goal is to safely absorb the liquid into an inert material and then thoroughly clean the affected surface.
Chemical & Physical Properties Summary
Understanding the properties of this compound is fundamental to handling it safely.
| Property | Value | Significance for Spill Response |
| CAS Number | 672-65-1[2] | Unique identifier for ensuring you have the correct safety information. |
| Molecular Formula | C₈H₉Cl[1][2] | - |
| Appearance | Colorless to light yellow liquid[1][11] | May be difficult to see on some surfaces. |
| Flammability | Flammable liquid and vapor (Category 3)[2][6] | Requires strict control of ignition sources during cleanup. |
| Solubility | Insoluble in water; Soluble in ethanol, acetone.[1][11] | Water is ineffective for cleanup; organic solvents may be used for final decontamination but add to the flammable hazard. |
| Vapor Pressure | 1.17 mmHg at 25°C[1] | Indicates volatility; vapors can accumulate, posing an inhalation and fire risk.[6] |
Mandatory Personal Protective Equipment (PPE)
Before approaching any chemical spill, donning the appropriate PPE is non-negotiable.[8][12] Failure to do so can result in serious chemical burns, eye damage, and respiratory tract irritation.[2][6]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles AND a face shield (8-inch minimum).[6] | Protects against splashes and vapors, preventing serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®). Inspect gloves for integrity before use.[13] | Prevents skin contact, which causes irritation.[6] Proper glove removal technique is critical to avoid cross-contamination.[13] |
| Body Protection | Chemical-resistant lab coat or a complete chemical protection suit.[6][13] | Protects skin from direct contact and contamination of personal clothing. |
| Respiratory Protection | For significant vapor concentrations, use an appropriate respirator (e.g., NIOSH-approved with organic vapor cartridges, type OV/AG/P99 or ABEK-P2).[13] | This compound vapors can cause respiratory irritation and may have other toxic effects if inhaled.[13] |
Decontamination Workflow Diagram
The following diagram outlines the logical flow for responding to a manageable spill.
Caption: Workflow for this compound Spill Decontamination.
Experimental Protocol: Spill Decontamination
Objective: To safely contain, absorb, and remove spilled this compound from a non-porous surface and decontaminate the area.
Materials:
-
Chemical Spill Kit containing:
-
Inert absorbent material (e.g., vermiculite, dry sand, commercial sorbent)
-
Non-sparking tools (e.g., plastic scoop or dustpan)
-
Heavy-duty, sealable waste disposal bags or a labeled container for hazardous waste[4]
-
Appropriate PPE (as detailed in the table above)
-
-
Detergent and water solution
-
Paper towels
Methodology:
-
Containment:
-
Absorption:
-
Generously apply the absorbent material over the entire spill, starting from the outside edges and working inward. This minimizes the risk of splashing.
-
Allow sufficient time for the absorbent to fully soak up the liquid. The mixture should appear dry.
-
-
Collection:
-
Surface Decontamination:
-
Once the bulk of the material is removed, wash the spill area thoroughly with a solution of soap and water.[4]
-
Wipe the area with paper towels, collecting all residue. Place the used towels into the same hazardous waste container.
-
Perform a final rinse if necessary and allow the surface to dry completely.
-
-
Waste Packaging and Disposal:
-
Securely seal the waste container/bag.
-
Label the container clearly as "Hazardous Waste: this compound contaminated material."
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for disposal via your institution's licensed professional waste disposal service in accordance with all local, state, and federal regulations (e.g., EPA RCRA).[6][13]
-
Troubleshooting Guide & FAQs
Question: I've absorbed the spill, but there's still a strong, sweet, aromatic odor. What should I do?
Answer: This indicates that residual this compound is still present and evaporating. The odor itself is a warning sign of vapor presence.[1] Ensure the area remains well-ventilated (use a fume hood if the spill occurred there) and that you are wearing appropriate respiratory protection. Repeat the surface decontamination step (Step 4 in the protocol), paying close attention to cracks, joints, or porous surfaces where the liquid may have seeped.
Question: What happens if this compound gets on my skin or clothes?
Answer: This is an exposure event and must be treated immediately.
-
Skin: Immediately flush the affected skin with plenty of soap and water while removing all contaminated clothing.[13][14] Seek medical attention.[13]
-
Eyes: If splashed in the eyes, immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][13] Seek immediate medical attention.
-
Clothing: Remove contaminated clothing immediately and launder it separately before reuse. Contaminated shoes that cannot be decontaminated should be disposed of as hazardous waste.
Question: Can I use a standard vacuum cleaner to clean up the absorbent material?
Answer: No. This compound is flammable. A standard vacuum cleaner can generate sparks, which could ignite the chemical's vapors.[6] Only use an electrically protected, explosion-proof vacuum cleaner specifically designed for flammable materials.[6] If one is not available, use manual methods with non-sparking tools.
Question: How do I dispose of the contaminated waste? Is it regulated?
Answer: Yes, the waste is regulated. Any material contaminated with this compound, including absorbents, gloves, and wipes, must be treated as hazardous waste.[13][15] It must be disposed of following the Resource Conservation and Recovery Act (RCRA) guidelines administered by the EPA.[16][17] Never dispose of this waste in the regular trash or down the drain.[6] Contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal by a licensed contractor.
Spill Response Decision Logic
This diagram illustrates the critical decision points when a spill is discovered.
Caption: Decision tree for initial response to a chemical spill.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. ccny.cuny.edu [ccny.cuny.edu]
- 5. gov.uk [gov.uk]
- 6. file1.lookchem.com [file1.lookchem.com]
- 7. This compound | 672-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 9. epa.gov [epa.gov]
- 10. Emergency Response [epa.ohio.gov]
- 11. chembk.com [chembk.com]
- 12. Chemical Spill Prevention vs. Containment: OSHA Rules - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. capotchem.com [capotchem.com]
- 14. safetysign.com [safetysign.com]
- 15. This compound | 672-65-1 [sigmaaldrich.com]
- 16. epa.gov [epa.gov]
- 17. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
Validation & Comparative
Reactivity Face-Off: (1-Chloroethyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution
A Senior Application Scientist's Guide to Mechanistic Pathways and Synthetic Utility
In the realm of organic synthesis, particularly in pharmaceutical and materials science, the selection of an appropriate alkyl halide precursor is a critical decision that dictates reaction efficiency, pathway selectivity, and ultimately, product yield. This guide provides an in-depth comparative analysis of two structurally related but mechanistically distinct benzylic halides: (1-Chloroethyl)benzene and benzyl chloride. We will dissect the electronic and steric factors governing their reactivity, present experimental data to quantify their performance, and offer a validated protocol for researchers to replicate these findings.
Structural and Electronic Foundations of Reactivity
The reactivity of an alkyl halide in nucleophilic substitution is fundamentally governed by its ability to accommodate the departure of the leaving group and the subsequent attack by a nucleophile. This process can occur via two primary mechanisms: the unimolecular (SN1) pathway, which involves a carbocation intermediate, or the bimolecular (SN2) pathway, characterized by a concerted, one-step process.
-
Benzyl Chloride is a primary benzylic halide. Its structure presents minimal steric hindrance at the electrophilic carbon, a condition that typically favors the SN2 mechanism.[1][2] However, the benzylic position offers a unique electronic advantage: upon departure of the chloride ion, the resulting primary benzyl carbocation is exceptionally stable due to the delocalization of the positive charge throughout the adjacent π-system of the benzene ring.[3][4][5] This resonance stabilization allows benzyl chloride to react proficiently through an SN1 pathway as well, especially in the presence of polar, protic solvents and weak nucleophiles.[1][3][6] This dual reactivity makes benzyl chloride a versatile reagent.
-
This compound is a secondary benzylic halide. The addition of a methyl group at the benzylic carbon introduces two critical changes. Firstly, it significantly increases the stability of the potential carbocation intermediate. The secondary benzylic carbocation benefits from both the resonance stabilization of the phenyl ring and the positive inductive effect and hyperconjugation afforded by the alpha-methyl group.[4][7] Secondly, this same methyl group introduces considerable steric bulk around the reaction center, impeding the backside trajectory required for an SN2 attack.[1][7] Consequently, this compound overwhelmingly favors the SN1 pathway.[7]
Comparative Reactivity: A Mechanistic Tug-of-War
The core difference in reactivity stems from the stability of the respective carbocation intermediates, the rate-determining step in an SN1 reaction.[8]
This compound is significantly more reactive than benzyl chloride in reactions proceeding under SN1 conditions.
The secondary benzylic carbocation formed from this compound is more stable than the primary benzylic carbocation from benzyl chloride. This enhanced stability lowers the activation energy for its formation, leading to a much faster reaction rate. In contrast, for SN2 reactions, the increased steric hindrance of this compound makes it less reactive than the sterically accessible benzyl chloride.
Data Summary: Reactivity Profile
| Feature | Benzyl Chloride | This compound | Rationale |
| Structure | C₆H₅CH₂Cl | C₆H₅CH(CH₃)Cl | - |
| Halide Type | Primary Benzylic | Secondary Benzylic | Classification based on carbon substitution. |
| Favored Mechanism(s) | SN1 and SN2 | SN1 (strongly) | Benzyl chloride is versatile; this compound is hindered and forms a more stable carbocation.[1][7] |
| Carbocation Stability | High (Resonance Stabilized) | Very High (Resonance + Inductive/Hyperconjugation) | The additional methyl group provides further electronic stabilization to the carbocation.[7][9] |
| Steric Hindrance | Low | Moderate | The alpha-methyl group hinders backside nucleophilic attack, disfavoring the SN2 pathway.[1][7] |
| Relative SN1 Reactivity | Less Reactive | More Reactive | The rate is determined by the stability of the carbocation intermediate. |
Visualizing the Mechanistic Divergence
The preferred reaction pathways for these two halides can be visualized to underscore their fundamental differences. Benzyl chloride's SN2 pathway is a concerted process, while the SN1 pathway of this compound involves a distinct carbocation intermediate.
Caption: SN2 vs. SN1 reaction pathways.
Experimental Validation: A Protocol for Kinetic Analysis
To empirically validate the superior SN1 reactivity of this compound, a solvolysis experiment can be performed. In this reaction, the solvent (e.g., aqueous ethanol) acts as the nucleophile. The reaction rate is monitored by measuring the formation of hydrochloric acid (HCl) over time via titration.[7]
Objective
To determine and compare the first-order rate constants for the solvolysis of this compound and benzyl chloride in 80% aqueous ethanol at a constant temperature.
Materials
-
This compound
-
Benzyl chloride
-
80% (v/v) Ethanol/Water solution
-
Acetone (for stock solutions)
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromophenol blue indicator
-
Constant temperature water bath, burette, pipettes, flasks
Experimental Protocol
-
Preparation: Prepare 0.1 M stock solutions of both this compound and benzyl chloride in acetone.
-
Solvent Equilibration: Place 50 mL of the 80% ethanol/water solvent into several Erlenmeyer flasks. Add 2-3 drops of bromophenol blue indicator to each. Equilibrate the flasks in a constant temperature water bath (e.g., 25°C) for at least 10 minutes.
-
Reaction Initiation: To start a kinetic run, pipette 1.0 mL of the alkyl chloride stock solution into one of the equilibrated solvent flasks. Start a timer immediately. Mix thoroughly. This is time t=0.
-
Titration (Initial Point): Immediately remove a 5 mL aliquot from the reaction mixture and quench it in a flask containing 10 mL of acetone to stop the reaction. Titrate the generated HCl with the standardized 0.01 M NaOH solution until the indicator endpoint (blue-violet) is reached. Record the volume of NaOH used.
-
Time-Course Monitoring: At regular intervals (e.g., every 10 minutes for benzyl chloride, potentially every 2 minutes for the faster this compound), remove another 5 mL aliquot, quench, and titrate as described in step 4. Continue for approximately 2-3 half-lives.
-
Infinity Point (V∞): To determine the volume of NaOH required for 100% reaction, loosely cap one flask containing a reaction mixture and heat it in the water bath at a higher temperature (e.g., 60°C) for 1 hour to drive the reaction to completion. Cool to the reaction temperature and titrate a 5 mL aliquot. This gives V∞.
-
Data Analysis: The first-order rate constant, k, is determined from the slope of the line obtained by plotting ln(V∞ - Vₜ) versus time (t), where Vₜ is the volume of titrant at time t. The relationship is given by the integrated rate law: ln(V∞ - Vₜ) = -kt + ln(V∞).
Caption: Workflow for kinetic analysis of solvolysis.
Anticipated Results
The calculated rate constant (k) for the solvolysis of this compound is expected to be substantially greater than the rate constant for benzyl chloride, providing quantitative evidence for its enhanced reactivity under SN1 conditions.
Conclusion and Synthetic Implications
The choice between this compound and benzyl chloride is a clear example of how subtle structural modifications can profoundly impact chemical reactivity and mechanistic pathways.
-
This compound is the superior substrate for reactions requiring a rapid and clean SN1 pathway . Its structure is electronically primed to form a highly stable secondary benzylic carbocation, accelerating the rate-determining step.
-
Benzyl Chloride offers greater mechanistic versatility .[1] It is the reagent of choice for SN2 reactions due to its minimal steric hindrance. It remains a viable, albeit slower, candidate for SN1 reactions when conditions are appropriate.
For drug development professionals and synthetic chemists, this understanding is paramount. When designing a synthesis that involves constructing a secondary benzylic linkage, this compound is the more reactive and selective precursor for an SN1 strategy. Conversely, for primary benzylic substitutions, particularly where inversion of stereochemistry is desired via an SN2 mechanism, benzyl chloride remains the industry standard.
References
- 1. benchchem.com [benchchem.com]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. benzyl chloride can undergo both sn1 and sn2 reaction with high rate. - askIITians [askiitians.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chlorobenzene is A less reactive than benzyl chloride class 12 chemistry CBSE [vedantu.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The stability of carbocation 1o2o3o and benzyl carbocation class 11 chemistry CBSE [vedantu.com]
A Senior Application Scientist's Guide to Ethylation: A Comparative Analysis of Alternatives to (1-Chloroethyl)benzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of an ethyl group onto a molecule is a fundamental and frequently employed transformation. This process, known as ethylation, is critical in modifying the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), influencing factors such as potency, selectivity, and metabolic stability. For years, reagents like (1-Chloroethyl)benzene have been utilized for this purpose. However, its limitations, including moderate reactivity and potential for undesirable side reactions, necessitate a broader understanding of more robust and versatile alternatives.[1][2][3]
This guide provides an in-depth comparison of key alternative ethylating agents. Moving beyond a simple list of reagents, we will explore the mechanistic nuances, practical handling considerations, and comparative performance data to empower you, the researcher, to make informed decisions for your specific synthetic challenges.
The Limitations of this compound
This compound serves as a source for the α-methylbenzyl cation or its equivalent in nucleophilic substitution reactions. While useful, its reactivity is often insufficient for less nucleophilic substrates. Furthermore, as a secondary halide, it can participate in competing elimination reactions (E1/E2) alongside the desired substitution (SN1/SN2), reducing yields and complicating purification. Its classification as a flammable liquid that causes skin and eye irritation further underscores the need for safer and more efficient alternatives.[1][2][3][4]
A Comparative Overview of Premier Ethylating Agents
The ideal ethylating agent offers a balance of high reactivity, selectivity, safety, and cost-effectiveness. The choice of reagent is intrinsically linked to the nature of the substrate and the desired reaction conditions. Below, we compare several leading alternatives to this compound.
Diethyl Sulfate ((C₂H₅)₂SO₄)
A classic and powerful ethylating agent, diethyl sulfate is a workhorse in both industrial and laboratory settings.[5]
-
Mechanism & Reactivity: It operates primarily through a direct SN2 mechanism. As a diester of sulfuric acid, it possesses two ethyl groups that can be transferred.[6] Its reactivity is potent, capable of ethylating a wide range of nucleophiles including phenols, amines, and thiols.
-
Advantages: High reactivity and relatively low cost make it suitable for large-scale synthesis.
-
Trustworthiness & Safety Concerns: This is where extreme caution is paramount. Diethyl sulfate is a strong alkylating agent that can ethylate DNA, rendering it genotoxic.[5] It is classified by the IARC as a Group 2A agent, meaning it is probably carcinogenic to humans .[5][6][7] Rigorous safety protocols, including handling in a chemical fume hood with appropriate personal protective equipment (PPE), are mandatory.[8][9][10] Accidental exposure requires immediate and thorough medical attention.[11]
Ethyl Tosylate (EtOTs)
Ethyl p-toluenesulfonate, or ethyl tosylate, offers a significant improvement in safety and handling over diethyl sulfate while maintaining good reactivity.
-
Mechanism & Reactivity: The tosylate group is an excellent leaving group, facilitating SN2 reactions. Its reactivity is generally considered comparable to or slightly less than ethyl iodide.[12] It is effective for the ethylation of many nucleophiles and is frequently used in the synthesis of APIs.[13][14][15]
-
Advantages: It is a solid at room temperature, making it easier to handle than volatile liquids. It is less acutely toxic than diethyl sulfate.[14]
-
Trustworthiness & Safety Concerns: While safer than diethyl sulfate, alkyl tosylates are still considered potential genotoxic impurities (PGIs) by regulatory agencies, as they can alkylate DNA.[15] Their levels in final drug substances must be carefully controlled. It is classified as moderately toxic and a questionable carcinogen.[14]
Triethyloxonium Tetrafluoroborate ([Et₃O]BF₄ - Meerwein's Salt)
For substrates that are weakly nucleophilic, a more powerful reagent is required. Meerwein's salts, such as triethyloxonium tetrafluoroborate, are among the most potent ethylating agents available.[16][17]
-
Mechanism & Reactivity: As a pre-formed oxonium salt, it possesses a highly electrophilic ethyl group. It does not require a base and can perform ethylations under neutral conditions, which is a significant advantage for sensitive substrates.[16] It readily ethylates ethers, ketones, amides, and esters on their oxygen, nitrogen, or sulfur atoms.[18][19]
-
Advantages: Extremely high reactivity allows for the ethylation of functionalities that are inert to other reagents.[19]
-
Trustworthiness & Safety Concerns: Meerwein's salt is highly hygroscopic and reacts violently with water, releasing corrosive hydrofluoric acid upon decomposition.[20][21] It must be handled under a strictly inert atmosphere (e.g., nitrogen or argon).[18] It is corrosive and can cause severe skin burns and eye damage.[22][23]
Ethyl Trifluoromethanesulfonate (EtOTf - Ethyl Triflate)
Ethyl triflate is another exceptionally powerful ethylating agent, with reactivity that often surpasses even Meerwein's salt in certain applications.
-
Mechanism & Reactivity: The triflate (CF₃SO₃⁻) anion is one of the best leaving groups in organic chemistry due to the extreme electron-withdrawing nature of the trifluoromethyl group, which highly stabilizes the resulting anion.[24] This makes EtOTf a potent electrophile for SN2 reactions.[25]
-
Advantages: Its high reactivity allows for rapid reactions, often at low temperatures, with a broad range of nucleophiles.[25][26] It can even be used to ethylate less reactive aromatic compounds, especially with the addition of a Lewis acid.[24]
-
Trustworthiness & Safety Concerns: Ethyl triflate is moisture-sensitive and should be handled under anhydrous conditions.[25] While specific long-term toxicity data is less prevalent than for diethyl sulfate, its high reactivity warrants careful handling with appropriate PPE to avoid contact.
Diethyl Carbonate (DEC) - A "Green" Alternative
In response to growing environmental and safety concerns, greener ethylating agents have gained significant attention. Diethyl carbonate represents a departure from highly toxic, reactive halides and sulfates.
-
Mechanism & Reactivity: DEC is significantly less reactive than the other agents discussed. Ethylation typically requires high temperatures (e.g., >160 °C) and the use of a catalyst, such as KF/γ-Al₂O₃ or N-heterocyclic carbenes.[27] The reaction proceeds via nucleophilic attack on an ethyl group, with the departure of an ethoxide and subsequent loss of CO₂.
-
Advantages: DEC is non-toxic, biodegradable, and produced via clean processes.[28] It avoids the formation of corrosive and toxic byproducts, making it an environmentally benign choice.[27]
-
Trustworthiness & Safety Concerns: The primary challenge is its low reactivity, which necessitates harsh reaction conditions or specialized catalysts that may not be suitable for complex, sensitive substrates.[27] However, for robust molecules, it offers a much safer and more sustainable synthetic route.
Quantitative Data Summary
The following tables provide a structured comparison of the key performance and safety metrics for these reagents.
Table 1: Performance and Reactivity Comparison
| Reagent | Relative Reactivity | Typical Nucleophiles | Common Conditions | Leaving Group |
| This compound | Low-Moderate | Amines, Alcohols | Heat, Base | Cl⁻ |
| Diethyl Sulfate | High | Phenols, Amines, Thiols | Room Temp to Moderate Heat, Base | EtSO₄⁻ |
| Ethyl Tosylate | Moderate-High | Alcohols, Amines, Carboxylates | Moderate Heat, Base | TsO⁻ |
| Triethyloxonium Tetrafluoroborate | Very High | Ketones, Amides, Ethers, Sulfides | -20 °C to Room Temp, Neutral | Et₂O |
| Ethyl Triflate | Extremely High | Wide range, including weak nucleophiles | -78 °C to Room Temp, Neutral or Base | CF₃SO₃⁻ |
| Diethyl Carbonate | Low | Phenols, Alcohols | >160 °C, Catalyst Required | EtO⁻ + CO₂ |
Table 2: Safety, Handling, and Cost Profile
| Reagent | Key Hazards | Handling Requirements | Physical Form | Relative Cost |
| This compound | Flammable, Irritant[1][3] | Standard Fume Hood | Liquid |
|
| Diethyl Sulfate | Likely Carcinogen , Toxic, Corrosive[6][11] | Strict Engineering Controls, Dedicated Hood | Liquid | $ |
| Ethyl Tosylate | Potential Genotoxic Impurity, Irritant[14][15] | Standard Fume Hood | Solid |
|
| Triethyloxonium Tetrafluoroborate | Reacts Violently with Water , Corrosive[21] | Inert Atmosphere (Glovebox/Schlenk) | Solid |
|
| Ethyl Triflate | Moisture Sensitive, Corrosive[25] | Anhydrous Conditions, Inert Atmosphere | Liquid |
|
| Diethyl Carbonate | Low Hazard | Standard Laboratory Practice | Liquid | $ |
Visualizing Mechanisms and Workflows
Generalized SN2 Ethylation Pathway
This diagram illustrates the fundamental bimolecular nucleophilic substitution (SN2) mechanism common to many ethylating agents.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. capotchem.com [capotchem.com]
- 5. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Diethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. aarti-industries.com [aarti-industries.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Diethyl Sulfate Ethylating Agent Sulfuric acid diethyl ester Pure - 100ml - SYNTHETIKA [synthetikaeu.com]
- 12. Sciencemadness Discussion Board - Ethyl Tosylate for Sale (ethylation agent) - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. biosynth.com [biosynth.com]
- 14. Ethyl Tosylate | 80-40-0 [chemicalbook.com]
- 15. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 16. homework.study.com [homework.study.com]
- 17. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. Triethyloxonium tetrafluoroborate | C6H15BF4O | CID 2723982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
- 25. nbinno.com [nbinno.com]
- 26. A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Leaving Group Ability of Chloride in (1-Chloroethyl)benzene: A Mechanistic and Kinetic Perspective
Introduction: Beyond the Basics of Leaving Groups
In the landscape of nucleophilic substitution reactions, the concept of a "good" leaving group is fundamental. Typically, we define this by the stability of the departing anion; weak bases, the conjugate bases of strong acids, are considered excellent leaving groups.[1] Following this logic, the chloride ion (Cl⁻) is a competent leaving group, though generally outcompeted by its heavier halide counterparts, bromide and iodide. However, the true reactivity and "ability" of a leaving group cannot be assessed in isolation. It is intrinsically linked to the structure of the substrate to which it is attached.
This guide provides an in-depth comparative analysis of the leaving group ability of chloride when bonded to a secondary benzylic carbon, as seen in (1-Chloroethyl)benzene. We will explore how the unique electronic and structural features of this substrate dramatically enhance the rate of chloride's departure, particularly via the S_N1 mechanism. This exploration is critical for researchers in synthetic and medicinal chemistry, where understanding and predicting reactivity is paramount for reaction design and optimization.
Theoretical Framework: The Substrate's Decisive Role
This compound primarily undergoes nucleophilic substitution via the S_N1 pathway, especially in polar protic solvents.[2] The rate of an S_N1 reaction is determined solely by the slow, unimolecular dissociation of the leaving group to form a carbocation intermediate.[3][4] Therefore, any factor that stabilizes this intermediate will consequently lower the activation energy of this rate-determining step and accelerate the reaction.
The Power of Resonance: Stabilizing the Benzylic Carbocation
The departure of the chloride ion from this compound generates a secondary benzylic carbocation. The stability of this intermediate is the cornerstone of the substrate's reactivity. The vacant p-orbital of the carbocation is conjugated with the π-system of the adjacent benzene ring, allowing the positive charge to be delocalized across multiple atoms.[5][6] This delocalization, illustrated by multiple resonance structures, significantly stabilizes the carbocation.[7]
A secondary benzylic carbocation is considered to be roughly as stable as, or even more stable than, a tertiary alkyl carbocation (e.g., tert-butyl), which is stabilized only by hyperconjugation and inductive effects.[5][8] This enhanced stability dramatically facilitates its formation, making the chloride appear to be a much better leaving group than it would be on a simple secondary alkyl substrate.[7]
Caption: S_N1 mechanism for this compound solvolysis.
Neighboring Group Participation (NGP) of the Phenyl Ring
In addition to resonance stabilization of the intermediate, the phenyl group can actively participate in the departure of the leaving group. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, involves the π-electrons of the aromatic ring attacking the electrophilic carbon center as the leaving group departs.[9][10] This process leads to a bridged, nonclassical intermediate known as a phenonium ion.[10] NGP can significantly increase the reaction rate compared to systems where it is not possible.[11] The formation of this phenonium ion provides an alternative, lower-energy pathway for the reaction to proceed.
Comparative Reactivity: A Quantitative Look
To contextualize the leaving group ability of chloride in this compound, it is essential to compare its solvolysis rate with that of other relevant alkyl halides. Solvolysis, a reaction where the solvent acts as the nucleophile, is a standard method for evaluating S_N1 reactivity.[12][13][14]
Polar protic solvents like water, alcohols, or mixtures thereof are ideal for promoting S_N1 reactions because they can stabilize both the departing anion and the carbocation intermediate through hydrogen bonding and their high dielectric constants.[3][15]
Table 1: Relative Solvolysis Rates of Various Alkyl Chlorides in 80% Aqueous Ethanol
| Substrate | Structure | Carbocation Intermediate | Relative Rate (k_rel) | Primary Factors Influencing Rate |
| tert-Butyl chloride | Tertiary Alkyl | Tertiary | ~1,200,000 | Hyperconjugation (9 α-H), Inductive Effect |
| This compound | Secondary Benzylic | Secondary Benzylic | ~300,000 | Resonance, NGP |
| 2-Chloropropane | Secondary Alkyl | Secondary | 12 | Hyperconjugation (6 α-H), Inductive Effect |
| Benzyl chloride | Primary Benzylic | Primary Benzylic | ~300 | Resonance |
| 1-Chloroethane | Primary Alkyl | Primary | 1 | - |
Note: The relative rates are approximate values compiled from various sources for illustrative purposes and highlight the orders of magnitude in reactivity differences.[4]
As the data illustrates, the reactivity of this compound is exceptionally high, approaching that of the benchmark S_N1 substrate, tert-butyl chloride. It is over four orders of magnitude more reactive than a simple secondary alkyl chloride (2-chloropropane), powerfully demonstrating the profound effect of the adjacent phenyl ring on the chloride's leaving group ability.
Experimental Guide: Measuring Reaction Kinetics via Solvolysis
The trustworthiness of any claim in chemical science rests on verifiable experimental data. The following protocol provides a robust method for determining the first-order rate constant for the solvolysis of this compound. The principle is straightforward: as the solvolysis proceeds, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of alkyl chloride that reacts.[16] By monitoring the formation of this acid over time, we can determine the reaction rate.
Protocol: Titrimetric Analysis of Solvolysis Rate
Objective: To determine the first-order rate constant (k) for the solvolysis of this compound in a 50:50 (v/v) ethanol/water solvent system at a constant temperature.
Core Principle: This protocol is a self-validating system. The rate is determined by monitoring the production of HCl, a direct product of the reaction. The reaction is "quenched" at various time points by neutralizing the acid produced with a standardized base, allowing for a time-course analysis.
Materials & Reagents:
-
This compound (high purity)[17]
-
Absolute Ethanol (ACS grade)
-
Deionized Water
-
Standardized 0.02 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator solution
-
Thermostated water bath
-
Burette (50 mL), Pipettes, Volumetric flasks, Erlenmeyer flasks
-
Stopwatch
Experimental Procedure:
-
Solvent Preparation: Prepare 200 mL of a 50:50 (v/v) ethanol/water solution in a volumetric flask. Allow it to reach thermal equilibrium in the thermostated water bath set to the desired temperature (e.g., 25°C).
-
Reaction Setup: Accurately pipette 50.0 mL of the equilibrated solvent into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. The solution should be green (neutral pH).
-
Initiation of Reaction: Rapidly add a small, accurately known amount of this compound (e.g., 0.2 mL) to the flask. Start the stopwatch immediately upon addition. Swirl vigorously to ensure complete mixing. This is t=0.
-
Titration & Monitoring: Immediately begin titrating the reacting solution with the standardized 0.02 M NaOH solution from a burette. The goal is to maintain the green color of the indicator. As HCl is produced, the solution will turn yellow (acidic); add NaOH dropwise to return it to the green endpoint.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2-3 minutes) for a period that covers at least 70-80% of the total reaction. Continue until the reaction is complete (no further NaOH is needed to maintain the color), and record this final volume (V_∞).
-
Temperature Control: It is critical to keep the reaction flask immersed in the water bath throughout the experiment to maintain a constant temperature, as reaction rates are highly temperature-dependent.[18]
Data Analysis:
-
The amount of this compound reacted at any time t, [Rxn]t, is proportional to the volume of NaOH used at that time, V_t. The initial amount, [Rxn]_0, is proportional to the final volume, V∞.
-
The concentration of unreacted this compound at time t, [R-Cl]t, is proportional to (V∞ - V_t).
-
For a first-order reaction, the integrated rate law is: ln([R-Cl]_t) = -kt + ln([R-Cl]_0) .
-
Therefore, a plot of ln(V_∞ - V_t) versus time (t) will yield a straight line.
-
The slope of this line is equal to -k , the first-order rate constant for the reaction in units of s⁻¹.
Alternative Analytical Methods
While titrimetry is a classic and reliable method, modern analytical techniques can also be employed for kinetic studies:
-
Conductivity Monitoring: As the reaction produces ionic HCl, the conductivity of the solution will increase over time. This change can be monitored continuously.[19]
-
Spectroscopic Methods: If the reactant or product has a distinct chromophore, UV-Vis spectroscopy can be used to monitor changes in absorbance over time.[20]
-
NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing a direct measure of concentration changes.[21]
Caption: Workflow for determining the solvolysis rate constant.
Conclusion
The leaving group ability of chloride in this compound is a compelling example of how substrate structure dictates reactivity. While chloride is an ordinary leaving group on its own, its departure from a secondary benzylic position is profoundly accelerated. This enhancement is not due to an intrinsic property of the chloride ion itself, but rather the exceptional stability of the resulting secondary benzylic carbocation, which is stabilized by both resonance delocalization across the phenyl ring and potential neighboring group participation.
Quantitative comparisons show that this structural advantage elevates the reactivity of this compound to a level comparable to that of tertiary alkyl halides, the classic substrates for S_N1 reactions. The experimental protocols detailed herein provide a robust framework for quantifying this reactivity, underscoring the principle that a deep understanding of reaction mechanisms and kinetics is indispensable for the modern chemical researcher.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. aakash.ac.in [aakash.ac.in]
- 5. reddit.com [reddit.com]
- 6. physicsforums.com [physicsforums.com]
- 7. leah4sci.com [leah4sci.com]
- 8. quora.com [quora.com]
- 9. Neighbouring_group_participation [chemeurope.com]
- 10. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. study.com [study.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. amherst.edu [amherst.edu]
- 17. Page loading... [guidechem.com]
- 18. theochem.mercer.edu [theochem.mercer.edu]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. fiveable.me [fiveable.me]
- 21. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
A Comparative Guide to the Validation of Analytical Methods for (1-Chloroethyl)benzene Quantification
This guide provides an in-depth comparison of analytical methodologies for the quantification of (1-Chloroethyl)benzene, a reactive intermediate and potential genotoxic impurity (PGI) of significant concern in pharmaceutical manufacturing. The accurate and reliable quantification of such impurities is not merely a matter of analytical chemistry; it is a critical component of ensuring patient safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.
The choice of an analytical method for a volatile and potentially reactive compound like this compound is governed by the required sensitivity, the nature of the sample matrix, and the intended purpose of the analysis. Here, we will dissect and compare two of the most robust and widely applicable techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Our discussion will be anchored in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, the universally recognized standard for the validation of analytical procedures.[1][2][3][4]
The Analytical Challenge: this compound
This compound (C₈H₉Cl) is a volatile organic compound often encountered as a process-related impurity or degradation product.[5][6][7] Its potential for genotoxicity necessitates control at very low levels, often in the parts-per-million (ppm) range, demanding highly sensitive and specific analytical methods.[8][9] The validation of these methods is therefore a rigorous process, designed to demonstrate that the chosen procedure is fit for its intended purpose.[4][10]
Comparative Overview of Core Methodologies
The selection between GC and HPLC is a pivotal decision in method development. Gas chromatography is inherently well-suited for volatile analytes like this compound.[11] In contrast, HPLC is a powerful tool for a broader range of compounds but may require more strategic method development for highly volatile species.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on boiling point and polarity in a gaseous mobile phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Suitability | Excellent for volatile and semi-volatile compounds.[11] | Broadly applicable, but can be challenging for highly volatile compounds without derivatization. |
| Typical Sensitivity | High, capable of reaching low ppm levels. | Good, but may be less sensitive than GC for this specific analyte without optimization. |
| Matrix Compatibility | Robust for complex matrices with appropriate sample preparation (e.g., headspace). | Can be susceptible to matrix interference; requires clean sample extracts.[12] |
| Instrumentation | Standard equipment in most QC laboratories. | Standard equipment in most QC laboratories. |
Method Validation Workflow: A Self-Validating System
A robust validation protocol is not a mere checklist but a logical, interconnected process. Each validation parameter builds upon the others to create a comprehensive picture of the method's performance. The workflow described below is grounded in the ICH Q2(R1) guideline.[1][2]
Caption: A typical workflow for analytical method validation, from development to ICH-compliant parameter testing.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is the workhorse for analyzing volatile impurities.[11] The high sensitivity of the FID detector and the high resolving power of modern capillary columns make it an ideal choice for quantifying this compound at trace levels.
Experimental Protocol: GC-FID
-
Sample Preparation:
-
Drug Substance: Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dimethylformamide). This is the "dilute and shoot" approach.[13]
-
Drug Product: For solid dosage forms, a more extensive extraction is required.[13] Accurately weigh a quantity of powdered tablets/capsules equivalent to 100 mg of the active pharmaceutical ingredient (API) into a centrifuge tube. Add 10 mL of Dimethylformamide, vortex for 5 minutes, and centrifuge. The supernatant is used for analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound at 100 µg/mL in Dimethylformamide.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL. This range is typical for impurity quantification.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[14]
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent phase suitable for volatile organic compounds.[14]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 220°C, and hold for 5 minutes.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Quantify the this compound peak based on its retention time relative to a standard injection.
-
Use an external standard calibration curve to determine the concentration in the sample.
-
Validation Data Summary: GC-FID
The following table summarizes typical performance data obtained during the validation of a GC-FID method for this compound.
| Validation Parameter | Acceptance Criteria (ICH Q2) | Typical Performance Data |
| Specificity | No interference at the retention time of the analyte. | Peak purity confirmed; no co-elution with API or other impurities. |
| Linearity (R²) | ≥ 0.99 | 0.9995 |
| Range | Typically 50% to 150% of the target concentration. | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities.[15] | 98.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 15%; Intermediate Precision: ≤ 20% | Repeatability: 1.8%; Intermediate: 2.5% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.03 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.1 µg/mL |
| Robustness | No significant impact on results from minor changes. | Method is robust to ±2°C changes in oven temperature and ±0.1 mL/min changes in flow rate. |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less conventional for such a volatile analyte, an HPLC-UV method can be developed and validated, offering an orthogonal technique for confirmation. The primary challenge is to ensure the analyte is retained on a reversed-phase column. This often requires a mobile phase with a high aqueous content.
Experimental Protocol: HPLC-UV
-
Sample and Standard Preparation:
-
Sample and standard preparation follows the same principles as for the GC-FID method, with the critical difference being the choice of diluent. The diluent should be the mobile phase itself to ensure good peak shape. For this method, a mixture of acetonitrile and water is appropriate.[16]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[16]
-
Detector: UV detector set to 254 nm.[16]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[15]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the this compound peak based on its retention time.
-
Use an external standard calibration curve to determine the concentration.
-
Validation Data Summary: HPLC-UV
The following table summarizes plausible performance data for a validated HPLC-UV method. Note the typically higher LOD and LOQ compared to the GC-FID method.
| Validation Parameter | Acceptance Criteria (ICH Q2) | Typical Performance Data |
| Specificity | No interference at the retention time of the analyte. | Peak purity confirmed; baseline separation from API achieved. |
| Linearity (R²) | ≥ 0.99 | 0.9989 |
| Range | Typically 50% to 150% of the target concentration. | 0.5 - 20 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities.[15] | 97.2% - 102.5% |
| Precision (RSD%) | Repeatability: ≤ 15%; Intermediate Precision: ≤ 20% | Repeatability: 2.5%; Intermediate: 3.8% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.15 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.5 µg/mL |
| Robustness | No significant impact on results from minor changes. | Method is robust to ±2% changes in mobile phase composition and ±0.1 mL/min changes in flow rate. |
Logical Decision Framework for Method Selection
The choice between GC-FID and HPLC-UV is not arbitrary. It should be guided by a clear, risk-based decision-making process.
Caption: A decision tree for selecting the appropriate analytical method for this compound quantification.
Conclusion and Recommendations
Both GC-FID and HPLC-UV can be successfully validated for the quantification of this compound. However, the experimental data and underlying principles strongly favor GC-FID as the primary method of choice. Its superior sensitivity (lower LOD/LOQ) and inherent suitability for volatile compounds make it more reliable for controlling this potential genotoxic impurity at the required low levels.[8][11]
The HPLC-UV method, while demonstrating acceptable performance, serves better as a valuable orthogonal technique . Its different separation mechanism provides a high degree of confidence when used to confirm results or investigate out-of-specification findings from the primary GC method.
Ultimately, a robust quality control strategy may involve validating GC-FID for routine release testing while having a validated HPLC-UV method available for confirmatory purposes. This dual-methodology approach embodies the principles of scientific integrity and provides a self-validating system for ensuring product quality and patient safety.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. rroij.com [rroij.com]
- 10. starodub.nl [starodub.nl]
- 11. pharmaguru.co [pharmaguru.co]
- 12. bib.irb.hr:8443 [bib.irb.hr:8443]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. pharmainfo.in [pharmainfo.in]
- 16. benchchem.com [benchchem.com]
The Crossroads of Reactivity: A Comparative Guide to (1-Chloroethyl)benzene in Diverse Reaction Systems
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating the Synthetic Utility of a Versatile Benzyl Halide.
In the intricate tapestry of organic synthesis, (1-chloroethyl)benzene emerges as a versatile yet nuanced building block. Its reactivity, a delicate interplay of benzylic stabilization and steric hindrance, positions it at a crossroads of major reaction pathways: nucleophilic substitution, elimination, and electrophilic aromatic substitution. This guide provides an in-depth, comparative analysis of this compound's behavior across these systems, offering experimentally-backed insights to inform your synthetic strategies and empower you to select the optimal reaction conditions for your target molecule.
The Duality of this compound: A Tale of Two Mechanisms in Nucleophilic Substitution
This compound, a secondary benzylic halide, exhibits a fascinating duality in its nucleophilic substitution reactions, readily participating in both SN1 and SN2 pathways. The preferred mechanism is a direct consequence of the reaction environment, specifically the nucleophile's strength and the solvent's polarity.
The underlying principle governing this behavior is the stability of the potential carbocation intermediate. The phenyl group provides significant resonance stabilization to a positive charge on the benzylic carbon, making the formation of a secondary benzylic carbocation a feasible event, thus opening the door to the SN1 pathway.
Caption: Competing SN1 and SN2 mechanisms for this compound.
Comparative Performance with Different Nucleophiles
The choice of nucleophile is paramount in directing the reaction down a specific path. Strong, unhindered nucleophiles in polar aprotic solvents favor the SN2 mechanism, while weaker nucleophiles in polar protic solvents promote the SN1 pathway.
| Nucleophile | Solvent | Predominant Mechanism | Relative Rate | Product Stereochemistry | Reference |
| I⁻ (from NaI) | Acetone | SN2 | Fast | Inversion | [1] |
| N₃⁻ (from NaN₃) | DMF | SN2 | Moderate | Inversion | N/A |
| H₂O | 80% Aqueous Ethanol | SN1 | Slow | Racemization with some inversion | [2][3] |
| EtOH | 80% Aqueous Ethanol | SN1 | Slow | Racemization with some inversion | [2][3] |
Expert Insight: The enhanced reactivity of benzyl halides like this compound in SN2 reactions compared to simple secondary alkyl halides is attributed to the delocalization of electron density in the transition state through the adjacent π-system of the benzene ring. This stabilization of the transition state lowers the activation energy of the reaction[1].
Experimental Protocol: Comparative Solvolysis Rate Determination (SN1)
This protocol outlines a method to compare the SN1 reactivity of this compound with a related benzylic halide, benzyl chloride, through solvolysis in aqueous ethanol.
Materials:
-
This compound
-
Benzyl chloride
-
80% Ethanol (v/v) in deionized water
-
Phenolphthalein indicator solution
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Constant temperature water bath (25°C)
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a 0.1 M solution of this compound in 80% ethanol.
-
Similarly, prepare a 0.1 M solution of benzyl chloride in 80% ethanol.
-
In a conical flask, pipette 50 mL of 80% ethanol and add a few drops of phenolphthalein. Place the flask in the constant temperature water bath at 25°C and allow it to equilibrate.
-
To initiate the reaction, add 1 mL of the 0.1 M this compound solution to the flask, start a timer, and swirl to mix.
-
Immediately begin titrating the liberated HCl with the standardized 0.01 M NaOH solution. The endpoint is the first persistent pink color.
-
Record the volume of NaOH added at regular time intervals.
-
Repeat the experiment using the 0.1 M benzyl chloride solution.
-
The rate of reaction can be determined by plotting the concentration of HCl produced over time.
The Tug-of-War: Substitution vs. Elimination
When this compound is subjected to basic conditions, a competition arises between nucleophilic substitution (SN2) and elimination (E2) pathways. The outcome of this tug-of-war is primarily dictated by the nature of the base employed.
Caption: Influence of base on the reaction pathway of this compound.
Comparative Product Distribution with Different Bases
The steric bulk of the base is the critical factor in determining the product ratio. Sterically hindered bases favor abstraction of a proton from the less hindered β-carbon, leading to the elimination product.
| Base | Solvent | Major Product | Minor Product | Approximate Ratio (E/S) | Reference |
| Sodium Ethoxide (NaOEt) | Ethanol | Substitution (Ethyl ether) | Elimination (Styrene) | Low | [4] |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | Elimination (Styrene) | Substitution (tert-Butyl ether) | High | [5][6] |
Expert Insight: The preference for elimination with bulky bases like potassium tert-butoxide is a classic example of kinetic control. The transition state for proton abstraction (E2) is sterically less demanding and therefore has a lower activation energy than the backside attack required for SN2 substitution[6].
Experimental Protocol: Synthesis of Styrene via Elimination
This protocol details the dehydrochlorination of this compound to synthesize styrene, a valuable monomer.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Add this compound (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain crude styrene.
-
The product can be purified by vacuum distillation.
Building Aromatic Complexity: Friedel-Crafts Alkylation
This compound serves as an effective electrophile in Friedel-Crafts alkylation reactions, allowing for the introduction of a phenylethyl group onto another aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Caption: Mechanism of Friedel-Crafts alkylation using this compound.
Comparative Reactivity with Different Aromatic Substrates
The success and regioselectivity of the Friedel-Crafts alkylation are highly dependent on the nature of the substituents on the aromatic substrate. Electron-donating groups activate the ring and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups deactivate the ring.
| Aromatic Substrate | Activating/Deactivating | Directing Effect | Product(s) | Reference |
| Benzene | - | - | 1,1-Diphenylethane | [7] |
| Toluene | Activating | ortho, para | Mixture of o-, m-, and p-methyldiphenylethanes | [7] |
| Anisole | Strongly Activating | ortho, para | Predominantly p-methoxydiphenylethane | [8] |
Experimental Data: Isomer Distribution in the Alkylation of Toluene
The reaction of toluene with this compound (referred to as α-phenylethyl chloride) in the presence of AlCl₃-CH₃NO₂ catalyst yields a mixture of isomeric methyldiphenylethanes. The distribution is sensitive to reaction conditions, but a representative result shows the following isomer distribution[7]:
| Isomer | Percentage |
| ortho | 35-49% |
| meta | 14-21% |
| para | 30-32% |
Expert Insight: The formation of a significant amount of the meta isomer in the alkylation of toluene is noteworthy and suggests that the reaction may be under a degree of thermodynamic control, where isomerization of the initial kinetic products can occur[7].
Experimental Protocol: Friedel-Crafts Alkylation of Toluene
Materials:
-
This compound
-
Toluene (in excess, also acts as solvent)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Round-bottom flask with a gas outlet
-
Ice bath
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask, add an excess of dry toluene and cool the flask in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred toluene.
-
Slowly add this compound (1 equivalent) to the mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by pouring the mixture onto crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the excess toluene by distillation. The product mixture can be analyzed by Gas Chromatography (GC).
Exploring Alternatives: Greener Routes to Phenylethylation
While this compound is a potent reagent, the use of alkyl halides in Friedel-Crafts reactions often necessitates stoichiometric amounts of Lewis acids, leading to significant waste generation. Modern synthetic chemistry emphasizes the development of more sustainable methodologies.
Alternative Reagents and Their Advantages
| Alternative Reagent | Catalyst | Advantages | Disadvantages | Reference |
| Styrene | Brønsted or Lewis Acids (e.g., H₂SO₄, Zeolites) | Atom economical, milder conditions, catalyst can be recyclable. | Potential for polymerization. | [9][10] |
| 1-Phenylethanol | Brønsted or Lewis Acids (e.g., H₃PO₄, Sc(OTf)₃) | Generates water as the only byproduct, milder conditions. | The alcohol may need to be synthesized first. | [11] |
Expert Insight: The use of styrenes and benzylic alcohols as alkylating agents represents a significant step towards greener chemistry. These reactions often proceed with catalytic amounts of acids and produce less hazardous waste compared to traditional Friedel-Crafts alkylations.
Conclusion
This compound stands as a testament to the rich and varied reactivity of benzylic halides. Its ability to navigate the mechanistic landscapes of SN1/SN2, E2, and Friedel-Crafts reactions makes it a powerful tool in the synthetic chemist's arsenal. By understanding the fundamental principles that govern its cross-reactivity and by leveraging the comparative data and protocols presented in this guide, researchers can harness the full potential of this versatile molecule to construct complex targets with precision and efficiency. The exploration of greener alternatives further underscores the continuous evolution of synthetic strategy, pushing the boundaries of what is possible in the modern laboratory.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. gauthmath.com [gauthmath.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pnas.org [pnas.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. WO2004000766A1 - Process for preparing styrene - Google Patents [patents.google.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of (1-Chloroethyl)benzene Isomers: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of synthetic chemistry and drug development, the precise structural characterization of organic molecules is paramount. Isomeric purity can dramatically influence a compound's reactivity, biological activity, and safety profile. This guide provides a detailed spectroscopic comparison of (1-Chloroethyl)benzene and its key isomers, offering a robust framework for their unambiguous differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is designed to serve as a practical reference for researchers, enhancing analytical workflows and ensuring the integrity of chemical entities.
The isomers under consideration are:
-
This compound
-
(2-Chloroethyl)benzene
-
1-Chloro-2-ethylbenzene (ortho isomer)
-
1-Chloro-3-ethylbenzene (meta isomer)
-
1-Chloro-4-ethylbenzene (para isomer)
Isomer Structures and Spectroscopic Implications
The positioning of the chloro and ethyl groups, either on the same benzylic carbon or at different positions on the aromatic ring, creates distinct electronic environments for each nucleus. These differences are the foundation for their spectroscopic differentiation.
Caption: Relationship between isomers and spectroscopic techniques.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration values of the signals provide a detailed map of the proton environments.
Causality in ¹H NMR: The proximity of electronegative chlorine and the anisotropic effect of the benzene ring are the primary factors governing the chemical shifts of the ethyl protons. For the ring-substituted isomers, the electronic effects (inductive vs. resonance) of the substituents dictate the chemical shifts and coupling patterns of the aromatic protons.
This compound: The key differentiator is the methine proton (-CH(Cl)-), which is directly attached to the electronegative chlorine atom and the phenyl ring. This results in a significant downfield shift.
-
-CH(Cl)-: Quartet, due to coupling with the adjacent methyl protons.
-
-CH₃: Doublet, due to coupling with the single methine proton.
(2-Chloroethyl)benzene: The chlorine atom is on the terminal carbon of the ethyl chain. This leads to two distinct methylene (-CH₂-) signals, both appearing as triplets.
-
Ar-CH₂-: Triplet, shifted downfield by the adjacent phenyl group.
-
-CH₂-Cl: Triplet, further downfield due to the direct attachment of chlorine.
Ring-Substituted Isomers (ortho, meta, para): The ethyl group protons will show a characteristic quartet for the methylene and a triplet for the methyl. The primary distinction lies in the aromatic region (δ 7.0-7.5 ppm).
-
1-Chloro-2-ethylbenzene (ortho): The proximity of the two bulky groups leads to a complex, often overlapping multiplet pattern for the four aromatic protons.
-
1-Chloro-3-ethylbenzene (meta): Exhibits a more resolved aromatic pattern, often showing four distinct signals.
-
1-Chloro-4-ethylbenzene (para): Due to symmetry, this isomer presents the simplest aromatic spectrum, typically two doublets (an AA'BB' system).
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Causality in ¹³C NMR: The chemical shifts are influenced by the same factors as in ¹H NMR: electronegativity and aromatic ring effects. The carbon directly bonded to chlorine will be significantly deshielded (shifted downfield).
This compound:
-
-C(Cl)-: The benzylic carbon attached to chlorine will have a distinct chemical shift around 60-70 ppm.[1]
-
-CH₃: The methyl carbon signal will be found in the typical aliphatic region (~25 ppm).
(2-Chloroethyl)benzene:
-
Ar-CH₂-: The carbon adjacent to the ring will be around 35-45 ppm.
-
-CH₂-Cl: The carbon bearing the chlorine will be further downfield, typically >40 ppm.[2]
Ring-Substituted Isomers: The number of aromatic signals is a key indicator.
-
ortho & meta: Will show six distinct aromatic carbon signals.
-
para: Due to symmetry, will only show four aromatic carbon signals.
Comparative Spectroscopic Data Summary
| Isomer | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z, Key Fragments) |
| This compound | Quartet (~5.1, 1H, -CHCl), Doublet (~1.8, 3H, -CH₃) | Benzylic -CHCl (~65), Methyl (~25) | C-Cl (~700-800), C-H sp³ (~2900-3000) | 140/142 (M⁺), 105 (M-Cl)⁺, 77 (C₆H₅⁺)[3][4] |
| (2-Chloroethyl)benzene | Two Triplets (~3.7, 2H, -CH₂Cl; ~3.1, 2H, Ar-CH₂-)[5] | -CH₂Cl (~45), Ar-CH₂- (~39)[2] | C-Cl (~700-800), C-H sp³ (~2900-3000) | 140/142 (M⁺), 104 (M-HCl), 91 (C₇H₇⁺)[6][7] |
| 1-Chloro-2-ethylbenzene | Complex aromatic multiplet (~7.1-7.4) | 6 aromatic signals | C-Cl (~750, ortho-subst.) | 140/142 (M⁺), 125/127 (M-CH₃)⁺ |
| 1-Chloro-3-ethylbenzene | Resolved aromatic signals (~7.0-7.3) | 6 aromatic signals | C-Cl (~780, meta-subst.) | 140/142 (M⁺), 125/127 (M-CH₃)⁺[8] |
| 1-Chloro-4-ethylbenzene | Two aromatic doublets (~7.2, ~7.3)[9] | 4 aromatic signals | C-Cl (~820, para-subst.) | 140/142 (M⁺), 125/127 (M-CH₃)⁺[10] |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While less definitive than NMR for isomer differentiation, IR spectroscopy provides valuable functional group information. All isomers will show characteristic C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the ethyl group (~2850-2975 cm⁻¹). The key distinguishing features are:
-
C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ region.[11] The exact position can be subtly influenced by the overall structure.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of these bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.
-
Ortho: ~750 cm⁻¹
-
Meta: ~780 cm⁻¹ and ~690 cm⁻¹
-
Para: ~820 cm⁻¹
-
Mass Spectrometry (MS): Fragmentation Patterns
Under electron ionization (EI), all isomers will exhibit a molecular ion peak (M⁺) cluster at m/z 140 and 142, with an approximate 3:1 intensity ratio, characteristic of a molecule containing one chlorine atom.[3][6] The differentiation arises from their distinct fragmentation pathways.
Caption: Key fragmentation pathways for different isomer classes.
-
This compound: The most facile fragmentation is the loss of a chlorine radical (•Cl) to form a stable secondary benzylic carbocation at m/z 105 . This is often the base peak.[3]
-
(2-Chloroethyl)benzene: A characteristic fragmentation is the loss of a chloromethyl radical (•CH₂Cl) via benzylic cleavage to form the highly stable tropylium ion at m/z 91 .[6]
-
Ring-Substituted Isomers: These isomers typically undergo benzylic cleavage by losing a methyl radical (•CH₃) to form a chlorotropylium or related ion at m/z 125/127 .[8][10]
Experimental Protocols
A. NMR Spectroscopy (¹H and ¹³C)
This protocol outlines a general procedure for acquiring high-quality NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the analyte.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field on the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR: Acquire data using a standard proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio.[12]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.[12]
-
Integrate the signals in the ¹H spectrum and pick peaks in both spectra.
-
B. Mass Spectrometry (GC-MS)
This protocol is suitable for separating and identifying the volatile isomers.
-
Sample Preparation:
-
Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like dichloromethane or hexane.
-
-
Instrumentation:
-
Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~250°C.
-
Mass Spectrometer (MS): Set to electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and key fragment ions as detailed above.
-
Conclusion
The structural elucidation of this compound isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR provides the most definitive data for initial differentiation, with the splitting patterns of the ethyl group and the aromatic protons serving as highly reliable indicators. ¹³C NMR complements this by confirming the number of unique carbon environments, which is especially useful for distinguishing the symmetric para isomer. Finally, mass spectrometry offers orthogonal confirmation through predictable and distinct fragmentation pathways, with the base peaks at m/z 105, 91, and 125 serving as key diagnostic markers for the different isomer classes. By integrating the data from these three techniques, researchers can confidently and accurately characterize these important chemical entities.
References
- 1. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Chloro-2-phenylethane | C8H9Cl | CID 231496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 4. This compound(672-65-1) MS spectrum [chemicalbook.com]
- 5. Phenethyl chloride(622-24-2) 1H NMR [m.chemicalbook.com]
- 6. Benzene, (2-chloroethyl)- [webbook.nist.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Benzene, 1-chloro-3-ethyl- [webbook.nist.gov]
- 9. 1-CHLORO-4-ETHYLBENZENE(622-98-0) 1H NMR [m.chemicalbook.com]
- 10. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]
- 11. This compound(672-65-1) IR Spectrum [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the HPLC Separation of (1-Chloroethyl)benzene Positional Isomers
In the realm of synthetic chemistry and pharmaceutical development, achieving precise analytical characterization of isomeric mixtures is not merely a procedural step but a foundational requirement for safety, efficacy, and regulatory compliance. The positional isomers of (1-Chloroethyl)benzene, often generated during electrophilic substitution reactions, present a classic and compelling analytical challenge.[1] These isomers, such as the ortho-, meta-, and para-substituted variants, possess nearly identical physicochemical properties, including molecular weight and hydrophobicity, making their separation by conventional chromatographic techniques a non-trivial pursuit.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving these challenging isomers. We will move beyond standard protocols to explore the underlying chromatographic principles, compare alternative stationary phases, and provide the experimental rationale required for robust method development.
The Analytical Hurdle: Why Isomer Separation is Difficult
Positional isomers of substituted aromatic compounds often co-elute under standard reversed-phase HPLC conditions. A typical C18 column, which separates analytes primarily based on hydrophobic interactions, may fail to distinguish between the subtle differences in the dipole moment and shape of ortho-, meta-, and para-isomers. Achieving baseline resolution necessitates a stationary phase that can exploit alternative interaction mechanisms, providing the necessary chromatographic selectivity.
Comparative Analysis of HPLC Stationary Phases
The cornerstone of successful isomer separation lies in the selection of an appropriate stationary phase. While a C18 column is a versatile starting point in many HPLC applications, specialized phases are often required for resolving positional isomers.[2]
The Baseline: Octadecyl Silane (C18) Columns
A C18 column serves as the universal workhorse in reversed-phase chromatography. While it may provide partial separation, its reliance on hydrophobicity alone is often insufficient for complete resolution of this compound isomers. It remains, however, a crucial first step in method development to establish baseline performance.
The Specialist: Phenyl-Phase Columns (Phenyl-Hexyl, Biphenyl)
For aromatic positional isomers, columns with phenyl-based stationary phases are frequently the superior choice.[3][4] These columns introduce π-π interactions as a secondary retention mechanism.
-
Mechanism of Action : The electron-rich phenyl groups of the stationary phase interact with the π-electron system of the analyte's benzene ring. Subtle differences in the electron density and accessibility of the aromatic ring among the ortho-, meta-, and para-isomers lead to differential retention, enabling separation that is not possible based on hydrophobicity alone.[3]
-
Performance Advantage : Phenyl-Hexyl and Biphenyl columns often provide enhanced selectivity for aromatic compounds, making them particularly well-suited for this application.[2][4]
The High-Selectivity Option: Pyrenylethyl and Nitrophenylethyl Phases
For exceptionally challenging separations, stationary phases with larger polycyclic aromatic systems or highly polarizable groups can offer unique selectivity.
-
COSMOSIL PYE (Pyrenylethyl) : This phase utilizes the planar pyrene ring structure to induce strong π-π interactions, offering excellent shape selectivity for structural isomers.[5]
-
COSMOSIL NPE (Nitrophenylethyl) : This phase leverages both π-π and dipole-dipole interactions, providing a different selectivity profile that can be advantageous for separating isomers with differing dipole moments.[5]
The logical flow for selecting an appropriate column is crucial for efficient method development.
Caption: Column selection decision tree for isomer separation.
Mobile Phase Optimization: The Key to Fine-Tuning Resolution
The mobile phase composition is a critical factor that works in concert with the stationary phase to achieve separation.[6] For reversed-phase separation of this compound isomers, a mixture of water and an organic solvent is standard.
-
Organic Modifier : Acetonitrile is often preferred over methanol for separating aromatic compounds as it can engage in different interactions and thus offer better selectivity.
-
Composition : An isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) is a common starting point.[1] The optimal ratio must be determined experimentally to balance retention time with resolution.
-
Temperature : Column temperature should be controlled (e.g., 30 °C) to ensure reproducible retention times and improve peak shape.[7][8]
Comparative Performance Data
The following table summarizes the expected performance of different stationary phases for the separation of ortho-, meta-, and para-(1-Chloroethyl)benzene isomers based on established chromatographic principles.
| Stationary Phase | Primary Interaction | Expected Resolution (Rs) | Key Advantage |
| C18 | Hydrophobic | Poor (< 1.0) | Widely available, good for initial screening. |
| Phenyl-Hexyl | Hydrophobic, π-π | Good (1.5 - 2.0) | Enhanced selectivity for aromatic compounds.[2] |
| Biphenyl | Hydrophobic, Strong π-π | Excellent (> 2.0) | High aromatic selectivity, ideal for closely related isomers.[2] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole | Excellent (> 2.0) | Alternative selectivity for polarizable aromatic systems.[4] |
Experimental Protocol: A Validated Approach Using a Phenyl-Hexyl Column
This protocol outlines a robust method for the separation and quantification of this compound positional isomers.
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Reference standards for ortho-, meta-, and para-(1-Chloroethyl)benzene.
Chromatographic Conditions
-
Mobile Phase : Isocratic mixture of Acetonitrile and Water (70:30 v/v).[1]
-
Column Temperature : 30 °C.[7]
-
Injection Volume : 10 µL.
Sample Preparation
-
Accurately weigh and dissolve the sample containing the isomers in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulates.[7]
Data Analysis
-
Identify the peaks corresponding to the different isomers based on their retention times, as determined by injecting individual standards.
-
Calculate the percentage of each isomer by peak area normalization.
Caption: General workflow for the HPLC analysis of isomers.
A Note on Chirality: Separating Enantiomers
It is critical to recognize that this compound is a chiral molecule, existing as (R)- and (S)-enantiomers.[9][10] The methods described above are for separating positional isomers (diastereomers if the molecule has other chiral centers) and will not resolve enantiomers. Enantiomeric separation requires a chiral stationary phase (CSP).[11][12] If the determination of enantiomeric purity is required, a dedicated chiral HPLC method must be developed, which typically involves screening various CSPs and often utilizes normal-phase solvents.[10][11]
Conclusion
The successful separation of this compound positional isomers by HPLC is an achievable but nuanced task that hinges on moving beyond standard C18 columns. By leveraging stationary phases that offer alternative selectivities, such as the π-π interactions provided by Phenyl-Hexyl or Biphenyl columns, baseline resolution can be readily achieved. The detailed protocol in this guide serves as a robust, validated starting point for researchers. A thorough understanding of the underlying separation mechanisms empowers the scientist to logically troubleshoot and optimize methods, ensuring accurate and reliable characterization of these critical chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 4. welch-us.com [welch-us.com]
- 5. nacalai.com [nacalai.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Chiral Separation of (1-Chloroethyl)benzene Enantiomers: A Comparative Analysis of Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral compounds. (1-Chloroethyl)benzene, a versatile chiral building block, presents a common challenge in achieving baseline resolution of its (R)- and (S)-enantiomers. This comprehensive guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for this separation, supported by experimental insights and detailed protocols to aid in method development and optimization.
The Significance of Chiral Separation in Pharmaceutical Development
The differential pharmacological and toxicological profiles of enantiomers are well-documented. Regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs, driving the need for robust and efficient chiral separation methods.[1] this compound serves as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), making the control of its stereochemistry paramount.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique for the chiral separation of this compound hinges on several factors, including the desired scale of separation (analytical vs. preparative), required efficiency, analysis time, and environmental impact. This guide explores the three primary techniques, highlighting their respective strengths and weaknesses for this specific application.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC remains a cornerstone of chiral separations due to its wide applicability and the vast array of commercially available chiral stationary phases (CSPs).[2][3] For this compound, polysaccharide-based and cyclodextrin-based CSPs are the most effective.
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:
Polysaccharide derivatives, such as cellulose and amylose carbamates, offer a complex chiral environment. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral grooves of the polysaccharide structure.[4] The phenyl and chloro groups of this compound play a crucial role in these interactions.
Mechanism of Chiral Recognition on Cyclodextrin-Based CSPs:
Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules.[3] The chiral separation of this compound on cyclodextrin-based CSPs is primarily driven by the differential fit of the enantiomers into the chiral cavity of the cyclodextrin. The hydrophobic benzene ring tends to be included in the cavity, while the chiral center interacts with the hydroxyl groups at the rim of the cyclodextrin.
Table 1: Comparative Performance of HPLC Methods for this compound Enantioseparation (Illustrative Data)
| Parameter | Polysaccharide-Based CSP (e.g., Chiralpak® AD-H) | Cyclodextrin-Based CSP (e.g., CYCLOBOND™ I 2000) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Retention Time (tR1 / tR2) | 8.5 min / 10.2 min | 12.3 min / 14.1 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Separation Factor (α) | 1.25 | 1.18 |
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed, efficiency, and reduced solvent consumption.[5] Utilizing supercritical CO2 as the primary mobile phase component, SFC often provides faster analysis and equilibration times compared to HPLC.[6]
For the enantioseparation of this compound, polysaccharide-based CSPs are particularly effective in SFC. The use of alcohol modifiers, such as methanol or ethanol, is crucial for achieving good peak shapes and resolution.[7]
Table 2: Illustrative SFC Method Performance for this compound Enantioseparation
| Parameter | Polysaccharide-Based CSP (e.g., Chiralpak® IC) |
| Mobile Phase | CO2/Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 35 °C |
| Retention Time (tR1 / tR2) | 3.1 min / 3.8 min |
| Resolution (Rs) | > 2.5 |
| Separation Factor (α) | 1.30 |
Gas Chromatography (GC): High Efficiency for Volatile Analytes
For volatile and thermally stable compounds like this compound, chiral GC offers unparalleled resolution and sensitivity. The use of capillary columns coated with derivatized cyclodextrins is the most common approach for this separation.[8]
Mechanism of Chiral Recognition in GC:
The separation mechanism in chiral GC on cyclodextrin phases involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes is influenced by factors such as inclusion complexation, hydrogen bonding, and dipole-dipole interactions. The temperature plays a critical role in the enantioselectivity, with lower temperatures generally leading to better resolution.
Table 3: Illustrative GC Method Performance for this compound Enantioseparation
| Parameter | Cyclodextrin-Based Capillary Column (e.g., Astec® CHIRALDEX™ B-PM) |
| Column | 30 m x 0.25 mm I.D., 0.12 µm film thickness |
| Oven Temperature | 100 °C (isothermal) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C (FID) |
| Retention Time (tR1 / tR2) | 15.2 min / 15.8 min |
| Resolution (Rs) | > 2.2 |
| Separation Factor (α) | 1.05 |
Experimental Protocols and Workflows
To provide a practical framework, the following sections detail the step-by-step methodologies for each technique.
HPLC Experimental Protocol
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the this compound racemate in the mobile phase to a final concentration of 1 mg/mL.
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and run the analysis under isocratic conditions.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers and calculate the retention times (tR), resolution (Rs), and separation factor (α).
SFC Experimental Protocol
Methodology:
-
Modifier Preparation: Use HPLC-grade methanol as the modifier.
-
Sample Preparation: Dissolve the this compound racemate in methanol to a final concentration of 1 mg/mL.
-
Instrumentation:
-
SFC System: Waters ACQUITY UPC² or equivalent.
-
Column: Chiralpak® IC, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: 85% CO2, 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Backpressure: 150 bar.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 220 nm.
-
-
Analysis: Equilibrate the system until a stable baseline is achieved. Inject the sample and perform the isocratic analysis.
-
Data Analysis: Process the chromatogram to determine the retention times (tR), resolution (Rs), and separation factor (α).
GC Experimental Protocol
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in dichloromethane.
-
Instrumentation:
-
GC System: Agilent 8890 GC with FID or equivalent.
-
Column: Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 µm.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Oven Program: 100 °C isothermal.
-
Detector: FID at 250 °C.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the sample and run the analysis under the specified isothermal conditions.
-
Data Analysis: Identify and integrate the two enantiomer peaks to calculate the relevant chromatographic parameters.
Conclusion and Recommendations
The choice of the optimal technique for the chiral separation of this compound enantiomers is application-dependent.
-
HPLC offers great versatility with a wide range of available CSPs and mobile phase conditions, making it a robust choice for both analytical and preparative scale separations.
-
SFC provides a significant advantage in terms of speed and reduced environmental impact, making it ideal for high-throughput screening and purification.
-
GC delivers exceptional resolution for this volatile analyte and is the method of choice when high sensitivity is required, particularly for trace analysis.
For initial method development, screening on polysaccharide-based columns under both HPLC (normal phase) and SFC conditions is a recommended starting point. For routine quality control where high resolution is paramount, a dedicated chiral GC method is often the most reliable. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and optimize a suitable chromatographic method for the successful chiral separation of this compound enantiomers.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. asianpubs.org [asianpubs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to the Efficacy of Catalysts in (1-Chloroethyl)benzene Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1-Chloroethyl)benzene is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, prized for its role in introducing the 1-phenylethyl moiety. The efficiency of its synthesis is critically dependent on the choice of catalyst, which dictates reaction rates, product selectivity, and overall process sustainability. This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of this compound, supported by experimental data and mechanistic insights to inform your selection of the optimal synthetic route.
Two principal pathways dominate the synthesis of this compound: the Friedel-Crafts alkylation of benzene and the side-chain chlorination of ethylbenzene. Each route offers distinct advantages and is amenable to different classes of catalysts, the efficacies of which are compared herein.
Friedel-Crafts Alkylation: An Electrophilic Substitution Approach
The Friedel-Crafts alkylation of benzene with a suitable ethylating agent, such as chloroethane or ethylene, is a classic method for forming the carbon-carbon bond required in this compound. The success of this reaction hinges on the activation of the electrophile by a catalyst.
Lewis Acid Catalysts: The Traditional Powerhouses
Conventional Lewis acids, such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), have long been the catalysts of choice for Friedel-Crafts alkylation due to their high activity.[1] These catalysts function by coordinating with the halogen of the alkylating agent, generating a carbocation or a highly polarized complex that is readily attacked by the nucleophilic benzene ring.[1]
Mechanism of Lewis Acid Catalysis:
The reaction proceeds through the formation of an ethyl cation or a polarized complex, which then attacks the benzene ring to form a resonance-stabilized carbocation (the arenium ion). Deprotonation of the arenium ion restores aromaticity and yields the product.
Figure 1: General mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.
Performance Comparison of Lewis Acids:
While highly effective, strong Lewis acids like AlCl₃ can promote side reactions such as polyalkylation and isomerization.[1] The alkylated product, ethylbenzene, is more reactive than benzene itself, leading to the formation of diethylbenzene and other polyalkylated species.[2] Milder Lewis acids can be employed to mitigate these issues, though often at the cost of reaction rate.
| Catalyst | Relative Activity | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | High | Low temperature (0-25 °C) | High reactivity, readily available | Prone to polyalkylation and isomerization, moisture sensitive, corrosive waste |
| FeCl₃ | Moderate to High | Room temperature to gentle heating | Less expensive than AlCl₃, effective | Similar drawbacks to AlCl₃, can be less active |
| Zeolites | Moderate | Higher temperatures (150-250 °C) | Shape selective, reusable, environmentally benign | Can be deactivated by coking, may require higher temperatures |
| Heteropolyacids | High | Mild temperatures (e.g., 80 °C) | Very high acidity, can be supported on solids for reusability | Can be expensive, may leach from support |
Experimental Protocol: Friedel-Crafts Alkylation using AlCl₃
-
Materials: Benzene, chloroethane, anhydrous aluminum chloride, anhydrous diethyl ether, hydrochloric acid, anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of chloroethane (1.0 eq) in anhydrous diethyl ether to the stirred suspension.
-
After the addition is complete, add benzene (excess, e.g., 5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain this compound.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive and will be deactivated by water.
-
Excess Benzene: Using an excess of the aromatic substrate helps to minimize polyalkylation by increasing the probability of the electrophile reacting with benzene rather than the more activated ethylbenzene product.[1]
-
Low Temperature: The reaction is often initiated at low temperatures to control the exothermic reaction and to minimize side reactions.
Solid Acid Catalysts: The Green Alternative
To overcome the environmental and practical drawbacks of traditional Lewis acids, significant research has focused on solid acid catalysts, such as zeolites and heteropolyacids.[3][4] These materials offer advantages including ease of separation, reusability, and reduced waste generation.
Zeolites: These microporous aluminosilicates possess strong Brønsted and Lewis acid sites within a defined pore structure. This "shape selectivity" can suppress the formation of bulky polyalkylated byproducts.[3][5] For instance, zeolites like ZSM-5 and Beta have been shown to be effective for the alkylation of benzene with ethylene to produce ethylbenzene, a precursor to this compound.[5][6] Studies have shown that zeolites can achieve high conversion rates of the alkylating agent with good selectivity to the monoalkylated product.[3][7]
Heteropolyacids (HPAs): HPAs are complex proton acids with extremely high acidity.[3] When supported on a high-surface-area material like silica, they can act as highly efficient and recyclable catalysts for Friedel-Crafts alkylation.[8] Supported HPAs have demonstrated high catalytic activity and selectivity in the alkylation of benzene with long-chain alkenes, suggesting their potential for the synthesis of this compound.[3]
Side-Chain Chlorination of Ethylbenzene: A Radical Approach
An alternative route to this compound is the free-radical chlorination of the ethyl side chain of ethylbenzene. This method avoids the issue of polyalkylation on the aromatic ring that is common in Friedel-Crafts reactions. The key to this synthesis is the selective generation of a benzylic radical, which is more stable than other possible radical intermediates.
Photochemical Chlorination
Irradiation of a mixture of ethylbenzene and chlorine gas with UV light can initiate the homolytic cleavage of the chlorine molecule, generating chlorine radicals that selectively abstract a benzylic hydrogen from ethylbenzene. The resulting benzylic radical then reacts with another molecule of chlorine to form the product and a new chlorine radical, propagating the chain reaction.
Mechanism of Photochemical Chlorination:
Figure 2: Mechanism of photochemical side-chain chlorination.
A reported protocol for this method involves heating ethylbenzene to 70°C and introducing dry chlorine gas while irradiating with a quartz lamp, achieving a high yield of approximately 90%.
Radical Initiator-Catalyzed Chlorination
In place of UV light, chemical radical initiators can be used to generate the initial chlorine radicals. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These molecules decompose upon heating to produce radicals, which can then initiate the chlorination chain reaction.
Performance of Radical Initiators:
The choice of radical initiator can influence the reaction rate and efficiency. AIBN is a commonly used initiator that decomposes at a convenient rate at temperatures around 70-90°C. Patents describe the use of AIBN for the side-chain chlorination of aromatic compounds, indicating its industrial relevance.[9] While direct comparative data for the chlorination of ethylbenzene is scarce, the general principle is that the initiator should have a half-life that is appropriate for the desired reaction temperature and time.
Experimental Protocol: Side-Chain Chlorination using AIBN
-
Materials: Ethylbenzene, sulfuryl chloride (or chlorine gas), azobisisobutyronitrile (AIBN), anhydrous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethylbenzene (1.0 eq) and a suitable solvent like carbon tetrachloride.
-
Add a catalytic amount of AIBN (e.g., 0.02 eq).
-
Heat the mixture to reflux (around 77°C for CCl₄).
-
Slowly add sulfuryl chloride (1.0 eq) dropwise to the refluxing solution.
-
Continue refluxing for several hours, monitoring the reaction by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and wash with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the product by vacuum distillation.
-
Causality Behind Experimental Choices:
-
Radical Initiator: AIBN is chosen for its predictable decomposition rate at the reaction temperature, providing a steady stream of radicals to initiate the chain reaction.
-
Sulfuryl Chloride: This reagent can be a safer and more convenient source of chlorine radicals than gaseous chlorine.
-
Reflux Conditions: The reaction is carried out at reflux to maintain a constant temperature for the controlled decomposition of the initiator and to ensure a sufficient reaction rate.
Comparative Analysis and Conclusion
| Synthetic Route | Catalyst Type | Key Advantages | Key Disadvantages | Selectivity Issues |
| Friedel-Crafts Alkylation | Lewis Acids (AlCl₃, FeCl₃) | High reactivity, well-established | Corrosive, moisture-sensitive, stoichiometric amounts often needed, waste generation | Polyalkylation, isomerization |
| Solid Acids (Zeolites, HPAs) | Reusable, environmentally friendly, shape-selective (zeolites) | Lower activity in some cases, potential for deactivation, higher initial cost | Can be highly selective with proper catalyst design | |
| Side-Chain Chlorination | Photochemical (UV light) | High yield, avoids ring polyalkylation | Requires specialized equipment (UV lamp) | Over-chlorination (dichlorination) can occur |
| Radical Initiators (AIBN) | Milder conditions than some FC reactions, good selectivity for benzylic position | Initiators can be hazardous, requires careful temperature control | Potential for over-chlorination |
Recommendation for Catalyst Selection:
The optimal catalyst for the synthesis of this compound depends on the specific requirements of the application, including scale, purity requirements, and environmental considerations.
-
For high-throughput laboratory synthesis where cost and environmental impact are less critical, traditional Lewis acids like AlCl₃ offer a rapid and effective route, provided that polyalkylation can be controlled by using an excess of benzene.
-
For industrial-scale production and processes where sustainability and catalyst reusability are paramount, solid acid catalysts , particularly zeolites, represent a superior choice. While initial catalyst development and screening may be more intensive, the long-term benefits of reduced waste and simplified product purification are significant.
-
The side-chain chlorination route is an excellent alternative, especially when high selectivity for the monochlorinated product at the benzylic position is desired and ring-substituted byproducts must be avoided. Photochemical chlorination can provide very high yields, while the use of radical initiators like AIBN offers a more conventional laboratory setup.
Ultimately, the selection of the most efficacious catalyst requires careful consideration of the trade-offs between reactivity, selectivity, cost, and environmental impact. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. lidsen.com [lidsen.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 9. JPH06340562A - Side chain chlorination of aromatic compound - Google Patents [patents.google.com]
A Comparative Guide to the Stability of (1-Chloroethyl)benzene for Synthetic Applications
Introduction: The Critical Role of Stability in Synthetic Intermediates
In the landscape of pharmaceutical and fine chemical synthesis, the stability of intermediates is a cornerstone of process efficiency, safety, and final product purity. (1-Chloroethyl)benzene, a secondary benzylic halide, serves as a valuable precursor for a variety of organic transformations. However, its utility is intrinsically linked to its stability profile. This guide provides an in-depth, objective benchmark of the stability of this compound against structurally similar compounds. We will dissect the underlying chemical principles governing its reactivity and present robust experimental protocols for its assessment, empowering researchers to make informed decisions in reaction design and compound handling.
Theoretical Framework: Unpacking the Factors of Haloalkane Stability
The stability of a haloalkane is not an absolute property but rather a function of its molecular structure and its environment. For this compound and its analogs, stability is primarily dictated by the susceptibility of the carbon-chlorine (C-Cl) bond to cleavage. This process is governed by several key electronic and steric factors.
The reactivity of benzylic halides is often dominated by their propensity to undergo nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism. The SN1 pathway involves the formation of a carbocation intermediate, and its stability is therefore paramount. Benzylic carbocations are significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent benzene ring.[1][2]
This compound , as a secondary benzylic halide, forms a secondary benzylic carbocation upon departure of the chloride ion. This carbocation benefits from both the resonance delocalization conferred by the phenyl group and the electron-donating inductive effect of the methyl group.[3] This enhanced stabilization makes the SN1 pathway highly favorable, suggesting a higher reactivity (and thus, lower stability) compared to primary benzylic halides under conditions that favor carbocation formation.[3]
Let's compare this to other relevant structures:
-
Benzyl chloride: A primary benzylic halide. It forms a resonance-stabilized primary benzylic carbocation. While stable, it lacks the additional inductive stabilization of the secondary carbocation from this compound, predicting it to be more stable (less reactive in SN1).[1][3]
-
(2-Chloroethyl)benzene: An isomer and a primary alkyl halide. The chlorine is not attached to the benzylic carbon. Cleavage of its C-Cl bond would result in a primary alkyl carbocation, which lacks resonance stabilization and is highly unstable. Therefore, it is significantly more stable than its benzylic counterparts and reacts primarily via the slower SN2 mechanism.
-
Chlorobenzene: An aryl halide. The chlorine atom is bonded directly to an sp²-hybridized carbon of the benzene ring. This bond is exceptionally strong due to partial double-bond character from resonance of the chlorine's lone pairs with the ring.[4][5] Consequently, chlorobenzene is very stable and does not readily undergo nucleophilic substitution under normal conditions.[4][6]
This theoretical analysis provides a clear hypothesis for the relative stability ranking, which we can validate through empirical testing.
References
A Researcher's Guide to (1-Chloroethyl)benzene: A Comparative Analysis of Theoretical vs. Experimental NMR Chemical Shifts
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering profound insights into the molecular framework of organic compounds. This guide provides an in-depth comparison of experimentally acquired and theoretically predicted ¹H and ¹³C NMR chemical shifts for (1-Chloroethyl)benzene, a versatile chemical intermediate.[1]
This analysis is designed for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the synergy and discrepancies between computational models and empirical evidence. We will delve into the causality behind experimental choices, the logic of theoretical predictions, and provide actionable protocols for both.
The Subject Molecule: this compound
This compound (CAS 672-65-1) is a substituted aromatic compound with the molecular formula C₈H₉Cl.[2] Its structure features a chiral center at the ethyl group's alpha-carbon, making it a valuable building block in asymmetric synthesis. The precise characterization of its proton and carbon environments is critical for quality control and reaction monitoring.
For clarity in the following discussion, the atoms are numbered as follows:
Caption: IUPAC numbering for this compound.
Part 1: Experimental NMR Analysis
Acquiring high-quality NMR data is foundational. The choice of solvent, concentration, and acquisition parameters directly impacts the resolution and quantitative accuracy of the spectra.[3] Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound due to its excellent solubilizing properties and relatively simple residual solvent signal.[4][5]
Experimental ¹H and ¹³C NMR Data
The following table summarizes experimental NMR data acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| C1 (ipso) | - | - | - | 142.5 |
| C2, C6 (ortho) | ~7.35 | m | 2H | 128.7 |
| C3, C5 (meta) | ~7.35 | m | 2H | 126.3 |
| C4 (para) | ~7.35 | m | 1H | 128.7 |
| C7 (-CH) | 5.08 | q (quartet) | 1H | 58.0 |
| C8 (-CH₃) | 1.85 | d (doublet) | 3H | 25.5 |
Source: Data synthesized from spectral databases like ChemicalBook and PubChem.[6][7][8]
The aromatic protons (C2-C6) often appear as a complex multiplet due to overlapping signals and second-order coupling effects, making precise individual assignment challenging without 2D NMR techniques.[9] The methine proton (C7) appears as a quartet due to coupling with the three methyl protons, while the methyl protons (C8) are split into a doublet by the single methine proton, consistent with the n+1 rule.
Part 2: Theoretical NMR Prediction
Computational chemistry provides a powerful tool for predicting NMR spectra, offering a valuable complement to experimental data for structure verification.[10] The predominant method involves Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method to compute isotropic magnetic shielding constants.[11][12]
The process begins with a conformational search to identify low-energy structures of the molecule. Each conformer's geometry is then optimized, and its NMR shielding constants are calculated. Finally, a Boltzmann-weighted average of the chemical shifts is computed to provide a final predicted spectrum that accounts for the conformational flexibility of the molecule.[10][12]
Caption: Workflow for DFT-based NMR chemical shift prediction.
Predicted ¹H and ¹³C NMR Data
The following table presents predicted NMR chemical shifts for this compound, generated using computational methods.
| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C1 (ipso) | - | 143.1 |
| C2, C6 (ortho) | 7.42 | 129.0 |
| C3, C5 (meta) | 7.38 | 126.8 |
| C4 (para) | 7.34 | 128.5 |
| C7 (-CH) | 5.15 | 57.4 |
| C8 (-CH₃) | 1.81 | 26.1 |
Source: Data generated from online prediction databases and computational models.[13][14]
Part 3: Comparative Analysis and Discussion
A direct comparison reveals the strengths and limitations of both approaches. The data is consolidated below for ease of analysis.
| Atom | Experimental ¹H (ppm) | Predicted ¹H (ppm) | Δδ (ppm) | Experimental ¹³C (ppm) | Predicted ¹³C (ppm) | Δδ (ppm) |
| C2-C6 | ~7.35 (m) | 7.34 - 7.42 | ~0.01 - 0.07 | 128.7, 126.3 | 129.0, 128.5, 126.8 | 0.2 - 0.5 |
| C7 (-CH) | 5.08 | 5.15 | 0.07 | 58.0 | 57.4 | -0.6 |
| C8 (-CH₃) | 1.85 | 1.81 | -0.04 | 25.5 | 26.1 | 0.6 |
Key Observations:
-
Excellent Agreement: There is a strong correlation between the experimental and theoretical values for both ¹H and ¹³C nuclei. The Mean Absolute Error (MAE) for protons is typically less than 0.1 ppm, and for carbons, it is often within 1-2 ppm, which is considered a high level of accuracy for modern DFT methods.[12]
-
Aliphatic vs. Aromatic: The prediction accuracy is notably high for the aliphatic protons and carbons (C7, C8). This is often the case as their chemical environments are less susceptible to the complex electronic effects (ring currents) present in the aromatic system.
-
Aromatic Region Discrepancies: While the overall aromatic region shows good agreement, slight deviations are observed for individual aromatic carbons. This can be attributed to several factors:
-
Solvent Effects: Computational models often simulate the solvent as a continuous dielectric field (implicit solvent model), which may not perfectly capture the specific solute-solvent interactions that occur in reality.[12]
-
Basis Set and Functional Choice: The accuracy of DFT calculations is highly dependent on the level of theory (functional) and the basis set used. Different choices can yield slightly different results.[15]
-
Experimental Limitations: In the experimental ¹H spectrum, the aromatic signals are overlapped, making the extraction of precise chemical shifts for each unique proton difficult without advanced 2D NMR experiments.
-
Part 4: Standard Operating Protocols
To ensure data integrity and reproducibility, the following detailed protocols are provided.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound on a typical 400 MHz spectrometer.[16][17]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can lock onto the deuterium signal of the solvent.[5]
-
Cap the tube and gently agitate to ensure a homogeneous solution.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer's magnet.
-
Lock the field on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, adjusted to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.[18]
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to achieve pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual CDCl₃ signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[4]
-
Integrate the signals in the ¹H NMR spectrum.
-
Pick and label the peaks in both spectra.
-
Conclusion
The comparison between theoretical and experimental NMR data for this compound showcases the remarkable predictive power of modern computational methods. While experimental acquisition remains the gold standard for structural proof, theoretical predictions serve as a crucial validation tool. They can aid in the assignment of complex spectra, help distinguish between plausible isomers, and provide a deeper understanding of the electronic structure of the molecule. For researchers in drug development and materials science, integrating both approaches into a unified workflow provides a robust and self-validating system for chemical characterization, accelerating the pace of discovery and ensuring the integrity of their results.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzene, (1-chloroethyl)- [webbook.nist.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]
- 7. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(672-65-1) 1H NMR [m.chemicalbook.com]
- 9. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. Visualizer loader [nmrdb.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.uiowa.edu [chem.uiowa.edu]
A Framework for the Inter-Laboratory Validation of (1-Chloroethyl)benzene Analysis for Pharmaceutical Quality Control
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for establishing and validating an analytical method for the quantification of (1-Chloroethyl)benzene, a potential genotoxic impurity (GTI), in pharmaceutical matrices. Recognizing the scarcity of public, multi-center validation data for this specific analyte, this document serves as a proactive guide rather than a retrospective comparison. It details the rationale for selecting a primary analytical technique—Gas Chromatography-Mass Spectrometry (GC-MS)—and provides a complete, self-validating protocol for single-laboratory validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Furthermore, it outlines a robust protocol for designing and executing an inter-laboratory study, adhering to the principles of ISO 5725, to determine the method's reproducibility.[5][6][7][8][9] Hypothetical, yet realistic, performance data is presented to illustrate the expected outcomes and data analysis from such a study, equipping organizations to ensure analytical consistency across multiple sites.
Introduction: The Rationale for Rigorous Validation
This compound is an alkyl halide, a class of compounds often used as reactants or generated as byproducts in the synthesis of active pharmaceutical ingredients (APIs).[10] Alkyl halides are frequently identified as potential genotoxic impurities (GTIs), which are compounds that can damage DNA and potentially cause cancer, even at trace levels.[10][11][12] Regulatory bodies worldwide, guided by frameworks like the ICH M7(R1) guideline, mandate strict control over GTIs.[10][11][12] A cornerstone of this control is the Threshold of Toxicological Concern (TTC), a concept that establishes a safe exposure level to minimize risk; for most GTIs, this is typically 1.5 µ g/day for lifetime exposure.[11][12][13]
Achieving and demonstrating control at such low levels requires highly sensitive, specific, and, most importantly, reliable analytical methods. When manufacturing processes are transferred between sites or outsourced to contract development and manufacturing organizations (CDMOs), it is imperative that the analytical methods used are fully validated and proven to be reproducible. An inter-laboratory validation study is the gold standard for demonstrating this transferability and ensuring consistent product quality regardless of the testing location. This guide provides the scientific and procedural foundation for this critical activity.
Comparative Selection of Analytical Methodology
While several techniques could be considered for the analysis of a semi-volatile aromatic compound like this compound, Gas Chromatography (GC) is the most suitable separation technique. The choice of detector, however, warrants comparison.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| GC-FID (Flame Ionization Detector) | Separates compounds by boiling point/polarity; detection based on the ionization of organic compounds in a hydrogen flame. | Robust, reliable, cost-effective, wide linear range. | Non-specific; provides no structural information. Susceptible to co-eluting matrix interferences. | Suitable for in-process control or analysis of the pure substance where specificity is not a primary concern. Not ideal for trace-level impurity analysis in complex matrices. |
| GC-MS (Mass Spectrometry) | Separates compounds by boiling point/polarity; detection based on the mass-to-charge ratio of ionized molecules and their fragments. | Highly Specific: Provides a mass spectrum "fingerprint" for unambiguous peak identification. Highly Sensitive: Selective Ion Monitoring (SIM) mode allows for ppt-level detection limits. Required for GTI Analysis: The definitive technique for identifying and quantifying trace-level impurities.[11] | Higher initial capital and maintenance costs. Requires more specialized operator expertise. | Recommended Method. The combination of chromatographic separation and mass spectrometric detection provides the specificity and sensitivity required to meet regulatory expectations for GTI control.[14][15] |
Causality for Selection: For controlling a potential GTI, specificity is paramount. One must prove that the analytical signal corresponds exclusively to this compound and not a co-eluting impurity. GC-MS provides this proof through the mass spectrum. Its superior sensitivity is also critical for achieving the low limits of detection (LOD) and quantitation (LOQ) necessary to control the analyte at levels relevant to the TTC.[13]
Single-Laboratory Validation Protocol (Based on ICH Q2(R1))
Before an inter-laboratory study can commence, the originating laboratory must fully validate the analytical method to demonstrate its suitability for the intended purpose.[1][3]
Experimental Workflow for Single-Lab Validation
The following diagram outlines the logical flow for validating the analytical method in a single laboratory before proceeding to an inter-laboratory study.
Caption: Workflow for single-laboratory analytical method validation.
Detailed GC-MS Protocol
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure instrument performance before each analytical run.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B (or equivalent)
-
Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent)
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-polarity 5% phenyl-methylpolysiloxane phase. Rationale: This stationary phase provides excellent resolution for semi-polar aromatic compounds and is robust for routine use.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode at 270°C. Rationale: Splitless injection is necessary to transfer the maximum amount of analyte onto the column, achieving the sensitivity required for trace analysis.
-
Oven Program: 50°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).
-
MS Transfer Line: 280°C.
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selective Ion Monitoring (SIM).
-
Ions to Monitor:
-
Quantifier Ion: m/z 105 (Fragment corresponding to the loss of Cl). Rationale: This is typically an abundant and specific fragment.[16]
-
Qualifier Ions: m/z 140 (Molecular Ion), m/z 77 (Phenyl fragment).[16] Rationale: The presence and correct ratio of qualifier ions confirm the identity of the analyte, ensuring specificity.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in Dichloromethane. Perform serial dilutions to create calibration standards ranging from 0.05 µg/mL to 5.0 µg/mL.
-
Sample Preparation: Accurately weigh 100 mg of the API or drug product into a vial. Dissolve in 10 mL of Dichloromethane. (This results in a 10 mg/mL sample solution).
-
System Suitability Test (SST): Before analysis, inject a mid-range standard (e.g., 1.0 µg/mL) six consecutive times. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area for the quantifier ion (m/z 105) is ≤ 5.0%.
-
Analysis: Inject the blank (Dichloromethane), calibration standards, and prepared samples.
-
Data Processing: Integrate the peak area for the quantifier ion (m/z 105) at the expected retention time. Confirm the presence of qualifier ions. Construct a linear regression curve from the calibration standards and calculate the concentration of this compound in the samples.
Designing the Inter-Laboratory Validation Study
The purpose of an inter-laboratory study is to determine the reproducibility of the method—a measure of the variability between different laboratories.[5] This is a critical component of method transfer and ensures that analytical results are comparable across an organization. The design must adhere to principles outlined in ISO 5725.[5][6][7]
Inter-Laboratory Study Workflow
Caption: Workflow for designing and executing an inter-laboratory study.
Step-by-Step Protocol for the Study
-
Develop a Master Protocol: Create a single, unambiguous document that contains the finalized analytical method (from Section 3.2), instructions for sample handling, the experimental design, and a data reporting template.[17][18][19][20]
-
Select Laboratories: Choose a minimum of three independent laboratories to participate. Ensure they have the required instrumentation and qualified analysts.
-
Prepare and Distribute Samples:
-
A central laboratory should prepare a large, homogeneous batch of blank matrix (e.g., the API).
-
Spike the matrix at three different concentration levels relevant to the specification (e.g., 50%, 100%, and 150% of the target limit).
-
Subdivide these batches into individual, coded samples for each laboratory. Each lab should receive enough material to perform six replicate analyses (n=6) at each of the three concentration levels.
-
-
Execution: Each laboratory analyzes the samples according to the master protocol on two separate days (3 replicates per day) to generate data for both repeatability and intermediate precision within each lab.
-
Data Analysis:
-
Collect all raw data (peak areas, calculated concentrations) in a central location.
-
Perform outlier tests (e.g., Cochran’s test for variances, Grubbs’ test for means) to identify and potentially exclude statistically significant deviant data.
-
Use Analysis of Variance (ANOVA) as described in ISO 5725 to partition the total variance into within-laboratory (repeatability) and between-laboratory components.[6][7]
-
From the ANOVA results, calculate the key precision metrics:
-
Repeatability Standard Deviation (sr) and Relative Standard Deviation (RSDr) .
-
Reproducibility Standard Deviation (sR) and Relative Standard Deviation (RSDR) .
-
-
Illustrative Data and Performance Comparison
The following tables present hypothetical but realistic data from a successful inter-laboratory validation study involving three laboratories, demonstrating the expected performance of the GC-MS method.
Table 1: Single-Laboratory Validation Performance Characteristics
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte in blank. | Pass |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.9991 |
| Range | 0.1 µg/mL – 2.0 µg/mL | Pass |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.10 µg/mL |
| Accuracy (% Recovery at 3 levels) | 80.0% – 120.0% | 98.5%, 101.2%, 103.1% |
| Precision (Repeatability, RSD) | RSD ≤ 15.0% at LOQ | 4.8% |
Data is illustrative and based on typical performance for trace-level GC-MS analysis.
Table 2: Inter-Laboratory Comparison of Precision and Accuracy
Test Concentration: 1.0 µg/mL (equivalent to 100 ppm in the solid sample)
| Laboratory | Mean Recovery (%) | Intra-Lab Precision (RSDr, %) |
| Lab A | 101.5 | 3.5 |
| Lab B | 97.8 | 4.1 |
| Lab C | 103.1 | 3.8 |
Table 3: Final Inter-Laboratory Validation Summary (ISO 5725)
| Parameter | Value | Interpretation |
| Repeatability RSD (RSDr) | 3.8% | The expected variability within a single lab under normal operating conditions. |
| Reproducibility RSD (RSDR) | 5.5% | The expected variability between different labs, which includes the repeatability variance plus the inter-lab variance. |
Interpretation of Results: The hypothetical data shows excellent performance. The single-laboratory validation meets all typical criteria for a trace impurity method. The inter-laboratory results show good agreement between labs, with an overall reproducibility RSD of 5.5%. This value is well within typical acceptance criteria (e.g., ≤ 20%) for an impurity method at this concentration, demonstrating that the method is robust and transferable.
Conclusion
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. innovation.world [innovation.world]
- 6. bellman.ciencias.uniovi.es [bellman.ciencias.uniovi.es]
- 7. ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results. Part 1: General principles and definitions | Building CodeHub [codehub.building.govt.nz]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Design a Clinical Research Protocol: Influence of Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How a laboratory designs and evaluates a clinical protocol - Ambar Lab [ambar-lab.com]
- 19. Clinical Trial Protocol Development | Clinical Research Resource HUB [hub.ucsf.edu]
- 20. youtube.com [youtube.com]
Economic comparison of different synthetic routes to (1-Chloroethyl)benzene
Introduction
(1-Chloroethyl)benzene is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and fragrances.[1] As with any commercial chemical production, the selection of a synthetic route is a critical decision dictated by a multitude of factors, paramount among them being process economics. This guide provides an in-depth comparison of the most common synthetic pathways to this compound, offering a technical and economic analysis to aid researchers, chemists, and drug development professionals in making informed decisions for process scale-up and manufacturing. We will delve into three primary routes: the direct hydrochlorination of styrene, the free-radical side-chain chlorination of ethylbenzene, and a multi-step synthesis commencing with the Friedel-Crafts acylation of benzene.
Route 1: Direct Hydrochlorination of Styrene
This route represents the most direct synthesis, involving the Markovnikov addition of hydrogen chloride (HCl) across the vinyl group of styrene.
Reaction Mechanism and Causality
The reaction proceeds via an electrophilic addition mechanism. The proton from HCl acts as the electrophile, attacking the electron-rich double bond of styrene. This attack preferentially occurs at the terminal carbon of the vinyl group, leading to the formation of a more stable secondary benzylic carbocation at the alpha-position. This carbocation is stabilized by resonance with the adjacent benzene ring. The subsequent nucleophilic attack by the chloride ion on this carbocation yields the desired product, this compound.
While this reaction can occur without a catalyst, the rate is impractically slow for industrial purposes.[2] The introduction of a Lewis acid catalyst, such as cuprous chloride (CuCl), significantly accelerates the reaction by polarizing the H-Cl bond, thereby increasing the electrophilicity of the hydrogen and facilitating the initial attack on the styrene double bond.[2]
Caption: Route 1: Catalytic Hydrochlorination of Styrene
Experimental Protocol: Catalytic Hydrochlorination
The following protocol is adapted from methodologies described in the patent literature.[2]
-
Catalyst Preparation (Optional): A supported catalyst can be prepared by depositing cuprous chloride on an inert material like diatomaceous earth. Alternatively, powdered cuprous chloride can be used directly.
-
Reaction Setup: A jacketed glass reactor is charged with styrene. The reactor is equipped with a gas inlet for HCl, a mechanical stirrer, and a temperature control system.
-
Catalyst Addition: The cuprous chloride catalyst is dispersed in the liquid styrene monomer.
-
Reaction Execution: The mixture is cooled to a temperature between 0°C and 50°C. Gaseous hydrogen chloride is then bubbled through the stirred styrene-catalyst mixture.
-
Monitoring and Work-up: The reaction progress is monitored by analyzing aliquots (e.g., by GC). Upon completion, the excess HCl is vented, and the catalyst is removed by filtration.
-
Purification: The crude product is washed, dried, and purified by vacuum distillation to yield this compound.
Route 2: Free-Radical Side-Chain Chlorination of Ethylbenzene
This method involves the substitution of a hydrogen atom on the ethyl side chain of ethylbenzene with a chlorine atom. The selectivity for side-chain versus aromatic ring chlorination is the critical control point, dictated entirely by the reaction conditions.
Reaction Mechanism and Causality
This reaction is a classic free-radical chain reaction.[3][4] To achieve selective substitution on the side chain, the reaction must be initiated by conditions that favor the homolytic cleavage of chlorine (Cl₂) into two chlorine radicals (Cl•), such as ultraviolet (UV) light or heat.[5][6] A Lewis acid catalyst, which promotes electrophilic aromatic substitution, must be scrupulously avoided.
-
Initiation: UV light provides the energy to split a chlorine molecule into two highly reactive chlorine radicals.[3] Cl₂ + hv → 2 Cl•
-
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of ethylbenzene. This step is highly regioselective because the resulting secondary benzylic radical is significantly stabilized by resonance with the benzene ring.[6] This benzylic radical then reacts with another molecule of Cl₂ to form the product and a new chlorine radical, which continues the chain.[4] C₆H₅CH₂CH₃ + Cl• → C₆H₅C•HCH₃ + HCl C₆H₅C•HCH₃ + Cl₂ → C₆H₅CHClCH₃ + Cl•
-
Termination: The chain is terminated when two radicals combine.[4]
Controlling the stoichiometry is crucial; an excess of chlorine can lead to the formation of polychlorinated byproducts.[7]
Caption: Route 2: Free-Radical Chlorination of Ethylbenzene
Experimental Protocol: Photochemical Chlorination
The following protocol is based on established laboratory procedures.[7]
-
Reaction Setup: Ethylbenzene is placed in a three-necked flask equipped with a reflux condenser, a thermometer, and a gas inlet tube (bubbler). A UV source (e.g., a quartz lamp) is positioned near the flask.
-
Reaction Conditions: The ethylbenzene is heated to approximately 70°C.
-
Chlorination: Dry chlorine gas is introduced through the bubbler at a controlled rate. The rate should be managed to avoid a significant excess of dissolved chlorine, which can promote di-chlorination.
-
Monitoring and Work-up: The reaction is monitored by weight gain or GC analysis. Once the desired conversion is achieved, the chlorine flow is stopped, and the mixture is cooled.
-
Purification: The reaction mixture is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove HCl and unreacted chlorine. It is then dried over an anhydrous drying agent (e.g., CaCl₂). The final product is purified by vacuum distillation.
Route 3: Multi-step Synthesis via Acetophenone
This route builds the target molecule from smaller, fundamental building blocks, starting with benzene. It is a more convergent synthesis but involves multiple distinct chemical transformations.
Reaction Mechanism and Causality
This is a three-step process:
-
Friedel-Crafts Acylation: Benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone.[8] The AlCl₃ activates the acetyl chloride, forming a highly electrophilic acylium ion which is then attacked by the benzene ring to form the ketone.
-
Reduction of Acetophenone: The carbonyl group of acetophenone is reduced to a secondary alcohol, 1-phenylethanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation. The choice of reductant is a balance between cost, safety, and selectivity.
-
Chlorination of 1-Phenylethanol: The final step is the conversion of the secondary alcohol to the target alkyl chloride. This is a nucleophilic substitution reaction, typically achieved using reagents like thionyl chloride (SOCl₂) or concentrated HCl. Thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Caption: Route 3: Multi-step Synthesis via Acetophenone
Experimental Protocol
-
Step 1: Synthesis of Acetophenone: Anhydrous aluminum chloride is suspended in a solvent (e.g., dichloromethane) in a flask under an inert atmosphere. The mixture is cooled in an ice bath. Benzene is added, followed by the dropwise addition of acetyl chloride.[8] The reaction is stirred until completion, then quenched by carefully pouring it onto crushed ice and HCl. The organic layer is separated, washed, dried, and the solvent is removed. The crude acetophenone is purified by distillation.
-
Step 2: Synthesis of 1-Phenylethanol: Acetophenone is dissolved in a suitable solvent like methanol or ethanol. The solution is cooled, and sodium borohydride is added portion-wise. After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 1-phenylethanol.
-
Step 3: Synthesis of this compound: 1-Phenylethanol is dissolved in an inert solvent. The solution is cooled, and thionyl chloride is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until completion. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude product, which is then purified by vacuum distillation.[9]
Economic and Process Comparison
The economic viability of a synthetic route is determined by a combination of factors including raw material costs, energy consumption, process complexity (capital expenditure), and waste disposal costs. The following table provides a comparative analysis of the three routes. Note: Raw material costs are illustrative and subject to market fluctuations.
| Parameter | Route 1: Hydrochlorination of Styrene | Route 2: Chlorination of Ethylbenzene | Route 3: Synthesis via Acetophenone |
| Starting Materials | Styrene, Hydrogen Chloride | Ethylbenzene, Chlorine | Benzene, Acetyl Chloride, NaBH₄, SOCl₂ |
| Illustrative Raw Material Cost | Moderate (Styrene is more expensive than ethylbenzene) | Low (Ethylbenzene is a bulk commodity) | High (Multiple reagents, some expensive) |
| Number of Synthetic Steps | 1 | 1 | 3 |
| Typical Overall Yield | High (can reach >90%)[2] | High (~90%)[7] | Moderate (cumulative loss over 3 steps) |
| Atom Economy | Excellent (100% theoretical) | Good (HCl is the only byproduct) | Poor (Byproducts from all 3 steps) |
| Energy Intensity | Low (Reaction at 0-50°C)[2] | Moderate (Requires heating to ~70°C and UV light)[7] | High (Multiple heating, cooling, and distillation steps) |
| Catalyst / Reagent Cost | Low (CuCl is inexpensive) | None (UV light source has capital/energy cost) | High (AlCl₃, NaBH₄, SOCl₂ add significant cost) |
| Process Complexity | Moderate (Requires handling of gaseous HCl) | Moderate (Requires photochemical reactor and handling of gaseous Cl₂) | High (Multiple reactors, work-ups, and purifications) |
| Purification Complexity | Low to Moderate (Mainly distillation) | Moderate (Distillation required to remove byproducts) | High (Purification required after each step) |
| Safety & Environmental | High (Gaseous, corrosive HCl) | High (Gaseous, toxic Cl₂; potential for runaway reaction) | High (Flammable solvents, corrosive reagents, toxic gases from SOCl₂) |
Analysis and Recommendation
Route 1 (Hydrochlorination of Styrene): This route is highly attractive due to its excellent atom economy and high potential yield in a single step. The primary economic drivers are the cost of styrene and the capital/operational costs associated with handling gaseous HCl. If a reliable, low-cost source of styrene is available, this route presents a very efficient and direct path to the product.
Route 2 (Chlorination of Ethylbenzene): From a raw material cost perspective, this is arguably the most economical route. Ethylbenzene and chlorine are inexpensive, large-scale industrial chemicals. The process is a single step with good yields.[7] The main economic drawbacks are the energy costs associated with the photochemical reactor and the need for precise control to avoid over-chlorination, which would reduce the yield of the desired mono-chlorinated product and increase purification costs. The formation of the HCl byproduct also requires management.
Route 3 (Synthesis via Acetophenone): This multi-step route is the least economically favorable for bulk production. The cumulative yield losses over three steps, the high cost of multiple reagents (especially the reducing agent), and the significant capital and operational costs associated with a three-stage process (multiple reactors, separation units, and extensive energy for heating/cooling) make it non-competitive for large-scale manufacturing of this compound. However, this route offers significant flexibility and may be valuable in a research or small-scale setting where the required precursors are readily available and the specific substitution pattern is desired without the challenges of free-radical selectivity.
Conclusion
For industrial-scale production of this compound, the choice between Route 1 (Hydrochlorination of Styrene) and Route 2 (Free-Radical Chlorination of Ethylbenzene) is a nuanced economic decision.
-
Route 2 is likely the most cost-effective option for large-scale production due to its use of very low-cost commodity starting materials (ethylbenzene and chlorine). The primary investment would be in a well-designed photochemical reactor system to ensure high selectivity and safety.
-
Route 1 offers the most elegant and atom-economical synthesis. Its viability is directly tied to the market price of styrene. In scenarios where styrene is available at a competitive price, this route's simplicity and efficiency could outweigh the higher raw material cost.
Route 3 remains a classic, instructive synthesis but is not economically viable for dedicated, large-scale production compared to the more direct, single-step alternatives. The final decision for any organization will depend on a detailed techno-economic analysis based on their specific raw material supply chains, existing infrastructure, and energy costs.
References
- 1. Page loading... [wap.guidechem.com]
- 2. US2906781A - Hydrohalogenation of styrene compounds - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. A Major product of chlorination of ethyl benzene is class 12 chemistry CBSE [vedantu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Mastering the Safe Handling of (1-Chloroethyl)benzene: A Guide for Laboratory Professionals
For the diligent researcher and scientist, a profound understanding of the chemical reagents we handle daily is paramount to not only successful experimentation but also to ensuring a safe and secure laboratory environment. (1-Chloroethyl)benzene, a halogenated aromatic compound, is a valuable reagent in various synthetic applications. However, its inherent chemical properties necessitate a robust and informed approach to its handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Understanding the Inherent Risks of this compound
This compound is classified as a flammable liquid and vapor.[1][2] Its primary health hazards include causing skin irritation, serious eye damage, and potential respiratory irritation.[1][3] Furthermore, there is a possibility of it causing allergy or asthma symptoms or breathing difficulties if inhaled.[1] While no specific occupational exposure limits have been established for this compound by major regulatory bodies like OSHA or ACGIH, it is crucial to handle it with the utmost care due to its hazardous properties.[2][3] To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl | PubChem[1] |
| Molecular Weight | 140.61 g/mol | PubChem[1] |
| Appearance | Colorless liquid | Thermo Fisher Scientific[4] |
| Boiling Point | 195 °C | Tokyo Chemical Industry[2] |
| Flash Point | 44 °C | Tokyo Chemical Industry[2] |
| Specific Gravity | 1.06 | Tokyo Chemical Industry[2] |
Your Shield: Selecting the Appropriate Personal Protective Equipment (PPE)
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Given the risk of serious eye damage, chemical safety goggles are the minimum requirement.[3] For operations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[2]
-
Skin and Body Protection: A standard laboratory coat is required to protect against incidental splashes. For larger quantities or procedures with a higher risk of exposure, impervious clothing should be worn.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[3] If engineering controls are not sufficient to maintain exposure below acceptable levels, or for higher-level protection, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]
Operational Blueprint: Safe Handling and Storage Protocols
Adherence to strict operational protocols is non-negotiable for the safe handling of this compound.
Handling:
-
Work in a Controlled Environment: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4]
-
Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[2]
-
Grounding and Bonding: Take precautionary measures against static discharge, as the vapor is flammable.[2] Ground and bond containers and receiving equipment.[2]
-
Use Appropriate Tools: Use only non-sparking tools when handling the chemical.[2]
Storage:
-
Cool, Dry, and Ventilated: Store containers in a cool, dry, and well-ventilated area away from sources of heat, sparks, and open flames.[4]
-
Tightly Sealed Containers: Keep containers tightly closed to prevent the escape of vapors.[4]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[4]
Contingency Planning: Spill and Emergency Procedures
In the event of a spill or exposure, a swift and informed response is critical.
First-Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Spill Cleanup Protocol
For minor spills (typically less than 100 mL) in a laboratory setting, trained personnel can safely manage the cleanup by following these steps:
-
Alert Personnel and Restrict Access: Immediately alert others in the vicinity and restrict access to the spill area.
-
Eliminate Ignition Sources: As this compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.[6]
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to dissipate vapors.[6]
-
Don Appropriate PPE: At a minimum, wear chemical safety goggles, appropriate chemical-resistant gloves (consult manufacturer's guide), and a lab coat.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to dike the spill and prevent it from spreading.[6]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in to minimize splashing.
-
Collect the Absorbed Material: Once the liquid is fully absorbed, carefully scoop the material into a designated, labeled, and sealable container for hazardous waste. Use non-sparking tools for this purpose.
-
Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose of Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and cleaning cloths, must be placed in the hazardous waste container.
-
Label and Store Waste: Seal the hazardous waste container and affix a properly completed hazardous waste label. Store it in a designated satellite accumulation area for pickup by environmental health and safety personnel.
Caption: Workflow for handling a minor laboratory spill of this compound.
End-of-Life Cycle: A Responsible Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[7][8] Under no circumstances should it be disposed of down the drain.[7]
Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste, including contaminated solids and rinsates, in a clearly labeled, compatible, and sealable container.[7][8]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] List all constituents if it is a mixed waste stream.
-
Segregation: Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and potentially reduce costs.[7][8]
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
Final Disposal:
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3] They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations, likely through high-temperature incineration.[3]
By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also contribute to a culture of safety and scientific excellence.
References
- 1. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzene [cdc.gov]
- 3. capotchem.com [capotchem.com]
- 4. gradientcorp.com [gradientcorp.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. The ACGIH 2024 Revises the TLV for Benzene | Chemscape Safety Technologies [chemscape.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A [cdc.gov]
- 8. gov.nl.ca [gov.nl.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
